molecular formula C13H11Cl2F4N3O B15603801 Tetraconazole CAS No. 11281-77-3

Tetraconazole

Cat. No.: B15603801
CAS No.: 11281-77-3
M. Wt: 372.14 g/mol
InChI Key: LQDARGUHUSPFNL-UHFFFAOYSA-N
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Description

1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]1,2,4-triazole is a member of the class of triazoles that is 1,2,4-triazole substituted at position 1 by a 2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl group. It is a member of triazoles, a dichlorobenzene, an ether and an organofluorine compound.
Tetraconazole is a liquid fungicide for control of Cercospora leafspot and powdery mildew on sugar beets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole
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InChI

InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2
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InChI Key

LQDARGUHUSPFNL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F
Source PubChem
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Molecular Formula

C13H11Cl2F4N3O
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DSSTOX Substance ID

DTXSID8034956
Record name Tetraconazole
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Molecular Weight

372.14 g/mol
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Boiling Point

Decomposes at 240 °C without boiling
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Solubility

Readily soluble in 1,2-dichloroethane, acetone, and methanol, In water, 150 mg/L at 20 °C
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Density

1.432 at 20 °C
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Vapor Pressure

1.35X10-6 mm Hg at 20 °C
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Color/Form

Colorless, viscous liquid

CAS No.

112281-77-3
Record name Tetraconazole
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Record name (+/-) 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazole-1-yl)propyl-1,1,2,2-tetrafluoroethylether
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Record name (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-propyl-1,1,2,2-tetrafluoroethyl ether
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Melting Point

Pour point 6 °C
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Foundational & Exploratory

Tetraconazole synthesis pathway from 2,4-dichlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Synthesis of Tetraconazole (B1682234)

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a broad-spectrum triazole fungicide renowned for its systemic activity against a wide range of fungal pathogens in agricultural applications. Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. This technical guide provides a detailed, step-by-step pathway for the synthesis of this compound. While the specified starting material was 2,4-dichlorophenylacetic acid, a more extensively documented and industrially relevant pathway commences with 2',4'-dichloroacetophenone (B156173). This guide will focus on this well-established route, providing detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Overall Synthesis Pathway

The synthesis of this compound is a multi-step process involving the sequential formation of key intermediates. The pathway begins with the bromination of 2',4'-dichloroacetophenone, followed by nucleophilic substitution with 1,2,4-triazole (B32235). The resulting ketone is then converted to an epoxide, which undergoes reductive ring-opening to yield a key alcohol intermediate. The final step is the etherification of this alcohol with tetrafluoroethylene (B6358150) to produce this compound.

Tetraconazole_Synthesis Start 2',4'-Dichloroacetophenone Intermediate1 2-Bromo-1-(2,4-dichlorophenyl)ethanone Start->Intermediate1 Step 1:Br₂, CH₃COOH Intermediate2 1-(2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Intermediate1->Intermediate2 Step 2:1,2,4-Triazole, NaHCO₃Acetonitrile Intermediate3 2-(2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-ylmethyl)oxirane Intermediate2->Intermediate3 Step 3:(CH₃)₃S⁺I⁻, NaHDMSO/THF Intermediate4 2-(2,4-Dichlorophenyl)-3- (1H-1,2,4-triazol-1-yl)propan-1-ol Intermediate3->Intermediate4 Step 4:NaBH₄, Ethanol (B145695) FinalProduct This compound Intermediate4->FinalProduct Step 5:Tetrafluoroethylene, NaHDMF

Figure 1: Overall synthesis pathway of this compound.

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

The synthesis initiates with the alpha-bromination of 2',4'-dichloroacetophenone. This reaction typically proceeds by treating the ketone with elemental bromine in a suitable solvent, such as acetic acid, to yield the corresponding α-bromo ketone.

Experimental Protocol:

  • Dissolve 2',4'-dichloroacetophenone in glacial acetic acid in a reaction flask equipped with a dropping funnel and a stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water to remove acetic acid, and then dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-1-(2,4-dichlorophenyl)ethanone.

Quantitative Data:

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass/VolumeYield (%)
2',4'-Dichloroacetophenone189.041.0189.04 g-
Bromine (Br₂)159.811.05167.8 g-
Acetic Acid--500 mL-
2-Bromo-1-(2,4-dichlorophenyl)ethanone267.94--~90-95

Step 2: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This step involves the nucleophilic substitution of the bromine atom in 2-bromo-1-(2,4-dichlorophenyl)ethanone with 1,2,4-triazole. The reaction is typically carried out in the presence of a base to neutralize the HBr formed.[1]

Experimental Protocol: [1]

  • Suspend 1,2,4-triazole and sodium bicarbonate in acetonitrile (B52724) in a round-bottom flask.

  • Add a solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone in acetonitrile to the suspension.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data:

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass/VolumeYield (%)
2-Bromo-1-(2,4-dichlorophenyl)ethanone267.941.0267.94 g-
1,2,4-Triazole69.071.175.98 g-
Sodium Bicarbonate (NaHCO₃)84.011.2100.8 g-
Acetonitrile--1 L-
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone256.09--~85-90

Step 3: Synthesis of 2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane

The ketone intermediate is converted into an epoxide using the Corey-Chaykovsky reaction. This involves the use of a sulfur ylide, typically generated in situ from trimethylsulfonium (B1222738) iodide and a strong base like sodium hydride.

Experimental Protocol:

  • Add sodium hydride (60% dispersion in mineral oil) to a flask containing anhydrous DMSO and/or THF under a nitrogen atmosphere.

  • Slowly add trimethylsulfonium iodide in portions to the stirred suspension.

  • Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture in an ice bath and add a solution of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in THF dropwise.

  • After the addition, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to obtain the crude oxirane.

Quantitative Data:

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass/VolumeYield (%)
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone256.091.0256.09 g-
Trimethylsulfonium iodide204.091.2244.91 g-
Sodium Hydride (60%)40.00 (as 100%)1.248.0 g-
DMSO/THF--1.5 L-
2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane270.11--~75-85

Step 4: Synthesis of 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol

The penultimate step is the reductive ring-opening of the epoxide to form the key alcohol intermediate. This is typically achieved using a reducing agent such as sodium borohydride (B1222165), which selectively attacks the less sterically hindered carbon of the epoxide ring.

Experimental Protocol:

  • Dissolve the crude oxirane from the previous step in ethanol.

  • Add sodium borohydride to the solution in small portions while stirring.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully add water to decompose the excess sodium borohydride.

  • Evaporate the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to give the desired alcohol.

  • Purify by column chromatography if necessary.

Quantitative Data:

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass/VolumeYield (%)
2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane270.111.0270.11 g-
Sodium Borohydride (NaBH₄)37.831.556.75 g-
Ethanol--1 L-
2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol272.13--~90-98

Step 5: Synthesis of this compound

The final step is the etherification of the alcohol intermediate with tetrafluoroethylene. This reaction is typically performed in a polar aprotic solvent like DMF with a strong base to deprotonate the alcohol.[2]

Experimental Protocol: [2]

  • To a solution of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol in anhydrous dimethylformamide (DMF), add sodium hydride under a nitrogen atmosphere.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Cool the reaction vessel and introduce tetrafluoroethylene gas under pressure.

  • Maintain the reaction at a controlled temperature and pressure until the starting material is consumed (monitored by GC or LC-MS).

  • Carefully vent the excess tetrafluoroethylene and quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude this compound.

  • The final product can be purified by distillation under reduced pressure or chromatography.

Quantitative Data:

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass/VolumeYield (%)
2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol272.131.0272.13 g-
Sodium Hydride (NaH)24.001.126.4 g-
Tetrafluoroethylene100.02Excess--
Dimethylformamide (DMF)--1 L-
This compound372.16-->95

This technical guide outlines a robust and high-yielding synthetic pathway to the fungicide this compound, starting from 2',4'-dichloroacetophenone. Each step has been detailed with experimental protocols and quantitative data to aid researchers and professionals in the field. The described route employs common organic transformations and reagents, making it a practical approach for the laboratory-scale or industrial production of this important agrochemical.

References

A Technical Guide to the Synthesis and Biological Activity of Tetraconazole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraconazole (B1682234) is a broad-spectrum triazole fungicide widely used in agriculture. As a chiral molecule, it exists as two enantiomers, (R)-(+)-tetraconazole and (S)-(-)-tetraconazole. This technical guide provides an in-depth overview of the chemoenzymatic synthesis of these enantiomers, their differential biological activities, and the analytical methods for their separation. The guide includes detailed experimental protocols, quantitative data on fungicidal efficacy, and an exploration of their mechanism of action through the inhibition of ergosterol (B1671047) biosynthesis. Furthermore, it addresses the toxicological profiles of the enantiomers, highlighting the importance of enantioselective evaluation in drug development and environmental risk assessment.

Introduction

This compound, chemically known as (R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether, is a systemic fungicide effective against a wide range of phytopathogenic fungi.[1] It operates by inhibiting the C14-demethylation of sterols, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][3] The presence of a chiral center in its structure gives rise to two enantiomers, which often exhibit different biological activities and toxicological profiles. Research has shown that the fungicidal activity of this compound is primarily associated with the (R)-(+) enantiomer.[4][5] This enantioselectivity underscores the importance of developing methods for the synthesis and evaluation of individual enantiomers to optimize efficacy and minimize off-target effects.

This guide details the chemoenzymatic synthesis of this compound enantiomers, their fungicidal and toxicological properties, and the analytical techniques used for their chiral separation.

Enantioselective Synthesis of this compound Enantiomers

The enantiomers of this compound can be prepared with high optical purity using a chemoenzymatic approach. This method utilizes the stereoselectivity of lipases to resolve a racemic precursor. A common strategy involves the lipase-catalyzed hydrolysis of the racemic acetate (B1210297) precursor, (R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-prop-1-yl acetate.[4]

Synthesis Workflow

The overall workflow for the synthesis and separation of this compound enantiomers is depicted below.

G cluster_synthesis Racemate Synthesis cluster_resolution Enzymatic Resolution cluster_conversion Chemical Conversion cluster_final Final Products Racemic_Precursor Synthesis of Racemic Acetate Precursor (R,S)-4 Enzymatic_Hydrolysis Lipase-Catalyzed Stereoselective Hydrolysis Racemic_Precursor->Enzymatic_Hydrolysis S_Alcohol (S)-(-)-Alcohol (ee >95%) Enzymatic_Hydrolysis->S_Alcohol R_Acetate (R)-(+)-Acetate (ee >95%) Enzymatic_Hydrolysis->R_Acetate Etherification_S Williamson Ether Synthesis S_Alcohol->Etherification_S Hydrolysis_R Alkaline Hydrolysis R_Acetate->Hydrolysis_R R_Alcohol (R)-(+)-Alcohol Hydrolysis_R->R_Alcohol S_this compound (S)-(-)-Tetraconazole Etherification_S->S_this compound Etherification_R Williamson Ether Synthesis R_this compound (R)-(+)-Tetraconazole Etherification_R->R_this compound R_Alcohol->Etherification_R

Chemoenzymatic synthesis workflow for this compound enantiomers.
Experimental Protocols

Protocol 1: Synthesis of Racemic (R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-prop-1-yl Acetate (4) [4]

  • Starting Material: (R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol.

  • Acetylation: Dissolve the starting alcohol in a suitable solvent such as pyridine (B92270) or dichloromethane.

  • Add acetic anhydride (B1165640) in excess and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the racemic acetate.

Protocol 2: Lipase-Catalyzed Enantioselective Hydrolysis [4]

  • Enzyme Preparation: Immobilize a lipase (B570770), such as from Candida cylindracea, on a solid support (e.g., celite).

  • Reaction Setup: Suspend the racemic acetate (4) in a phosphate (B84403) buffer solution (pH 7.0).

  • Add the immobilized lipase to the suspension.

  • Stir the mixture at a controlled temperature (e.g., 30°C).

  • Monitoring: Monitor the hydrolysis progress and the enantiomeric excess (ee) of the remaining acetate and the formed alcohol by chiral High-Performance Liquid Chromatography (HPLC).

  • Workup: When the desired conversion (typically around 50%) is reached, filter off the enzyme.

  • Extract the mixture with an organic solvent.

  • Separation: Separate the unreacted (R)-(+)-acetate and the produced (S)-(-)-alcohol by column chromatography on silica (B1680970) gel.

Protocol 3: Conversion to this compound Enantiomers [4]

  • For (R)-(+)-Tetraconazole:

    • Hydrolysis: Subject the obtained (R)-(+)-acetate to alkaline hydrolysis (e.g., with NaOH in ethanol) to yield (R)-(+)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol.

    • Etherification: React the (R)-(+)-alcohol with 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate (B1224126) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF) to obtain (R)-(+)-tetraconazole.

  • For (S)-(-)-Tetraconazole:

    • Etherification: Directly react the (S)-(-)-alcohol obtained from the enzymatic resolution with 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate under the same conditions as for the (R)-enantiomer to yield (S)-(-)-tetraconazole.

Analytical Methods for Chiral Separation

Chiral HPLC is the primary method for separating and quantifying the enantiomers of this compound.

Chiral HPLC Workflow

G Sample_Prep Sample Preparation (Extraction and Cleanup) Injection Injection into HPLC System Sample_Prep->Injection Chiral_Column Chiral Stationary Phase (e.g., cellulose-based) Injection->Chiral_Column Detection UV or Mass Spectrometry Detection Chiral_Column->Detection Mobile_Phase Isocratic or Gradient Elution (e.g., n-hexane/ethanol) Mobile_Phase->Chiral_Column Data_Analysis Quantification and Enantiomeric Excess (ee) Calculation Detection->Data_Analysis

Analytical workflow for chiral separation of this compound.
Experimental Protocol: Chiral HPLC

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector or a mass spectrometer.

  • Chiral Column: A chiral stationary phase (CSP) column, such as a cellulose (B213188) tris(4-methylbenzoate) based column.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol (B145695) or isopropanol (B130326) (e.g., 90:10 v/v).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: Maintained at a constant temperature, for example, 25°C.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm) or mass spectrometry for higher sensitivity and selectivity.

  • Quantification: Calculate the concentration and enantiomeric excess of each enantiomer based on the peak areas in the chromatogram.

Biological Activity

The two enantiomers of this compound exhibit significant differences in their fungicidal activity.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole fungicides, inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[2][3] This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.

G AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Inhibition This compound Inhibition Inhibition->CYP51  Blocks CYP51->Ergosterol

Ergosterol biosynthesis pathway and inhibition by this compound.
Fungicidal Activity

The (R)-(+)-enantiomer of this compound is significantly more active against various fungal pathogens than the (S)-(-)-enantiomer.

Table 1: In Vitro Fungicidal Activity of this compound Enantiomers [4]

Fungal SpeciesEC50 (mg/L)Enantiomeric Activity Ratio (S/R)
(R)-(+)-Tetraconazole (S)-(-)-Tetraconazole
Botrytis cinerea0.815
Sphaerotheca fuliginea0.040.6

Table 2: In Vivo Fungicidal Activity of this compound Enantiomers [4]

Pathogen / PlantTreatmentEC50 (mg/L)Enantiomeric Activity Ratio (S/R)
(R)-(+)-Tetraconazole (S)-(-)-Tetraconazole
Sphaerotheca fuliginea / CucumberCurative0.915
Sphaerotheca fuliginea / CucumberPreventive0.610
Erysiphe graminis / WheatCurative1.830
Erysiphe graminis / WheatPreventive1.525

Studies have also shown that the fungicidal activity of (R)-(+)-tetraconazole against Rhizoctonia cerealis and Fusarium graminearum is approximately 1.49-1.98 times greater than that of (S)-(-)-tetraconazole.[5]

Experimental Protocol: Mycelial Growth Inhibition Assay
  • Media Preparation: Prepare potato dextrose agar (B569324) (PDA) and amend it with various concentrations of the this compound enantiomers and the racemate. A solvent control (without fungicide) should also be prepared.

  • Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

  • EC50 Determination: Determine the effective concentration that inhibits 50% of mycelial growth (EC50) by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a regression analysis.

Toxicological Profile

The enantiomers of this compound may exhibit different toxicities to non-target organisms. A comprehensive toxicological evaluation is crucial for a complete risk assessment.

In Vitro Cytotoxicity

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cell lines (e.g., HepG2) in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of the this compound enantiomers for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell viability by 50%.

Ecotoxicity

Enantioselective ecotoxicity data for this compound is limited. Studies on the racemic mixture have shown it to be highly toxic to some aquatic organisms. For instance, the 48-hour EC50 value for racemic this compound on Daphnia magna is reported to be 12.35 µg/L.[6] Research on other triazole fungicides, such as prothioconazole, has demonstrated significant enantioselective toxicity to aquatic plants like Lemna minor.[4] The toxicity of the S-enantiomer of prothioconazole-desthio (a metabolite) was found to be significantly higher than the R-enantiomer.[4] Given these findings with related compounds, it is plausible that the enantiomers of this compound also exhibit differential ecotoxicity.

Protocol 5: Algal Growth Inhibition Test (e.g., Pseudokirchneriella subcapitata)

  • Test Organism: Use a culture of a freshwater green alga, such as Pseudokirchneriella subcapitata.

  • Test Solutions: Prepare a series of concentrations of the this compound enantiomers in a suitable growth medium.

  • Inoculation: Inoculate the test solutions with a known density of algal cells.

  • Incubation: Incubate the cultures under controlled conditions of light, temperature, and agitation for a specified period (e.g., 72 or 96 hours).

  • Growth Measurement: Measure the algal growth (e.g., by cell counting, fluorescence, or absorbance) at the beginning and end of the test.

  • EC50 Calculation: Calculate the EC50 value, which is the concentration of the test substance that causes a 50% reduction in algal growth compared to the control.

Conclusion

The chemoenzymatic synthesis of this compound enantiomers provides an effective route to obtaining these compounds in high optical purity. The significant difference in fungicidal activity between the (R)-(+) and (S)-(-) enantiomers highlights the importance of stereochemistry in the design and application of chiral pesticides. The (R)-(+)-enantiomer is the more active fungicidal agent, suggesting that the use of the pure, more active enantiomer could lead to reduced application rates, lower environmental impact, and potentially a more favorable toxicological profile. However, a comprehensive understanding of the enantioselective cytotoxicity and ecotoxicity of this compound is still needed to fully assess its environmental and health risks. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals in the fields of agrochemical development, environmental science, and toxicology.

References

An In-depth Technical Guide to the Environmental Degradation Pathways and Metabolites of Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraconazole (B1682234) is a broad-spectrum triazole fungicide widely employed in agriculture to control a variety of fungal diseases in crops. Its systemic properties and efficacy make it a valuable tool in crop protection. However, the introduction of this compound into the environment necessitates a thorough understanding of its fate, including its degradation pathways and the formation of metabolites. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental degradation of this compound in soil and water, detailing its biotic and abiotic transformation processes, identifying its major metabolites, and outlining the experimental protocols used for these assessments.

Environmental Degradation Pathways

This compound is known to be relatively persistent in the environment, with its degradation proceeding slowly through a combination of biotic and abiotic processes. Microbial degradation, photolysis, and hydrolysis are the primary mechanisms governing its transformation in soil and aquatic systems.

Biotic Degradation

Microbial metabolism is a key factor in the breakdown of this compound in the soil. The rate and extent of this degradation are influenced by soil type, organic matter content, microbial biomass, temperature, and moisture.

  • Aerobic Soil Metabolism: Under aerobic conditions, microbial communities in the soil slowly degrade this compound. While specific metabolic pathways for this compound are not extensively detailed in publicly available literature, the degradation of other triazole fungicides often involves hydroxylation of the alkyl side chain, cleavage of the ether linkage, and eventual cleavage of the triazole ring. For this compound, a likely primary metabolite is 1H-1,2,4-triazol-1-ylacetic acid . The degradation half-life (DT50) of this compound in aerobic soil can vary significantly, with reported values ranging from 67 to over 1688 days, indicating a potential for accumulation with repeated applications[1]. Studies have shown that the application of this compound can impact the soil microbial community structure and activity[2]. The degradation of this compound in soil follows first-order kinetics[2][3].

  • Anaerobic Soil and Aquatic Metabolism: In anaerobic environments, such as deeper soil layers or anoxic sediments, the degradation of this compound is significantly slower than in aerobic conditions. Regulatory studies have indicated that in anaerobic water/sediment systems, this compound tends to partition from the water to the sediment, where it persists with minimal degradation. The parent compound often remains the major residue detected in the sediment under these conditions.

Abiotic Degradation

Abiotic processes, including photolysis and hydrolysis, also contribute to the environmental fate of this compound, although their roles are generally considered to be less significant than microbial degradation under typical environmental conditions.

  • Photodegradation: this compound is generally considered to be stable to direct photolysis in water. However, indirect photodegradation can occur in the presence of photosensitizers, such as hydroxyl radicals, which are naturally present in sunlit surface waters. While specific photodegradation products of this compound are not well-documented in publicly available literature, studies on structurally similar triazole antifungals, such as terconazole, suggest that photodegradation may involve the loss of chlorine atoms from the 2,4-dichlorophenyl moiety[3].

  • Hydrolysis: this compound is stable to hydrolysis in aqueous solutions at environmentally relevant pH values (pH 5, 7, and 9). Studies have shown that the dissipation of this compound in water is not dependent on pH, with half-lives ranging from 94 to 125 days[3].

Major Metabolites

The identification of this compound metabolites is crucial for a comprehensive environmental risk assessment, as these transformation products may have different toxicological profiles than the parent compound. Based on available data and knowledge of triazole fungicide metabolism, the following are key metabolites of this compound:

  • 1H-1,2,4-triazol-1-ylacetic acid: This is a known environmental transformation product of this compound. It is formed through the cleavage of the side chain from the triazole ring.

While other specific metabolites of this compound in environmental matrices are not extensively reported in the public domain, the metabolic pathways of other triazole fungicides suggest that other potential metabolites could arise from:

  • Hydroxylation: Introduction of hydroxyl groups onto the this compound molecule.

  • Oxidation: Further oxidation of hydroxylated metabolites.

  • Cleavage of the Ether Linkage: Breaking the ether bond in the side chain.

Quantitative Data on this compound Degradation

The following tables summarize the available quantitative data on the degradation half-life (DT50) of this compound in different environmental compartments.

Table 1: Degradation Half-Life (DT50) of this compound in Soil

Soil TypeApplication RateDT50 (days)Reference
Alluvial Soil2.5 µg/g77.2[3]
Alluvial Soil5.0 µg/g86.0[3]
Red Lateritic Soil2.5 µg/g66.9[3]
Red Lateritic Soil5.0 µg/g73.4[3]
Coastal Saline Soil2.5 µg/g73.1[3]
Coastal Saline Soil5.0 µg/g81.3[3]
Not Specified0.33 mg/kg69[2]
Not Specified1.00 mg/kg87[2]
Not Specified3.33 mg/kg87[2]

Table 2: Dissipation Half-Life (t1/2) of this compound in Water

pHApplication Ratet1/2 (days)Reference
4.01.0 µg/mL94.2[3]
4.02.0 µg/mL115.3[3]
7.01.0 µg/mL100.3[3]
7.02.0 µg/mL125.4[3]
9.21.0 µg/mL98.7[3]
9.22.0 µg/mL118.9[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the environmental degradation of this compound.

Aerobic and Anaerobic Transformation in Soil (OECD 307 / EPA OCSPP 835.4100 & 835.4200)

This study aims to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

  • Test System: Soil samples are collected from relevant agricultural areas. For radiolabeled studies, ¹⁴C-labeled this compound is typically used, with the label positioned on a stable part of the molecule (e.g., the triazole or phenyl ring).

  • Application: The test substance is applied to the soil at a concentration relevant to its agricultural use.

  • Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. For aerobic conditions, the soil is maintained in an aerobic atmosphere, and evolved ¹⁴CO₂ is trapped. For anaerobic conditions, the soil is flooded and purged with an inert gas (e.g., nitrogen) to establish and maintain anoxia.

  • Sampling and Analysis: Soil samples are collected at various time intervals. The soil is extracted with appropriate solvents, and the extracts are analyzed for the parent compound and its transformation products using techniques such as High-Performance Liquid Chromatography with Radiometric Detection (HPLC-RAM) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Non-extractable residues are quantified by combustion analysis.

  • Data Analysis: The decline of the parent compound and the formation and decline of metabolites are modeled to determine degradation rates and half-lives (DT50 and DT90).

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308 / EPA OCSPP 835.4300 & 835.4400)

This study evaluates the degradation of this compound in a system simulating a natural water body with sediment.

  • Test System: Intact water-sediment systems are collected from ponds or streams. ¹⁴C-labeled this compound is typically used.

  • Application: The test substance is applied to the water phase of the system.

  • Incubation: The systems are incubated in the dark at a constant temperature. For aerobic studies, the overlying water is aerated. For anaerobic studies, the system is purged with nitrogen.

  • Sampling and Analysis: Water and sediment samples are collected separately at various time points. The water phase is analyzed directly. The sediment is extracted, and both the extracts and the remaining sediment are analyzed for the parent compound and metabolites using HPLC-RAM and LC-MS/MS. Volatile compounds are trapped and analyzed.

  • Data Analysis: The partitioning of the test substance between water and sediment, and its degradation in both compartments, are determined. System half-lives are calculated.

Photodegradation in Water (OECD 316)

This study assesses the degradation of this compound in water due to sunlight.

  • Test System: A solution of this compound in a buffered, sterile aqueous solution is prepared.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). A dark control is run in parallel to account for any non-photolytic degradation.

  • Sampling and Analysis: Aliquots of the solution are taken at different time intervals and analyzed for the concentration of this compound using HPLC with a UV detector or LC-MS/MS.

  • Data Analysis: The rate of photodegradation is determined, and the half-life is calculated. If significant degradation occurs, identification of photoproducts is attempted.

Residue Analysis in Soil (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil.

  • Extraction: A representative soil sample is homogenized. A subsample is weighed into a centrifuge tube, and an appropriate volume of water and acetonitrile (B52724) (often with acetic acid) are added. The tube is shaken vigorously.

  • Salting Out: A salt mixture (e.g., magnesium sulfate (B86663) and sodium acetate) is added to the tube, which is then shaken again. This step induces phase separation.

  • Centrifugation: The tube is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a smaller tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences). The tube is vortexed and then centrifuged.

  • Analysis: The final extract is analyzed by LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound and its metabolites.

Visualizations

The following diagrams illustrate the conceptual degradation pathways and experimental workflows.

This compound This compound Biotic Biotic Degradation (Microbial Metabolism) This compound->Biotic Abiotic Abiotic Degradation This compound->Abiotic Aerobic Aerobic Soil Metabolism Biotic->Aerobic Anaerobic Anaerobic Soil/ Sediment Metabolism Biotic->Anaerobic Photolysis Photodegradation (Indirect) Abiotic->Photolysis Hydrolysis Hydrolysis (Stable) Abiotic->Hydrolysis Metabolite1 1H-1,2,4-triazol-1-ylacetic acid Aerobic->Metabolite1 Major Pathway Mineralization Mineralization (CO2) Aerobic->Mineralization Anaerobic->this compound Very Slow Dechlorinated Products (putative) Dechlorinated Products (putative) Photolysis->Dechlorinated Products (putative)

Caption: Conceptual overview of this compound's environmental degradation pathways.

start Soil Sample Collection & Homogenization extraction QuEChERS Extraction (Acetonitrile, Salts) start->extraction cleanup Dispersive SPE Cleanup (PSA, C18) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Quantification of This compound & Metabolites analysis->quantification

Caption: Workflow for this compound residue analysis in soil using QuEChERS.

start Water-Sediment System Collection application Application of ¹⁴C-Tetraconazole start->application incubation Incubation (Aerobic/Anaerobic) application->incubation sampling Sampling of Water & Sediment incubation->sampling extraction Solvent Extraction of Sediment sampling->extraction analysis HPLC-RAM & LC-MS/MS Analysis sampling->analysis Water Phase extraction->analysis results Determine Degradation Rate, Metabolites & Partitioning analysis->results

Caption: Experimental workflow for an aquatic sediment metabolism study.

Conclusion

This compound exhibits persistence in the environment, with slow degradation rates observed in both soil and water. Microbial metabolism under aerobic conditions appears to be the primary degradation pathway, leading to the formation of metabolites such as 1H-1,2,4-triazol-1-ylacetic acid. In anaerobic environments, its degradation is significantly hindered. While stable to direct photolysis and hydrolysis, indirect photodegradation may play a minor role in its environmental fate. The long half-lives reported in various studies highlight the potential for this compound to accumulate in the environment with repeated use. A comprehensive understanding of its degradation pathways and the toxicological profiles of its metabolites is essential for conducting accurate environmental risk assessments and ensuring the sustainable use of this fungicide in agriculture. Further research is warranted to fully elucidate the complete degradation pathways and identify all major transformation products in different environmental compartments.

References

An In-Depth Technical Guide to the Mode of Action of Tetraconazole as a CYP51 Inhibitor in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tetraconazole (B1682234) is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal pathogens. Its primary mode of action is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal growth inhibition. This technical guide provides a comprehensive overview of the biochemical mechanism of this compound's action, detailed experimental protocols for its study, quantitative data on its efficacy, and an analysis of fungal resistance mechanisms.

The Ergosterol Biosynthesis Pathway and the Role of CYP51

Ergosterol is vital for maintaining the fluidity, permeability, and integrity of the fungal cell membrane.[1] The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA. A key enzyme in this pathway is lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[2] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[1]

Ergosterol_Biosynthesis_Pathway

Mechanism of CYP51 Inhibition by this compound

This compound, as a triazole fungicide, functions by directly interacting with the active site of the CYP51 enzyme. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom at the catalytic center of the enzyme.[3] This binding is tight and reversible, but effectively blocks the substrate, lanosterol, from accessing the active site.[4] This inhibition is non-competitive. The N1-substituent of the this compound molecule further interacts with the surrounding amino acid residues in the active site pocket, enhancing the binding affinity and specificity.[3]

The inhibition of CYP51 leads to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterol precursors, such as lanosterol.[2] This alteration in the sterol composition of the fungal membrane disrupts its normal structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth.[1]

Tetraconazole_CYP51_Inhibition

Quantitative Data: In Vitro Efficacy of this compound

The efficacy of this compound is commonly quantified by determining its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against various fungal species. These values represent the concentration of the fungicide required to inhibit 50% of fungal growth or enzyme activity.

Fungal SpeciesIC50 / EC50 (µg/mL)NotesReference(s)
Cercospora beticola<0.01 - >1.0Sensitivity has decreased over time with increased resistance.[5][6]
Fusarium graminearumMIC: 32The IC50 and IC25 values were 16 and 8 µg/mL, respectively.[7]
Rhizoctonia cerealisRacemic: 0.158(R)-(+)-tetraconazole (EC50 = 0.121 µg/mL) is more active than (S)-(-)-tetraconazole (EC50 = 0.240 µg/mL).[8]
Candida albicans (CYP51)Racemic: 0.350(R)-enantiomer (IC50 = 0.100 µM) is a more potent inhibitor than the (S)-enantiomer (IC50 = 0.550 µM).[6]
Monilinia fructicola-Prochloraz and fenbuconazole (B54123) showed strong inhibitory activity.[9]
Botrytis cinerea-Tebuconazole (B1682727) EC50 values ranged from 0.03 to 1 µg/mL.[10]
Colletotrichum spp.-Difenoconazole and tebuconazole showed varying sensitivity.[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[12][13][14]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound stock solution (e.g., 1600 µg/mL in DMSO)

  • RPMI-1640 medium, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum, adjusted to 1 x 10^3 to 5 x 10^3 CFU/mL

  • Spectrophotometer or plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare this compound dilutions: Serially dilute the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculate the plate: Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without fungicide) and a sterility control well (medium only).

  • Incubate: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 490 nm.

MIC_Workflow

In Vitro CYP51 Inhibition Assay (Reconstitution Assay)

This protocol is adapted from methods used for other azole fungicides.[9][15]

Objective: To determine the IC50 value of this compound for the inhibition of CYP51 activity.

Materials:

  • Recombinant fungal CYP51 enzyme

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • This compound solutions of varying concentrations

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Lipid mixture (e.g., phosphatidylcholine)

  • GC-MS or HPLC for product analysis

Procedure:

  • Reconstitution: Prepare a reaction mixture containing the CYP51 enzyme, NADPH-cytochrome P450 reductase, and the lipid mixture in the reaction buffer.

  • Pre-incubation: Add varying concentrations of this compound to the reaction mixtures and pre-incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate reaction: Start the reaction by adding the substrate, lanosterol, and NADPH.

  • Incubate: Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

  • Stop reaction and extract sterols: Stop the reaction by adding a strong base (e.g., ethanolic KOH) and heat to saponify the lipids. Extract the non-saponifiable lipids (sterols) with an organic solvent (e.g., hexane).

  • Analyze product formation: Analyze the extracted sterols by GC-MS or HPLC to quantify the amount of the 14α-demethylated product formed.

  • Calculate IC50: Determine the concentration of this compound that causes a 50% reduction in the formation of the product compared to the control without the inhibitor.

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for analyzing changes in fungal sterol composition after treatment with this compound.[4]

Objective: To quantify the accumulation of lanosterol and the depletion of ergosterol in fungal cells treated with this compound.

Materials:

  • Fungal culture treated with this compound

  • Untreated control culture

  • Saponification solution (e.g., 20% KOH in 90% ethanol)

  • Hexane (B92381)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system

Procedure:

  • Harvest and saponify: Harvest the fungal mycelia by filtration, wash, and then saponify the cells by heating in the saponification solution to release the sterols.

  • Extract sterols: Extract the non-saponifiable lipids (containing sterols) from the saponified mixture using hexane.

  • Derivatize: Evaporate the hexane extract to dryness and derivatize the sterols by adding the silylating agent and heating to form trimethylsilyl (B98337) (TMS) ethers. This increases their volatility for GC analysis.

  • GC-MS analysis: Inject the derivatized sample into the GC-MS. Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the different sterols. The mass spectrometer is used to identify and quantify the sterols based on their mass spectra and retention times.

  • Data analysis: Compare the peak areas of lanosterol and ergosterol in the treated and untreated samples to determine the effect of this compound on the sterol profile.

Sterol_Analysis_Workflow

Fungal Resistance to this compound

The development of resistance to this compound and other DMI fungicides is a significant concern in agriculture. Several molecular mechanisms can contribute to this resistance:

  • Target Site Modification: Point mutations in the CYP51 gene can lead to amino acid substitutions in the enzyme's active site. These changes can reduce the binding affinity of this compound to the enzyme, thereby decreasing its inhibitory effect. For example, in Cercospora beticola, mutations such as Y464S and L144F have been associated with reduced sensitivity to DMIs.[2][12]

  • Overexpression of the Target Enzyme: Increased expression of the CYP51 gene, often due to insertions or tandem repeats in the promoter region, can lead to higher levels of the CYP51 enzyme in the cell. This requires a higher concentration of the fungicide to achieve the same level of inhibition.

  • Increased Efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration and effectiveness.

  • Bypass Pathways: In some cases, fungi may develop alternative metabolic pathways to produce essential sterols, bypassing the need for the ergosterol biosynthesis pathway.

Resistance_Mechanisms

Conclusion

This compound is a potent inhibitor of fungal CYP51, a key enzyme in the ergosterol biosynthesis pathway. Its mode of action is well-characterized and involves the disruption of fungal cell membrane integrity. The quantitative data on its efficacy highlight its broad-spectrum activity, while the detailed experimental protocols provide a framework for its further study and for the screening of new antifungal compounds. The emergence of resistance, primarily through target site modification and overexpression, underscores the need for continued research and monitoring to ensure the long-term effectiveness of this compound and other DMI fungicides. This technical guide serves as a valuable resource for researchers and professionals working to understand and combat fungal pathogens.

References

An In-depth Technical Guide to the Protectant and Curative Properties of Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tetraconazole (B1682234) is a broad-spectrum, systemic triazole fungicide widely utilized in agriculture for the management of various fungal diseases. As a member of the Demethylation Inhibitor (DMI) class of fungicides (FRAC Group 3), its primary mode of action is the disruption of fungal cell membrane integrity through the inhibition of sterol biosynthesis.[1][2] This guide provides a detailed analysis of this compound's dual action as both a protectant and curative agent. It synthesizes key data on its efficacy, outlines the experimental protocols for its evaluation, and visualizes its molecular mechanism and experimental application through detailed diagrams. This document is intended for researchers, crop scientists, and professionals in the agrochemical industry.

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's fungicidal activity is rooted in its ability to inhibit the enzyme cytochrome P450 14α-demethylase (also known as CYP51 or Erg11p).[3] This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway, responsible for converting lanosterol (B1674476) into ergosterol.[4] Ergosterol is the principal sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells, regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.

By binding to the heme iron cofactor in the active site of 14α-demethylase, this compound effectively blocks the demethylation of lanosterol.[5][6] This inhibition leads to two primary consequences for the fungus:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and functionality of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The build-up of methylated sterol precursors, such as lanosterol, is detrimental to the cell membrane, further disrupting its normal function.[7]

This disruption of the cell membrane ultimately halts the vegetative growth of the fungus, specifically by blocking the development of mycelium both on the surface and within the host plant tissue, leading to a fungistatic or fungicidal effect.[1]

Figure 1: this compound's Inhibition of Fungal Ergosterol Biosynthesis

Protectant vs. Curative Properties

This compound's systemic nature allows it to be absorbed and translocated within the plant, enabling it to act both before and after fungal infection has occurred.[1]

  • Protectant (Preventative) Activity: When applied before the arrival of fungal spores, this compound is absorbed by the plant tissue. When spores later land, germinate, and attempt to penetrate the host, they are exposed to the fungicide. This prevents the infection from establishing, thereby "protecting" the plant. The efficacy of this protection is highest when the application is close to the time of infection.[8]

  • Curative (Post-Infection) Activity: When applied after infection has already occurred, this compound's systemic properties allow it to penetrate the plant tissue and reach the invading fungal hyphae. By inhibiting sterol biosynthesis, it halts the further growth and proliferation of the established mycelium.[8] This "curative" or "eradicant" action is a key feature of DMI fungicides, making them valuable tools when preventative sprays are missed or environmental conditions unexpectedly favor rapid disease development.[2][9]

Quantitative Efficacy Data

The biological activity of this compound has been evaluated extensively. Studies have shown that the R-(+) enantiomer is the more fungitoxic form of the molecule.[10] The following table summarizes in vivo efficacy data for racemic this compound against two common powdery mildew pathogens, demonstrating its protectant and curative capabilities.

PathogenHost PlantApplication TimingConcentration (mg/L)Efficacy (% Disease Control)Reference
Sphaerotheca fuligineaCucumber7-Day Protectant599[10]
7-Day Protectant2.595[10]
1-Day Curative2099[10]
1-Day Curative1090[10]
Erysiphe graminisWheat7-Day Protectant5099[10]
7-Day Protectant2590[10]
1-Day Curative5095[10]
1-Day Curative2585[10]

Experimental Protocols

The evaluation of a fungicide's protectant and curative properties requires controlled environment studies. The following protocols are based on established methodologies for testing DMI fungicides like this compound.[10][11]

In Vitro Mycelial Growth Inhibition Assay
  • Objective: To determine the direct inhibitory effect of this compound on fungal mycelial growth and calculate the EC₅₀ (Effective Concentration to inhibit growth by 50%).

  • Methodology (Poisoned Food Technique):

    • Preparation of Media: Prepare a standard fungal growth medium (e.g., Potato Dextrose Agar, PDA). After autoclaving and cooling to approximately 50°C, amend the medium with stock solutions of this compound (dissolved in a suitable solvent like acetone (B3395972) or DMSO) to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control medium is prepared with the solvent alone.

    • Plating: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

    • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the leading edge of an actively growing culture of the target fungus onto the center of each plate.

    • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.

    • Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

    • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or logistic regression to determine the EC₅₀ value.

In Vivo Whole Plant Assay (Protectant vs. Curative)
  • Objective: To evaluate and quantify the protectant and curative efficacy of this compound on a host plant.

  • Methodology:

    • Plant Cultivation: Grow susceptible host plants (e.g., cucumber for S. fuliginea) from seed in a controlled environment (greenhouse or growth chamber) until they reach a suitable stage (e.g., the two-leaf stage).

    • Fungicide Application: Prepare aqueous solutions of this compound at various concentrations. For protectant trials , spray plants to the point of runoff and allow them to dry for a set period (e.g., 24 hours to 7 days) before inoculation. For curative trials , inoculate the plants first and then apply the fungicide spray at set intervals after inoculation (e.g., 24, 48, or 72 hours). An untreated control group is sprayed with water only.

    • Pathogen Inoculation: Prepare a spore suspension of the target pathogen (e.g., S. fuliginea) in sterile water with a surfactant (e.g., Tween 20). Spray the suspension uniformly onto the leaves of the test plants.

    • Incubation: Place the inoculated plants in a high-humidity environment at an optimal temperature to promote infection and disease development.

    • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess disease severity on the leaves. This can be done by visually estimating the percentage of leaf area covered by mildew or by using a predefined disease rating scale.

    • Efficacy Calculation: Calculate the percentage of disease control for each treatment relative to the untreated inoculated control using the formula: Disease Control (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] * 100.

Figure 2: Workflow for Evaluating Protectant vs. Curative Efficacy

Conclusion

This compound is a highly effective systemic fungicide whose value lies in its robust dual-action properties. Its primary mode of action, the specific inhibition of 14α-demethylase in the fungal ergosterol pathway, provides a well-defined target for disease control. This mechanism underpins both its ability to protect plants from infection when applied preventatively and its capacity to halt disease progression when applied curatively. For researchers and drug development professionals, understanding these distinct yet complementary properties, supported by quantitative efficacy data and standardized experimental protocols, is essential for optimizing its use in integrated pest management strategies and for the development of next-generation fungicidal compounds.

References

An In-depth Technical Guide to the Systemic Mobility of Tetraconazole in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraconazole is a broad-spectrum triazole fungicide recognized for its systemic properties, which are crucial for its efficacy in controlling a variety of plant fungal diseases. This technical guide provides a comprehensive exploration of the systemic mobility of this compound in plants. It delves into the mechanisms of uptake, translocation, and distribution within the plant's vascular system. This document summarizes available quantitative data on this compound residues, outlines experimental protocols for its analysis, and presents visual representations of its systemic pathways and the methodologies used to study them. This guide is intended to be a core resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's behavior within plant systems.

Introduction

This compound is a systemic fungicide belonging to the triazole class of chemicals.[1] Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes, thereby disrupting fungal growth.[1] A key characteristic that contributes to the widespread use and effectiveness of this compound is its ability to be absorbed by the plant and moved from the site of application to other tissues, a process known as systemic mobility. This mobility ensures the protection of new growth and plant parts that may not have been directly covered during application. Understanding the dynamics of this systemic movement is paramount for optimizing its application, ensuring comprehensive disease control, and assessing its environmental fate. This guide will explore the available research on the uptake, translocation, and distribution of this compound in various plant species.

Systemic Mobility of this compound

Systemic fungicides are absorbed by the plant and transported through its vascular system.[2][3] For this compound, the primary route of long-distance transport is the xylem, which is responsible for the upward movement of water and nutrients from the roots to the aerial parts of the plant.[2][3]

2.1. Uptake

This compound can be taken up by plants through both their roots and foliage.

  • Root Uptake: When applied to the soil, this compound can be absorbed by the roots and subsequently transported to the shoots via the xylem stream.

  • Foliar Uptake: Following foliar application, this compound penetrates the leaf cuticle and enters the leaf tissue. From there, it can be loaded into the xylem for transport to other parts of the leaf and upward to new growth. Triazole fungicides are known to be readily taken up by leaves and can move within the leaf tissue.[1]

2.2. Translocation

Once inside the plant, this compound is primarily translocated acropetally, meaning it moves upwards from the point of entry. This movement occurs predominantly through the xylem.[2][3] Studies on other triazole fungicides have shown that they are not significantly transported downwards through the phloem, which is responsible for moving sugars from the leaves to other parts of the plant.[1] This unidirectional upward movement is a characteristic feature of many xylem-mobile systemic fungicides.

The diagram below illustrates the general pathway of this compound's systemic movement in a plant following foliar application.

G cluster_plant Plant Leaf Leaf Surface (Application Site) Leaf_Interior Leaf Interior (Mesophyll) Leaf->Leaf_Interior Cuticular Penetration Xylem_Leaf Leaf Xylem Leaf_Interior->Xylem_Leaf Loading Stem_Xylem Stem Xylem Xylem_Leaf->Stem_Xylem Acropetal Transport New_Growth New Growth (Apical Meristems, Young Leaves) Stem_Xylem->New_Growth Distribution Roots Roots Roots->Stem_Xylem Root Uptake (if soil applied)

Caption: Systemic translocation pathway of this compound in a plant following foliar application.

Quantitative Data on this compound Distribution

While comprehensive studies detailing the distribution of this compound in all plant parts (roots, stems, and leaves) over time are limited in publicly available literature, residue analysis in edible portions of crops provides valuable insights into its persistence. The following tables summarize findings from various studies on different crops.

Table 1: Residue Dissipation of this compound in Cucumber

Days After ApplicationApplication RateResidue Level (mg/kg)Reference
0 (1 hour)4.0 g a.i./100 L0.045[1]
74.0 g a.i./100 L0.025[1]
154.0 g a.i./100 L0.011[1]
0 (1 hour)8.0 g a.i./100 L0.106[1]
78.0 g a.i./100 L0.061[1]
158.0 g a.i./100 L0.020[1]
Half-life Both rates7 days [1]

Table 2: Residue Dissipation of this compound in Tomato Fruit

Days After ApplicationResidue Level (mg/kg)Reference
0 (1 hour)0.92[4]
10.76[4]
30.66[4]
50.45[4]
70.16[4]
100.09[4]
150.04[4]
21Not Detected[4]
Half-life 5.02 days

Table 3: Residue Levels of this compound in Grapes

ApplicationResidue Level at Harvest (mg/kg)Reference
Multiple applications at recommended ratesNot detectable[5]
Multiple applications at double ratesNot detectable[5]

Note: The limit of detection in the grape study was not specified but residues were below the quantifiable level.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies for the analysis of this compound residues.

4.1. Residue Analysis in Cucumber

  • Experimental Design: Greenhouse-grown cucumbers received three applications of this compound at two different rates (4.0 and 8.0 g of active ingredient/100 L). Samples were collected at various intervals after the final application.

  • Extraction: A representative sample of cucumber was homogenized. The extraction process was not detailed in the abstract.

  • Cleanup: The specific cleanup procedure was not detailed in the abstract.

  • Quantification: this compound residues were determined by a gas chromatographic method using a Nitrogen-Phosphorus Detector (NPD). The limit of determination was 0.01 mg/kg.[1]

4.2. Residue Analysis in Tomato

  • Sample Preparation: Tomato samples were homogenized.

  • Extraction and Cleanup (QuEChERS Method): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method was used for extraction and cleanup. This typically involves an extraction with acetonitrile (B52724) followed by a partitioning step with salts (e.g., magnesium sulfate, sodium chloride) and a dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like primary secondary amine (PSA) to remove matrix interferences.[4]

  • Quantification: Determination was carried out by Gas Chromatography (GC) with an Electron Capture Detector (ECD). The limit of detection (LOD) was 0.01 mg/kg, and the limit of quantification (LOQ) was 0.02 mg/kg.[4]

The workflow for the QuEChERS methodology is illustrated below.

G cluster_workflow QuEChERS Experimental Workflow Start Homogenized Plant Sample Extraction Extraction (Acetonitrile) Start->Extraction Partitioning Liquid-Liquid Partitioning (MgSO4, NaCl) Extraction->Partitioning Cleanup Dispersive SPE Cleanup (PSA, MgSO4) Partitioning->Cleanup Analysis GC-ECD/NPD or LC-MS/MS Analysis Cleanup->Analysis

Caption: A generalized workflow for the QuEChERS methodology used in pesticide residue analysis.

4.3. Studying Systemic Mobility with Radiolabeling

While specific studies on radiolabeled this compound were not found in the initial search, the use of radiolabeled molecules is a standard and powerful technique for accurately tracing the movement and metabolism of fungicides in plants.[5]

  • Principle: A radioactive isotope (e.g., ¹⁴C) is incorporated into the this compound molecule. The plant is then treated with the radiolabeled fungicide.

  • Detection: The movement and accumulation of the radiolabeled compound in different plant tissues can be tracked over time using techniques such as autoradiography (to visualize distribution) and liquid scintillation counting (to quantify the amount in different tissues).

  • Advantages: This method provides definitive evidence of uptake and translocation pathways and allows for a detailed quantitative analysis of the fungicide's distribution throughout the plant.[5]

The logical flow of a radiolabeling experiment to study systemic mobility is outlined below.

G cluster_radiolabeling Radiolabeling Experimental Logic Synthesis Synthesize Radiolabeled This compound (e.g., ¹⁴C) Application Apply to Plant (Foliar or Root) Synthesis->Application Incubation Incubate for Defined Time Periods Application->Incubation Harvest Harvest and Section Plant (Roots, Stem, Leaves) Incubation->Harvest Analysis Analysis of Sections Harvest->Analysis Visualization Autoradiography (Qualitative Distribution) Analysis->Visualization Quantification Liquid Scintillation Counting (Quantitative Distribution) Analysis->Quantification Conclusion Determine Translocation Pathway and Rate Visualization->Conclusion Quantification->Conclusion

Caption: Logical workflow for a radiolabeling experiment to investigate the systemic mobility of a fungicide.

Signaling Pathways and Conceptual Models

The systemic movement of xenobiotics like this compound in plants is governed by the principles of plant physiology, particularly the mechanisms of water and nutrient transport. The "Cohesion-Tension Theory" is the fundamental model explaining water movement in the xylem, which is the primary conduit for this compound translocation. This theory posits that the evaporation of water from leaves (transpiration) creates a negative pressure potential, or tension, that pulls water up from the roots through the xylem. As a xylem-mobile compound, this compound is carried along with this transpiration stream.

The diagram below conceptualizes the relationship between transpiration and the systemic movement of this compound.

G cluster_transpiration Conceptual Model of Xylem Transport Transpiration Transpiration from Leaves (Water Evaporation) Tension Negative Water Potential (Tension) in Xylem Transpiration->Tension Creates Water_Uptake Water Uptake by Roots Tension->Water_Uptake Pulls Water Systemic_Movement Systemic Movement of This compound with Water Water_Uptake->Systemic_Movement Carries Tetraconazole_Uptake This compound Uptake (Root or Foliar) Tetraconazole_Uptake->Systemic_Movement Introduces into Xylem

Caption: Conceptual relationship between transpiration and the systemic movement of this compound in the xylem.

Conclusion and Future Research Directions

This compound exhibits systemic properties, with evidence pointing towards its uptake through both roots and foliage and subsequent acropetal translocation via the xylem. Quantitative data from residue studies on edible plant parts indicate that this compound dissipates over time, with half-lives ranging from approximately 5 to 7 days in tomatoes and cucumbers, respectively.[1][4] However, there is a notable gap in the scientific literature regarding detailed quantitative data on the distribution of this compound throughout the entire plant, including roots, stems, and leaves, following controlled applications.

Future research should focus on:

  • Radiolabeling Studies: Conducting experiments with radiolabeled this compound to definitively map its uptake, translocation pathways, and distribution patterns in various plant species.

  • Comparative Mobility Studies: Comparing the systemic mobility of this compound with other triazole fungicides to understand the influence of molecular structure on transport efficiency.

  • Phloem Mobility Assessment: While currently understood to be primarily xylem-mobile, further investigation into any potential for limited phloem translocation would provide a more complete picture of its systemic behavior.

  • Influence of Environmental Factors: Investigating how environmental conditions such as temperature, humidity, and soil moisture affect the uptake and translocation of this compound.

A more in-depth understanding of the systemic mobility of this compound will enable the development of more effective and sustainable disease management strategies in agriculture.

References

Basic Toxicological Profile of Tetraconazole on Non-target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of tetraconazole (B1682234), a broad-spectrum triazole fungicide, on a range of non-target organisms. The information is intended for researchers, scientists, and drug development professionals involved in environmental risk assessment and the development of safer agricultural chemicals. This document summarizes key toxicity endpoints, outlines experimental methodologies based on standardized protocols, and illustrates relevant biological pathways and experimental workflows.

Executive Summary

This compound is a systemic fungicide that functions by inhibiting sterol biosynthesis in fungi.[1] While effective against target pathogens, its widespread use raises concerns about its potential impact on non-target organisms. This guide compiles and analyzes toxicological data from various studies to provide a detailed profile of its effects on aquatic and terrestrial ecosystems. The data indicates that this compound can exhibit a range of toxicity, from moderate to very high, depending on the organism and the exposure conditions.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key toxicological endpoints for this compound across various non-target organisms.

Aquatic Organisms
SpeciesEndpointValueExposure DurationReference
Fish
Oncorhynchus mykiss (Rainbow Trout)LC50Moderate Toxicity-[2]
Pimephales promelas (Fathead Minnow)LC50Moderate Toxicity-[2][3]
Lepomis macrochirus (Bluegill Sunfish)LC50Moderate Toxicity-[2][3]
Invertebrates
Daphnia magna (Water Flea)48-h EC5012.35 µg/L48 hours[4]
Daphnia magna (Water Flea)LC505.2 - 10 µg/L-[2]
Chironomus riparius (Midge)LC50Moderate Toxicity-[2][3]
Mysidopsis bahia (Mysid Shrimp)LC50Moderate Toxicity-[2][3]
Algae and Aquatic Plants
Pseudokirchneriella subcapitata72-h EbC500.27 mg/L72 hours
Pseudokirchneriella subcapitataNOEC0.14 mg/L72 hours
Pseudokirchneriella subcapitataIC5011 - 23 µg/L-[2][3]
Lemna gibba (Duckweed)EC500.52 - 1.56 mg/L-
Lemna gibba (Duckweed)7-day NOECAs low as the EC50 range7 days
Lemna minor (Duckweed)EC500.539 mg/L-[2][3]
Terrestrial Organisms
SpeciesEndpointValueExposure DurationReference
Birds
Colinus virginianus (Bobwhite Quail)LD50132 mg/kg bwAcute
Mammals
Rat (Male)Oral LD501248 mg/kg bwAcute
Rat (Female)Oral LD501031 mg/kg bwAcute
RatDermal LD50>2000 mg/kg bwAcute
RatInhalation LC50>3660 mg/m³Acute
RatDevelopmental NOEL (Maternal)15 mg/kg bw/dayGestation
RatDevelopmental NOEL (Fetal)30 mg/kg bw/dayGestation
Rat2-Generation Repro. NOEL0.4 mg/kg bw/day-
DogChronic Oral Toxicity--[5]
Soil Microorganisms
-EffectAltered microbial community structure28 days[6][7][8]
-EffectDecreased microbial biomass and activity90 days[9][10]

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

Fish Acute Toxicity Test (Following OECD Guideline 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.[11]

  • Test Organisms: Species such as Rainbow Trout (Oncorhynchus mykiss) or Zebra Fish (Danio rerio) are commonly used.

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system. Mortalities and sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.[11]

  • Data Analysis: The LC50 value is calculated using statistical methods, typically probit analysis.

Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202): This test assesses the acute toxicity of substances to Daphnia magna.

  • Test Organisms: Young, healthy daphnids (<24 hours old) are used.

  • Procedure: Daphnids are exposed to the test substance in a static system for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The concentration that immobilizes 50% of the daphnids (EC50) is determined.

Algal Growth Inhibition Test (Following OECD Guideline 201): This test evaluates the effects of a substance on the growth of freshwater algae.

  • Test Organisms: Exponentially growing cultures of green algae, such as Pseudokirchneriella subcapitata, are used.

  • Procedure: Algal cultures are exposed to various concentrations of the test substance over 72 hours. Algal growth is measured by cell counts or other biomass surrogates.

  • Data Analysis: The concentration that inhibits growth by 50% (IC50) is calculated.

Avian Toxicity Testing

Avian Acute Oral Toxicity Test (Following OECD Guideline 223): This test is designed to determine the acute oral toxicity of a substance to birds.[12][13][14]

  • Test Organisms: Commonly used species include Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

  • Procedure: Birds are administered a single oral dose of the test substance. They are then observed for mortality and clinical signs of toxicity for at least 14 days.[12]

  • Data Analysis: The LD50 (the dose lethal to 50% of the test population) is calculated.

Avian Dietary Toxicity Test (Following OECD Guideline 205): This test assesses the toxicity of a substance when administered in the diet.[15]

  • Procedure: Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a clean diet.[15]

  • Data Analysis: The LC50 (the dietary concentration lethal to 50% of the birds) is determined.

Mammalian Toxicity Testing

Acute Oral, Dermal, and Inhalation Toxicity: These studies are typically conducted in rats to determine the LD50 or LC50 values. The protocols generally follow OECD Guidelines 401, 402, and 403, respectively.

Reproductive and Developmental Toxicity: Two-generation reproduction toxicity studies in rats (following OECD Guideline 416) and prenatal developmental toxicity studies in rats and rabbits (following OECD Guideline 414) are conducted to assess potential effects on reproductive performance and fetal development.

Soil Microorganism Toxicity Testing

Studies on soil microorganisms investigate the effects of this compound on microbial biomass, activity, and community structure.

  • Procedure: Soil samples are treated with different concentrations of this compound and incubated under controlled laboratory conditions.

  • Analysis: Techniques such as phospholipid fatty acid (PLFA) analysis, denaturing gradient gel electrophoresis (DGGE), and fluorescein (B123965) diacetate (FDA) hydrolysis are used to assess changes in the microbial community.[6][7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The primary mode of action for this compound, as with other triazole fungicides, is the inhibition of sterol biosynthesis, specifically the C14-demethylation of lanosterol (B1674476) or eburicol, which is a critical step in the formation of ergosterol (B1671047) in fungi.[1]

cluster_0 This compound Mode of Action This compound This compound P450 Cytochrome P450 (14α-demethylase) This compound->P450 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Fungal_Membrane Fungal Cell Membrane Integrity P450->Fungal_Membrane Disrupts Ergosterol_Pathway->Fungal_Membrane Maintains Fungal_Growth Inhibition of Fungal Growth Fungal_Membrane->Fungal_Growth Prevents

Caption: General mode of action of this compound on fungal pathogens.

cluster_1 Aquatic Ecotoxicology Testing Workflow start Test Substance: This compound range_finding Range-Finding Test start->range_finding definitive_test Definitive Test (e.g., 96-h LC50, 48-h EC50) range_finding->definitive_test Set Concentrations data_collection Data Collection (Mortality, Immobilization, Growth) definitive_test->data_collection stat_analysis Statistical Analysis (Probit, etc.) data_collection->stat_analysis endpoint Determine Endpoint (LC50, EC50, IC50, NOEC) stat_analysis->endpoint

Caption: Standard workflow for aquatic ecotoxicology testing.

cluster_2 Soil Microorganism Impact Assessment Workflow soil_sampling Soil Collection (e.g., Orchard, Grassland) treatment This compound Application (Field Rate & 10x Field Rate) soil_sampling->treatment incubation Laboratory Incubation (28 days) treatment->incubation analysis Microbial Analysis incubation->analysis plfa PLFA (Biomass & Structure) analysis->plfa dgge DGGE (Genetic Diversity) analysis->dgge fda FDA Hydrolysis (Activity) analysis->fda results Evaluate Impact on Microbial Community plfa->results dgge->results fda->results

Caption: Experimental workflow for assessing this compound's impact on soil microbes.

Conclusion

The available data indicate that this compound poses a risk to various non-target organisms. It is classified as highly toxic to some aquatic invertebrates and algae, and moderately toxic to birds.[2][3] In mammals, this compound exhibits low acute toxicity but has shown effects on the liver and kidneys in chronic studies.[5][16] Furthermore, it can alter the structure and function of soil microbial communities, with potential long-term consequences for soil health.[6][7][8][9][10] A comprehensive understanding of these toxicological endpoints is crucial for the environmental risk assessment and regulatory management of this fungicide. Further research into the chronic and sublethal effects on a wider range of non-target species is recommended to fully elucidate its environmental impact.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraconazole (B1682234) is a broad-spectrum triazole antifungal agent. Triazoles represent a significant class of antifungal compounds that are widely used in agriculture and medicine. The primary mechanism of action for triazole antifungals, including this compound, involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of various fungal isolates to this compound. The methodology is based on the standardized broth microdilution techniques established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the gold standards for antifungal susceptibility testing.

Note on Data Availability: Extensive literature searches did not yield specific Minimum Inhibitory Concentration (MIC) data for this compound against clinically relevant fungal pathogens. This compound is primarily utilized as an agricultural fungicide, and its in vitro activity against human and animal pathogens is not widely documented in available scientific literature. The quantitative data presented in this document for other triazole antifungals is for illustrative purposes to demonstrate data presentation for antifungal susceptibility testing.

Data Presentation

The following tables summarize typical MIC ranges for commonly used triazole antifungals against various fungal species. This data is provided as an example of how to present quantitative results from in vitro antifungal susceptibility testing.

Table 1: Example MIC Ranges of Common Triazole Antifungals against Candida Species (µg/mL)

Fungal SpeciesItraconazoleFluconazoleVoriconazolePosaconazole
Candida albicans0.016 - >160.125 - >640.007 - 160.007 - 16
Candida glabrata0.03 - 160.25 - >640.015 - 160.03 - 16
Candida parapsilosis0.016 - 20.125 - 80.007 - 20.015 - 2
Candida tropicalis0.016 - 160.25 - >640.007 - 160.015 - 16
Candida krusei0.06 - 48 - >640.03 - 40.06 - 4

Table 2: Example MIC Ranges of Common Triazole Antifungals against Aspergillus Species (µg/mL)

Fungal SpeciesItraconazoleVoriconazolePosaconazole
Aspergillus fumigatus0.125 - >160.06 - 80.03 - 8
Aspergillus flavus0.125 - 80.25 - 40.06 - 2
Aspergillus niger0.25 - >160.5 - 80.125 - 4
Aspergillus terreus0.5 - 80.25 - 40.06 - 2

Table 3: Example MIC Ranges of Common Triazole Antifungals against Dermatophytes (µg/mL)

Fungal SpeciesItraconazoleFluconazoleVoriconazoleTerbinafine
Trichophyton rubrum0.03 - 20.25 - 640.015 - 10.002 - 1
Trichophyton mentagrophytes0.03 - 20.25 - 640.015 - 10.002 - 1
Microsporum canis0.06 - 40.5 - >640.03 - 20.004 - 2

Experimental Protocols

This section details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates. This protocol is harmonized with CLSI document M27 and EUCAST definitive document E.Def 7.4 for yeasts, and adapted from CLSI M38 for filamentous fungi.

Materials
  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile distilled water

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Vortex mixer

  • Micropipettes and sterile tips

  • Inoculating loops

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

  • Incubator (35°C)

  • Fungal isolates for testing

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Preparation of Media and Antifungal Agent
  • RPMI 1640 Medium Preparation: Prepare RPMI 1640 medium according to the manufacturer's instructions. Buffer the medium with 0.165 M MOPS to a pH of 7.0 ± 0.1 at 25°C. Sterilize by filtration.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL. Store in small aliquots at -70°C until use.

  • This compound Working Solutions: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to prepare working solutions that are twice the final desired concentrations. The final concentrations in the microtiter plate will typically range from 0.015 to 16 µg/mL.

Inoculum Preparation
  • Yeast Inoculum:

    • Subculture the yeast isolates on SDA plates and incubate at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, this corresponds to an optical density of 0.08 to 0.10), which is equivalent to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Filamentous Fungi (Mould) Inoculum:

    • Subculture the mould isolates on SDA plates and incubate at 35°C for 7 days, or until adequate sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.

    • Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

Broth Microdilution Assay
  • Plate Preparation:

    • Dispense 100 µL of the appropriate twofold-diluted this compound working solutions into the wells of a 96-well microtiter plate.

    • Include a growth control well containing 100 µL of drug-free RPMI 1640 medium and a sterility control well containing 200 µL of uninoculated RPMI 1640 medium.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control well. This will bring the total volume in each well to 200 µL and dilute the this compound to its final concentration.

  • Incubation:

    • Cover the plates and incubate at 35°C.

    • For yeasts, incubate for 24-48 hours.

    • For filamentous fungi, incubate for 48-72 hours.

Reading and Interpretation of Results
  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free growth control well.

    • For yeasts, the endpoint is typically a 50% reduction in turbidity as determined visually or with a spectrophotometer.

    • For filamentous fungi, the endpoint is the lowest concentration that shows 100% inhibition of growth (optically clear).

  • Quality Control:

    • The MICs for the QC strains should fall within the established acceptable ranges to ensure the validity of the test results.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare RPMI 1640 Medium dispense_drug Dispense Drug Dilutions into 96-well Plate prep_media->dispense_drug prep_drug Prepare this compound Stock & Working Solutions prep_drug->dispense_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate dispense_drug->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic qc Quality Control Check read_mic->qc report Report Results qc->report

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

Signaling Pathway: Mechanism of Action of Triazole Antifungals

mechanism_of_action cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug cluster_enzyme cluster_outcome Cellular Effects acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51a1 Lanosterol 14α-demethylase (CYP51A1) lanosterol->cyp51a1 ergosterol Ergosterol This compound This compound This compound->cyp51a1 Inhibits cyp51a1->ergosterol ergosterol_depletion Ergosterol Depletion cyp51a1->ergosterol_depletion toxic_sterols Toxic Sterol Accumulation cyp51a1->toxic_sterols membrane_disruption Cell Membrane Disruption ergosterol_depletion->membrane_disruption toxic_sterols->membrane_disruption growth_inhibition Fungal Growth Inhibition membrane_disruption->growth_inhibition

Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.

Determining the EC50 Value of Tetraconazole for Fungal Isolates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraconazole (B1682234) is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal pathogens. Its primary mode of action is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth. The half-maximal effective concentration (EC50) is a critical parameter used to quantify the in vitro potency of an antifungal agent. It represents the concentration of the fungicide that inhibits 50% of the fungal growth under specific experimental conditions. This document provides detailed application notes and protocols for determining the EC50 value of this compound against various fungal isolates using standardized laboratory methods.

Data Presentation

The following table summarizes published EC50 values for this compound against a selection of fungal isolates. It is important to note that EC50 values can vary depending on the specific isolate, experimental conditions (e.g., medium, incubation time, temperature), and the methodology used for determination.

Fungal SpeciesCommon DiseaseEC50 Range (µg/mL)MethodReference(s)
Cercospora beticolaCercospora leaf spot of sugar beet0.02 - >1.0Not specified
Rhizoctonia cerealisSharp eyespot of cereals0.087 (R-enantiomer)Not specified
Fusarium graminearumFusarium head blight of cereals8 - 16Agar (B569324) Dilution

Signaling Pathway of this compound's Mode of Action

This compound, like other triazole fungicides, targets the ergosterol biosynthesis pathway, which is crucial for the formation of functional fungal cell membranes. The diagram below illustrates the simplified signaling pathway of this compound's inhibitory action.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple enzymatic steps Lanosterol Lanosterol Squalene->Lanosterol Multiple enzymatic steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple enzymatic steps 14α-demethylase 14α-demethylase Lanosterol->14α-demethylase Substrate This compound This compound This compound->14α-demethylase Inhibits 14α-demethylase->Ergosterol Ergosterol_depletion Ergosterol Depletion Toxic_sterol_accumulation Toxic Sterol Accumulation Membrane_disruption Cell Membrane Disruption Ergosterol_depletion->Membrane_disruption Toxic_sterol_accumulation->Membrane_disruption Fungal_growth_inhibition Fungal Growth Inhibition Membrane_disruption->Fungal_growth_inhibition

This compound inhibits 14α-demethylase, disrupting ergosterol synthesis.

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a robust framework for determining the EC50 of antifungal agents. The following protocols are adapted from these standards for this compound.

Experimental Workflow

The general workflow for determining the EC50 value of this compound is depicted in the diagram below.

cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase Isolate Fungal Isolate Culture Inoculum Prepare Fungal Inoculum (Standardized concentration) Isolate->Inoculum Media Prepare Growth Media (e.g., RPMI-1640, PDA) Serial_Dilution Prepare Serial Dilutions of this compound Media->Serial_Dilution Tetraconazole_Stock Prepare this compound Stock Solution (in DMSO) Tetraconazole_Stock->Serial_Dilution Inoculation Inoculate Media with Fungal Suspension and this compound Dilutions Serial_Dilution->Inoculation Inoculum->Inoculation Incubation Incubate under Controlled Conditions (Temperature, Duration) Inoculation->Incubation Measurement Measure Fungal Growth (e.g., OD600, Colony Diameter) Incubation->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation EC50_Determination Determine EC50 Value (Non-linear regression) Calculation->EC50_Determination

Workflow for determining the EC50 of this compound against fungal isolates.
Broth Microdilution Method

This method is widely used for high-throughput screening and provides a quantitative determination of the minimum inhibitory concentration (MIC), from which the EC50 can be calculated.

Materials:

  • Fungal isolate of interest

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1600 µg/mL. This will be your stock solution.

  • Preparation of this compound Working Solutions:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to create a range of concentrations. A typical final concentration range in the assay wells could be 0.015 to 16 µg/mL. Prepare these solutions at 2x the final desired concentration.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar, PDA) at the optimal temperature until sufficient sporulation occurs.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the spore suspension to a final concentration of 1 x 10^5 to 5 x 10^5 CFU/mL in RPMI-1640 medium using a hemocytometer or by spectrophotometric correlation.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of each 2x this compound working solution to the appropriate wells.

    • Add 100 µL of the fungal inoculum to each well containing the this compound solution.

    • Include a positive control (100 µL of inoculum and 100 µL of RPMI-1640 medium) and a negative control (200 µL of RPMI-1640 medium only) on each plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungal isolate (e.g., 25-35°C) for 24-72 hours, or until sufficient growth is observed in the positive control wells.

  • Data Collection and Analysis:

    • Measure the optical density (OD) of each well at a wavelength of 530 nm or 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [((OD_test - OD_negative) / (OD_positive - OD_negative)) * 100]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) using appropriate software (e.g., GraphPad Prism, R).

Agar Dilution Method

This method is useful for fungi that do not grow well in liquid media or for which a visual assessment of growth is preferred.

Materials:

  • Fungal isolate of interest

  • This compound (analytical grade)

  • DMSO or acetone (B3395972)

  • Potato Dextrose Agar (PDA) or other suitable solid medium

  • Sterile petri dishes

  • Sterile water

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO or acetone (e.g., 1000 µg/mL).

  • Preparation of Fungicide-Amended Agar:

    • Melt a known volume of PDA and cool it to 45-50°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration does not exceed 1% (v/v).

    • Include a control plate with the solvent alone at the highest concentration used.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the fungal isolate, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing colony.

    • Place the mycelial plug, mycelium-side down, onto the center of each this compound-amended and control agar plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungal isolate in the dark.

    • Incubate until the fungal growth in the control plate has reached a significant portion of the plate diameter.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony on each plate in two perpendicular directions and calculate the average diameter.

    • Calculate the percentage of mycelial growth inhibition for each this compound concentration using the formula: % Inhibition = [((Diameter_control - Diameter_test) / Diameter_control) * 100]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value using non-linear regression analysis as described for the broth microdilution method.

Application Note: Analysis of Tetraconazole using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetraconazole (B1682234) is a broad-spectrum triazole fungicide used to control various fungal diseases in agriculture. Monitoring its residue levels in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of this compound. This application note provides a detailed protocol for the analysis of this compound in various matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS/MS analysis.

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Deionized water

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution in acetonitrile to construct a calibration curve.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a simple and effective sample preparation technique for pesticide residue analysis.[1][2][3][4]

  • Homogenization: Homogenize a representative 10-15 g sample of the matrix (e.g., fruit, vegetable, or soil) until a uniform consistency is achieved.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 1 minute.

  • Final Extract: Transfer the supernatant into an autosampler vial for GC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

The following instrumental parameters can be used for the analysis of this compound.

Gas Chromatograph (GC) Parameters:

ParameterValue
Injection Volume 1-2 µL
Injector Temperature 280°C
Injection Mode Splitless
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial temperature of 80°C, hold for 2 min, ramp to 200°C at 20°C/min, then to 300°C at 10°C/min, hold for 5 min

Mass Spectrometer (MS) Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion m/z 372
Product Ions m/z 159, m/z 70
Collision Energy Optimized for the specific instrument

Data Presentation

The following table summarizes the quantitative data for the GC-MS analysis of this compound based on various studies.

ParameterValueMatrixReference
Limit of Detection (LOD) 0.002 - 0.004 µg/kgFruits and Vegetables[3]
0.001 ppmTomatoes and Green Beans[1][2]
Limit of Quantification (LOQ) 0.006 - 0.012 µg/kgFruits and Vegetables[3]
2.5 µg/kgStrawberry[5]
Recovery 85.53% - 110.66%Fruits and Vegetables[3]
>90%Tomatoes and Green Beans[1][2]
Relative Standard Deviation (RSD) 1.3% - 17.5%Fruits and Vegetables[3]
Linearity (Concentration Range) 10 - 500 µg/L (r² > 0.994)Standard SolutionsN/A (General pesticide method)
0.001 - 0.5 mg/L (r² > 0.999)Standard Solutions[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting sample Sample Receipt & Homogenization extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract gcms GC-MS/MS Analysis final_extract->gcms data_proc Data Processing (Integration & Calibration) gcms->data_proc quant Quantification data_proc->quant report Final Report Generation quant->report

References

Application Note and Protocol for Studying the Enantioselective Degradation of Tetraconazole in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraconazole (B1682234) is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal diseases.[1] As a chiral compound, it exists as a pair of enantiomers, (R)-(+)-tetraconazole and (S)-(-)-tetraconazole, which possess identical physical and chemical properties in an achiral environment but may exhibit different biological activities and degradation behaviors in the chiral environment of soil.[1] Understanding the enantioselective degradation of this compound is crucial for accurate environmental risk assessment and the development of more effective and safer agrochemicals. Microbial activity is a primary driver of pesticide degradation in soil, and this process can be enantioselective, leading to an enrichment of one enantiomer over the other.[2][3]

This document provides a detailed protocol for a laboratory-based soil microcosm study to investigate the enantioselective degradation of this compound. The protocol covers soil preparation, microcosm setup, extraction of this compound residues using the QuEChERS method, and chiral HPLC analysis for the separation and quantification of this compound enantiomers.

Experimental Workflow

cluster_0 1. Soil Preparation cluster_1 2. Microcosm Setup cluster_2 3. Sample Processing cluster_3 4. Analysis and Data Processing A Soil Collection and Sieving B Soil Characterization (pH, organic matter, texture) A->B C Sterilization (for abiotic control) - Autoclaving - Gamma Irradiation D Spiking Soil with rac-Tetraconazole E Incubation (Controlled temperature, moisture, dark) D->E F Sampling at Predetermined Time Intervals E->F G QuEChERS Extraction - Acetonitrile (B52724) Extraction - Salting Out F->G H Dispersive SPE Cleanup (dSPE) G->H I Chiral HPLC Analysis H->I J Quantification of Enantiomers I->J K Data Analysis - Degradation Kinetics - Enantiomeric Fraction (EF) J->K

Caption: Experimental workflow for the study of enantioselective degradation of this compound in soil.

Materials and Reagents

Material/ReagentSupplier/Grade
rac-TetraconazoleAnalytical Standard
(R)-(+)-TetraconazoleAnalytical Standard
(S)-(-)-TetraconazoleAnalytical Standard
AcetonitrileHPLC Grade
n-HexaneHPLC Grade
EthanolHPLC Grade
Magnesium Sulfate (anhydrous)ACS Grade
Sodium ChlorideACS Grade
Primary Secondary Amine (PSA)for dSPE
C18 Sorbentfor dSPE
WaterDeionized

Experimental Protocols

Soil Collection and Preparation
  • Soil Collection: Collect topsoil (0-20 cm depth) from a field with no recent history of this compound application.

  • Sieving and Homogenization: Air-dry the soil at room temperature, remove any plant material and stones, and sieve through a 2 mm mesh to ensure homogeneity.

  • Soil Characterization: Characterize the soil for key properties such as pH, organic matter content, and texture. This information is crucial for interpreting the degradation results.

  • Sterilization (for Abiotic Control): To distinguish between biotic and abiotic degradation, prepare a set of sterilized soil samples. Autoclaving (121°C for 20 minutes, repeated for three consecutive days) is a common and accessible method.[4][5] Note that autoclaving can alter soil properties.[4] Gamma irradiation is an alternative that may cause fewer changes to the soil's physical and chemical structure.[5][6]

Soil Microcosm Incubation
  • Spiking: Weigh 50 g of both non-sterile and sterile soil into individual glass containers. Add a solution of racemic this compound in a minimal amount of an organic solvent (e.g., acetone) to achieve the desired initial concentration (e.g., 5 mg/kg). Allow the solvent to evaporate completely in a fume hood.

  • Moisture Adjustment: Adjust the soil moisture content to 60% of its water-holding capacity.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). The containers should be covered but allow for air exchange.

  • Sampling: Collect triplicate samples from both non-sterile and sterile microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 42, and 56 days).

This compound Extraction (QuEChERS Method)

This protocol is adapted from the AOAC Official Method 2007.01.[7]

  • Sample Weighing: Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Shaking: Cap the tube and shake vigorously for 5 minutes.

  • Salting Out: Add the contents of a salt pouch containing 4 g MgSO₄ and 1 g NaCl.

  • Immediate Shaking: Immediately shake the tube for 2 minutes to prevent the formation of large salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes.

  • dSPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortexing: Vortex the dSPE tube for 1 minute.

  • Final Centrifugation: Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.

  • Final Extract: The resulting supernatant is ready for chiral HPLC analysis.

Chiral HPLC Analysis
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column and a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is required.

  • Chromatographic Conditions:

    • Chiral Column: Cellulose tris-(4-methylbenzoate) based column.[2]

    • Mobile Phase: n-hexane:ethanol (90:10, v/v).[2]

    • Flow Rate: 0.8 mL/min.[2]

    • Column Temperature: 20°C.[2]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

Data Presentation and Analysis

Quantitative Data Summary
Time (days)R-(+)-Tetraconazole Conc. (mg/kg) - Non-SterileS-(-)-Tetraconazole Conc. (mg/kg) - Non-SterileR-(+)-Tetraconazole Conc. (mg/kg) - SterileS-(-)-Tetraconazole Conc. (mg/kg) - SterileEnantiomeric Fraction (EF) - Non-Sterile
0
1
3
7
14
21
28
42
56

Data Analysis Workflow

A Concentration Data of R-(+)- and S-(-)-Tetraconazole B Calculate Enantiomeric Fraction (EF) EF = [R] / ([R] + [S]) A->B C Plot Concentration vs. Time A->C G Assess Enantioselectivity (EF ≠ 0.5) B->G D Determine Degradation Kinetics (e.g., First-Order Model) C->D E Calculate Half-lives (DT50) of each enantiomer D->E F Compare DT50 in Non-sterile and Sterile Soil E->F

Caption: Workflow for the analysis of this compound degradation data.

Calculations
  • Degradation Kinetics: The degradation of each enantiomer can often be described by first-order kinetics.[2] The following equation can be used: Ct = C0 * e-kt where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant.

  • Half-life (DT₅₀): The half-life, or the time it takes for 50% of the compound to degrade, is calculated as: DT₅₀ = ln(2) / k

  • Enantiomeric Fraction (EF): The enantiomeric fraction is calculated to assess the change in the enantiomeric ratio over time. EF = [R] / ([R] + [S]) where [R] and [S] are the concentrations of the (R)-(+)- and (S)-(-)-enantiomers, respectively. An EF value of 0.5 indicates a racemic mixture, while a deviation from 0.5 signifies enantioselective degradation.[8]

Conclusion

This protocol provides a comprehensive framework for investigating the enantioselective degradation of this compound in soil. By following these procedures, researchers can obtain reliable data on the degradation rates and enantioselectivity of this important fungicide. The results will contribute to a better understanding of its environmental fate and help in the development of more environmentally benign pest management strategies.

References

Application Notes and Protocols for Greenhouse Bioassay: Evaluating Tetraconazole Efficacy Against Powdery Mildew

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Powdery mildew is a significant plant disease caused by various species of obligate biotrophic fungi, leading to substantial crop losses worldwide.[1][2] Effective management often relies on the application of fungicides. Tetraconazole (B1682234) is a triazole fungicide belonging to the Demethylation Inhibitors (DMIs) group (FRAC Group 3).[3][4] Its mode of action involves the inhibition of the C14-demethylase enzyme, which is critical for ergosterol (B1671047) biosynthesis in fungi.[4][5] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal growth inhibition. This document provides a detailed protocol for conducting a greenhouse bioassay to evaluate the efficacy of this compound against powdery mildew, ensuring a controlled environment for reproducible and accurate results.

Experimental Protocols

This section details the methodology for conducting a greenhouse bioassay to determine the dose-dependent efficacy of this compound.

1. Materials and Reagents

  • Host Plants: Young, healthy plants susceptible to the target powdery mildew species (e.g., cucumber, grape, or hemp cultivars known for susceptibility).[6][7]

  • Pathogen: A viable and virulent culture of the target powdery mildew fungus (e.g., Podosphaera xanthii for cucumber).

  • This compound: Technical grade this compound and a commercial formulation (e.g., Domark® EC 100).[8]

  • Solvents: Acetone (B3395972) or ethanol (B145695) for dissolving technical grade this compound.

  • Surfactant: Tween 80 or similar non-ionic surfactant.[9]

  • Equipment: Greenhouse with controlled temperature, humidity, and lighting; spray bottles or a precision spray tower; sterile distilled water; beakers; volumetric flasks; pipettes; microscope slides; and a microscope.[10][11]

2. Host Plant Cultivation

  • Sow seeds of a susceptible host plant variety in pots containing a sterile potting mix.

  • Grow the plants in a clean greenhouse section, free from disease and pests.

  • Maintain optimal growing conditions (e.g., 20-30°C, >40% relative humidity, 16:8 hour light:dark photoperiod) until plants reach the desired growth stage (e.g., 2-3 true leaves).[10][12]

  • Ensure uniform plant size and vigor for the experiment.

3. Inoculum Preparation and Plant Inoculation

  • Select heavily infected leaves from stock plants with fresh, sporulating powdery mildew colonies.

  • Prepare a conidial suspension by gently brushing or washing conidia from the infected leaves into sterile distilled water containing a surfactant (e.g., 0.01% Tween 80).

  • Adjust the concentration of the conidial suspension to a standard level (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.

  • Inoculate the host plants by spraying the conidial suspension evenly onto the upper and lower leaf surfaces until runoff.[7]

  • Alternatively, for a dry inoculation method, gently shake infected leaves over the healthy test plants to distribute the spores.[13]

  • Include a set of non-inoculated plants as a negative control to monitor for contamination.

4. This compound Application (Preventative and Curative)

  • Stock Solution Preparation: Prepare a stock solution of this compound. For technical grade material, dissolve in a minimal amount of acetone before diluting with water and surfactant.

  • Serial Dilutions: Create a series of test concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L) from the stock solution.

  • Control Groups: Prepare a negative control (water + surfactant) and a solvent control (if applicable).

  • Application Timing:

    • Preventative (Protectant) Assay: Apply the this compound solutions 24 hours before pathogen inoculation.

    • Curative (Eradicant) Assay: Apply the this compound solutions 48-72 hours after pathogen inoculation, once initial symptoms are visible.

  • Application Method: Thoroughly spray the plants with the respective treatments using a hand-held sprayer or a calibrated spray tower to ensure uniform coverage.[7][10] Spray until the point of runoff.

5. Experimental Design and Incubation

  • Arrange the treated plants in the greenhouse using a randomized complete block design to minimize positional effects. Use at least four replicate plants per treatment.[8]

  • Maintain environmental conditions favorable for powdery mildew development: moderate temperatures (20–30°C) and high relative humidity (>95% at night, lower during the day).[11][12]

  • Isolate treatment groups if there is a risk of cross-contamination from spray drift.

6. Disease Assessment

  • Begin disease assessment 7 to 14 days after inoculation.[7][13]

  • Visually assess the disease severity on treated leaves. This is typically measured as the percentage of leaf area covered by powdery mildew colonies.[7]

  • A rating scale (e.g., 0-5 or 0-10) can be used, where each number corresponds to a range of percentage coverage, to standardize assessment.

  • Calculate the disease incidence, which is the percentage of leaves showing any symptoms of powdery mildew.[14]

  • Use the following formula to calculate fungicide efficacy:

    • Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Data Presentation

Quantitative results from the bioassay should be summarized for clear interpretation. The table below presents sample data from a preventative assay.

This compound Conc. (mg/L)Mean Disease Severity (%)Standard DeviationEfficacy (%)
0 (Control)85.4± 5.20.0
0.162.1± 7.827.3
1.025.3± 4.570.4
10.04.7± 2.194.5
50.00.5± 0.599.4
100.00.0± 0.0100.0

Mandatory Visualizations

Diagrams are essential for visualizing complex processes and relationships. The following are generated using the DOT language.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Plant_Cultivation 1. Host Plant Cultivation (Susceptible Cultivar) Inoculation 5. Plant Inoculation (1x10^5 conidia/mL) Plant_Cultivation->Inoculation Inoculum_Prep 2. Powdery Mildew Inoculum Preparation Inoculum_Prep->Inoculation Fungicide_Prep 3. This compound Solution Preparation (Serial Dilutions) Application 4. Fungicide Application (Preventative or Curative) Fungicide_Prep->Application Application->Inoculation Preventative Assay Incubation 6. Incubation (7-14 days, optimal conditions) Application->Incubation Inoculation->Application Curative Assay Inoculation->Incubation Assessment 7. Disease Assessment (% Leaf Area Infected) Incubation->Assessment Analysis 8. Data Analysis (Calculate Efficacy) Assessment->Analysis Results 9. Results & Reporting Analysis->Results

Caption: Experimental workflow for the greenhouse bioassay of this compound.

Tetraconazole_Mode_of_Action cluster_pathway Ergosterol Biosynthesis Pathway in Fungi Precursor Lanosterol (Sterol Precursor) Enzyme C14-demethylase (Target Enzyme) Precursor->Enzyme substrate Product Ergosterol (Essential for Membrane) Enzyme->Product catalysis Result Disrupted Fungal Cell Membrane Integrity Product->Result Inhibitor This compound (DMI Fungicide) Inhibitor->Enzyme Inhibition

Caption: this compound's mode of action inhibiting ergosterol biosynthesis.

References

Application Note & Protocol: Field Trial Methodology for Assessing Tetraconazole Performance on Sugar Beets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Cercospora leaf spot (CLS), caused by the fungus Cercospora beticola, is one of the most destructive foliar diseases affecting sugar beets (Beta vulgaris L.) globally.[1][2] Significant infections can lead to severe defoliation, reducing the plant's photosynthetic capacity and resulting in substantial losses in root yield and sucrose (B13894) content, with some reports indicating up to a 50% reduction in recoverable sucrose.[1][3] Management of CLS relies on an integrated approach that includes the use of tolerant cultivars and timely application of fungicides.[4]

Tetraconazole is a systemic triazole fungicide that acts as a sterol demethylation inhibitor (DMI).[5] It is widely used to control fungal pathogens, including C. beticola. This document provides a detailed methodology for conducting field trials to evaluate the efficacy of this compound in managing Cercospora leaf spot on sugar beets, ensuring reliable and reproducible results for product registration and research purposes.

2.0 Objective

To outline a standardized field trial protocol for assessing the efficacy of this compound-based fungicide treatments on sugar beets for the control of Cercospora leaf spot, and to measure its impact on crop yield and quality.

3.0 Experimental Protocol

This protocol is based on a standard Randomized Complete Block Design (RCBD) to minimize the effects of field variability.[6][7]

3.1 Site Selection and Field Preparation

  • Site History: Select a field with a history of sugar beet cultivation and known CLS pressure. Avoid fields with significant soil type variations or drainage issues.[8]

  • Preparation: Ensure uniform tillage and field preparation across the entire trial area to minimize variability.[8]

  • Plot Dimensions: Each plot should consist of at least six rows, with each row being 30-40 feet long and spaced 22 inches apart.[4][8] The central two or four rows will serve as the harvest and assessment area, with the outer rows acting as guard rows.

3.2 Crop Husbandry

  • Variety: Use a sugar beet variety known to be susceptible to Cercospora Leaf Spot to ensure adequate disease pressure for a robust efficacy evaluation.[4]

  • Planting: Plant seeds at a uniform depth and spacing. After emergence, thin plots to a consistent plant population (e.g., 41,580 plants per acre) to ensure uniformity.[9]

  • Weed and Pest Control: Implement standard weed and insect control practices as needed, ensuring that the products used do not interfere with the fungicide treatments or disease assessment.[8][9]

3.3 Experimental Design and Treatments

  • Design: The experiment should be laid out in a Randomized Complete Block Design (RCBD) with a minimum of four replicates for each treatment.[4][6]

  • Treatments: The trial should include, at a minimum, the treatments listed in the table below. Rates should be based on manufacturer recommendations.

    • Inoculation: To ensure uniform disease pressure, plots should be artificially inoculated with C. beticola. This can be achieved by distributing dried, infected sugar beet leaf material (e.g., 4.5 lbs/acre mixed with talc) evenly across the plots, typically around the time of row closure.[3][9]

Table 1: Example Treatment Plan

Trt. No. Treatment Active Ingredient(s) Application Rate Application Timing
1 Untreated Control N/A N/A N/A
2 This compound This compound 0.10 lb ai/acre At first sign of CLS, then 14-21 day intervals
3 Tank Mix This compound + Prochloraz/Propiconazole As per label At first sign of CLS, then 14-21 day intervals
4 Rotational Program Strobilurin (e.g., Azoxystrobin) then this compound As per label At first sign of CLS, then rotate every 14 days

| 5 | Industry Standard | Difenoconazole or other registered fungicide | As per label | At first sign of CLS, then 14-21 day intervals |

3.4 Fungicide Application

  • Timing: The initial fungicide application should be triggered by the first appearance of CLS symptoms or based on a disease forecasting model.[10][11] Subsequent applications are typically made at 14 to 21-day intervals.[9]

  • Equipment: Use a calibrated multi-nozzle boom sprayer to apply treatments to the central rows of each plot.[9] Ensure consistent pressure (e.g., 100 p.s.i.) and delivery volume (e.g., 20 gpa) for all applications to maintain trial integrity.[9]

3.5 Data Collection and Assessments

3.5.1 Disease Severity Assessment

  • Frequency: Assess CLS severity multiple times throughout the season, typically 7-10 days after each application and just before harvest.[4]

  • Methodology: Use a standardized rating scale, such as the 1-10 scale (Jones and Windels, 1991), where 1 indicates minimal disease (1-5 spots/leaf) and 10 signifies severe necrosis (50% or higher disease severity).[4] Alternatively, the KWS scale of 1-9 can be used.[9] Assessments should be conducted by the same trained individual(s) to maintain consistency.

3.5.2 Yield and Quality Analysis

  • Harvest: At the end of the season, mechanically defoliate and harvest the middle two rows of each plot.[4] Record the total root weight for each plot.

  • Quality Analysis: Collect a representative sample of 12-15 roots from each plot for quality analysis.[4] This analysis, typically performed at a specialized sugar company laboratory, will determine the percentage of sucrose, purity, and recoverable sucrose per ton.[4]

3.6 Statistical Analysis

  • All collected data (disease severity, root yield, sucrose content) should be subjected to Analysis of Variance (ANOVA).[4]

  • Use a mean separation test, such as the Least Significant Difference (LSD) test (P=0.05), to compare treatment means when the F-test is significant.[4][9]

4.0 Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatments.

Table 2: Efficacy of this compound on Cercospora Leaf Spot Severity (Example Data)

Treatment CLS Severity Rating (Final Assessment) Area Under Disease Progress Curve (AUDPC)
Untreated Control 8.5 a 450 a
This compound 3.2 c 150 c
Tank Mix (this compound + Propiconazole) 2.8 c 135 c
Rotational Program 3.9 b 180 b
Industry Standard 4.1 b 195 b
LSD (P=0.05) 0.7 35.5

Means followed by the same letter are not significantly different.

Table 3: Effect of this compound on Sugar Beet Yield and Quality (Example Data)

Treatment Root Yield (tons/acre) Sucrose Content (%) Recoverable Sucrose (lbs/ton)
Untreated Control 25.1 c 15.2 c 255 c
This compound 32.5 a 17.8 a 310 a
Tank Mix (this compound + Propiconazole) 33.1 a 17.9 a 312 a
Rotational Program 30.8 b 17.1 b 295 b
Industry Standard 30.2 b 16.9 b 290 b
LSD (P=0.05) 1.8 0.5 12.1

Means followed by the same letter are not significantly different.

5.0 Visualizations

5.1 Experimental Workflow

The following diagram illustrates the logical flow of the field trial from initiation to completion.

G A 1. Site Selection & Preparation B 2. Plot Establishment (Susceptible Variety) A->B C 3. Inoculation with C. beticola B->C D 4. Treatment Application (this compound & Controls) C->D E 5. Disease Severity Assessment (Multiple Timepoints) D->E F 6. Plot Harvest (Middle Rows) E->F G 7. Yield & Quality Analysis F->G H 8. Statistical Analysis & Reporting G->H

Field Trial Experimental Workflow Diagram

5.2 Mechanism of Action: this compound

This compound inhibits the C14-demethylase enzyme, a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. This disruption leads to the accumulation of toxic sterol precursors and impairs the formation of a functional cell membrane, ultimately inhibiting fungal growth.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound A Acetyl-CoA B Lanosterol A->B C 14-alpha demethylase (CYP51 Enzyme) B->C D Ergosterol Precursors C->D E Ergosterol D->E Result Disrupted Fungal Cell Membrane D->Result Accumulation of toxic sterols Inhibitor This compound (DMI) Inhibitor->C

Mechanism of Action for this compound (DMI Fungicide)

References

Application Notes and Protocols: Molecular Docking Simulation of Tetraconazole with Fungal CYP51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the molecular docking simulation of tetraconazole (B1682234) with fungal cytochrome P450 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway and the primary target for azole antifungals. These notes and protocols are intended to facilitate research into the binding mechanisms of this compound and to serve as a practical guide for conducting similar in silico experiments.

Application Notes

1.1. Introduction to this compound and Fungal CYP51

This compound is a broad-spectrum triazole fungicide widely used in agriculture. Its antifungal activity stems from the targeted inhibition of CYP51.[1] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] By inhibiting CYP51, this compound disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is invaluable for understanding the molecular interactions between this compound and the active site of fungal CYP51, providing insights into its efficacy and aiding in the development of novel antifungal agents.

1.2. Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for this compound and other azole antifungals is the inhibition of the CYP51 enzyme. This inhibition occurs through the coordination of the N4 atom of the triazole ring with the heme iron atom at the active site of CYP51.[1] This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the 14α-demethylation step in the ergosterol biosynthesis pathway.[1] The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure and function.[1]

1.3. Quantitative Analysis of Triazole-CYP51 Interactions

Table 1: Representative Molecular Docking Data of Triazole Antifungals with Candida albicans CYP51

Compound Binding Energy (kcal/mol) Predicted Inhibition Constant (Ki) (µM) Interacting Residues Reference
Fluconazole -8.1 1.58 TYR132, PHE145, HIS377, MET508 [3]
Itraconazole -9.9 0.11 TYR132, HIS377, SER378, MET508 [4]
Posaconazole -10.5 0.04 TYR132, HIS377, SER378, MET508 [5]

| Voriconazole | -9.2 | 0.35 | TYR132, HIS377, SER378, MET508 |[5] |

Note: The data presented are from different studies and serve as illustrative examples. The specific values can vary depending on the software, force field, and specific protein structure used.

1.4. Key Interactions in the CYP51 Active Site

Studies on various azole antifungals have identified key amino acid residues within the fungal CYP51 active site that are crucial for binding. For this compound, interaction with phenylalanine residues, such as Phe-233 or Phe-235 in Candida albicans CYP51, is suggested to be important for its activity.[6] The hydrophobic pocket of the active site accommodates the non-polar side chains of the azole, while the triazole ring coordinates with the heme iron.

Experimental Protocols

This section outlines a detailed protocol for performing a molecular docking simulation of this compound with a fungal CYP51 protein using AutoDock Vina, a widely used open-source docking program.

2.1. Software and Resource Requirements

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): To obtain the crystal structure of the target protein.

  • PubChem or ZINC database: To obtain the 3D structure of the ligand (this compound).

2.2. Protocol: Step-by-Step Molecular Docking

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of a fungal CYP51 protein from the Protein Data Bank (e.g., PDB ID: 5V5Z for Candida albicans CYP51).

  • Clean the Protein: Open the PDB file in AutoDock Tools. Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Compute Charges: Add Kollman charges to the protein.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format.

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.

  • Convert to PDB: Use a tool like Open Babel or PyMOL to convert the SDF file to a PDB file.

  • Prepare Ligand in ADT: Open the ligand PDB file in AutoDock Tools.

  • Detect Root and Torsion: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand in the PDBQT file format.

Step 3: Grid Generation

  • Define the Binding Site: In AutoDock Tools, load the prepared protein PDBQT file.

  • Set Grid Box: Define a grid box that encompasses the active site of the CYP51 protein. The active site is typically located near the heme group. The size and center of the grid box should be large enough to accommodate the ligand.

Step 4: Running the Docking Simulation

  • Create Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input.

Step 5: Analysis of Results

  • Examine Binding Affinity: The output file will contain the binding affinity (in kcal/mol) for the top-ranked binding poses. More negative values indicate a higher binding affinity.

  • Calculate RMSD: The Root Mean Square Deviation (RMSD) between the docked poses can be calculated to assess the similarity of the predicted conformations.

  • Visualize Interactions: Use PyMOL or UCSF Chimera to visualize the docked poses of this compound within the CYP51 active site. Analyze the hydrogen bonds and hydrophobic interactions between the ligand and the protein residues.

Mandatory Visualizations

3.1. Signaling Pathway of Azole Antifungal Action

Azole_Mechanism This compound This compound CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) This compound->CYP51 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Pathway Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Normal Function Fungal_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Membrane Incorporation Cell_Death Fungal Cell Growth Arrest / Death Fungal_Membrane->Cell_Death Leads to

Caption: Mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.

3.2. Experimental Workflow for Molecular Docking

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Download Protein Structure (PDB) Clean_Protein Clean Protein (Remove water, ligands) PDB->Clean_Protein PubChem Download Ligand Structure (PubChem) Prep_Ligand Prepare Ligand (Define rotatable bonds) PubChem->Prep_Ligand Add_H Add Hydrogens & Charges Clean_Protein->Add_H PDBQT_Protein Save as Protein.pdbqt Add_H->PDBQT_Protein PDBQT_Ligand Save as Ligand.pdbqt Prep_Ligand->PDBQT_Ligand Grid Define Grid Box (Active Site) PDBQT_Protein->Grid Config Create Configuration File PDBQT_Ligand->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Output: Docked Poses & Binding Energies Vina->Results Visualize Visualize Interactions (PyMOL/Chimera) Results->Visualize Analyze Analyze H-bonds & Hydrophobic Interactions Visualize->Analyze

References

Application Notes and Protocols: Tetraconazole in Cereal Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetraconazole (B1682234) within an Integrated Pest Management (IPM) framework for cereal crops. This document outlines the principles of IPM, the mode of action of this compound, and protocols for evaluating its efficacy in a research setting.

Introduction to Integrated Pest Management (IPM) in Cereals

Integrated Pest Management (IPM) is a sustainable approach to managing pests and diseases in agriculture that combines multiple strategies to minimize economic damage while reducing reliance on chemical pesticides.[1] In cereal production, an effective IPM program integrates cultural, biological, and chemical control methods.

Key Components of a Cereal IPM Program:

  • Cultural Controls: These are preventative measures that create an environment less favorable for pests and diseases. Key practices include:

    • Crop Rotation: Alternating cereal crops with non-host crops helps to break the life cycle of many pathogens that survive on crop residues.[2]

    • Variety Selection: Planting cereal varieties with genetic resistance to prevalent local diseases is a cornerstone of IPM.[3]

    • Sowing Date Manipulation: Adjusting planting times can help the crop avoid periods of high disease pressure.[4]

    • Stubble Management: Practices like tillage can help to break down infected crop debris, reducing the inoculum source for the next season.[5]

    • Nutrition Management: Balanced crop nutrition can enhance plant health and resilience to diseases. Excessive nitrogen, for example, can make crops more susceptible to powdery mildew.[3]

  • Monitoring and Scouting: Regular field scouting is crucial to detect the presence and severity of diseases. This allows for timely intervention and helps to determine if and when chemical controls are necessary.

  • Chemical Control: The judicious use of fungicides is a key component of IPM, particularly when disease pressure exceeds economic thresholds. Fungicides should be selected based on their efficacy against the target pathogen, their mode of action, and their fit within a resistance management strategy.

This compound: A Systemic Triazole Fungicide

This compound is a systemic fungicide belonging to the triazole class of chemicals. It exhibits both protective and curative activity against a range of fungal pathogens in cereals.

Mode of Action: Sterol Biosynthesis Inhibition

This compound acts as a demethylation inhibitor (DMI), interfering with the biosynthesis of ergosterol, a vital component of fungal cell membranes. Specifically, it inhibits the C14-demethylase enzyme, which is crucial in the conversion of lanosterol (B1674476) to ergosterol. This disruption of sterol production leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth. The (R)-(+)-enantiomer of this compound has been shown to have greater fungicidal activity against certain pathogens, such as Fusarium graminearum, compared to the (S)-(-)-enantiomer.[6]

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Squalene Squalene Isopentenyl Pyrophosphate (IPP)->Squalene Lanosterol Lanosterol Squalene->Lanosterol C14-demethylase C14-demethylase Lanosterol->C14-demethylase Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound This compound->C14-demethylase Inhibition C14-demethylase->Ergosterol

Ergosterol biosynthesis pathway and inhibition by this compound.

Quantitative Efficacy of this compound

The efficacy of this compound can vary depending on the target pathogen, application timing, and environmental conditions. The following tables summarize available data on the performance of this compound and other triazole fungicides against key cereal diseases. Note: Comprehensive, direct comparative data for this compound across all major cereal diseases is limited in the public domain. The tables include data for other relevant triazoles to provide context.

Table 1: Efficacy of Triazole Fungicides against Powdery Mildew (Blumeria graminis) in Barley

Active IngredientApplication Rate (g a.i./ha)Disease Severity Reduction (%)Yield Increase (%)Reference
Triazole Fungicides (unspecified)Not specifiedSignificant reduction5 - 13[7]
TebuconazoleNot specifiedReduced efficacy reported in some regions due to resistanceNot specified[8]

Table 2: Efficacy of Triazole Fungicides against Septoria Tritici Blotch (Zymoseptoria tritici) in Wheat

Active IngredientApplication Rate (g a.i./ha)Disease Severity Reduction (%)Yield Increase (%)Reference
TebuconazoleNot specifiedReduced sensitivity reported in some pathogen populationsNot specified[9]
Epoxiconazole2 x 12576 - 87 (over several seasons)Not specified[10]
ProthioconazoleNot specifiedFall application showed a 0.8 bu/ac increaseNot specified[11]

Table 3: Efficacy of Triazole Fungicides against Rusts (Puccinia spp.) in Wheat

Active IngredientApplication Rate (g a.i./ha)Target Rust SpeciesDisease Control (%)Yield Increase (%)Reference
TebuconazoleNot specifiedBrown Rust (P. triticina)Useful activityNot specified[12]
PropiconazoleNot specifiedYellow Rust (P. striiformis)95.02Not specified[13]
Tebuconazole + Trifloxystrobin0.1% solutionYellow Rust (P. striiformis)99.76Not specified[14]

Experimental Protocols for Efficacy Evaluation

Standardized protocols are essential for the accurate assessment of fungicide efficacy. The following outlines a general methodology for conducting field trials to evaluate this compound.

Field Trial Design and Establishment
  • Experimental Design: A randomized complete block design (RCBD) with a minimum of four replications is recommended to account for field variability.[15]

  • Plot Size: Plot dimensions can vary, but a typical size is between 20m² and 60m².[16]

  • Variety Selection: A cereal variety susceptible to the target disease(s) should be chosen to ensure adequate disease pressure for a robust evaluation.

  • Inoculation (if necessary): In locations with low natural disease pressure, artificial inoculation with the target pathogen may be required to ensure a uniform and adequate level of disease for assessment.

  • Treatments:

    • Untreated Control: To establish baseline disease levels.

    • This compound Treatment(s): Applied at various rates and timings.

    • Reference/Standard Fungicide: A commercially available and effective fungicide for the target disease to serve as a benchmark.

  • Application: Fungicides should be applied using a calibrated sprayer to ensure accurate and uniform coverage. Application timing should correspond to specific crop growth stages (e.g., Zadoks scale) relevant for the control of the target disease.

Experimental_Workflow cluster_setup Trial Setup cluster_application Treatment Application cluster_assessment Data Collection & Analysis Site_Selection Site Selection (History of Disease) Variety_Selection Variety Selection (Susceptible) Site_Selection->Variety_Selection Plot_Layout Plot Layout (RCBD, 4 Reps) Variety_Selection->Plot_Layout Inoculation Pathogen Inoculation (if required) Plot_Layout->Inoculation Fungicide_Application Fungicide Application (Calibrated Sprayer, Specific Growth Stage) Inoculation->Fungicide_Application Disease_Assessment Disease Assessment (Incidence & Severity) Fungicide_Application->Disease_Assessment Yield_Data Yield & Quality Data (Harvest) Disease_Assessment->Yield_Data Statistical_Analysis Statistical Analysis (ANOVA) Yield_Data->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Workflow for a fungicide efficacy field trial.

Disease Assessment Methodologies

Accurate and consistent disease assessment is critical for evaluating fungicide performance.

  • Assessment Timing: Assessments should be conducted at key crop growth stages and at regular intervals following fungicide application to monitor disease progression.

  • Assessment Scales:

    • Incidence: The percentage of plants or plant parts (e.g., leaves, heads) showing any disease symptoms.

    • Severity: The percentage of the surface area of a plant part (e.g., leaf) affected by the disease. Standardized visual assessment keys are often used to improve accuracy.

Protocol for Assessing Powdery Mildew in Barley:

  • Sampling: Randomly select a predetermined number of tillers (e.g., 10-20) from the central rows of each plot.

  • Assessment: For each tiller, assess the percentage of leaf area covered by powdery mildew pustules on the upper three leaves. A 0-9 or 0-100% scale can be used.[17]

  • Calculation: Calculate the average disease severity for each plot.

Protocol for Assessing Septoria Tritici Blotch in Wheat:

  • Sampling: Similar to powdery mildew, randomly select tillers from each plot.

  • Assessment: Assess the percentage of leaf area covered by lesions with pycnidia on the flag leaf (leaf 1) and the leaf below it (leaf 2).

  • Calculation: Average the severity scores for each plot.

Protocol for Assessing Fusarium Head Blight (FHB) in Wheat:

  • Sampling: At the early milk to soft dough stage, randomly select a set number of heads (e.g., 50-100) per plot.

  • Incidence: Count the number of heads showing any FHB symptoms (bleached spikelets) and express this as a percentage of the total heads assessed.

  • Severity: For each infected head, estimate the percentage of spikelets that are symptomatic.

  • FHB Index: Calculate the FHB index for each plot using the formula: FHB Index = (% Incidence x % Average Severity) / 100

Yield and Quality Analysis

At the end of the growing season, plots should be harvested, and the following data collected:

  • Grain Yield: Measured and adjusted for moisture content.

  • Thousand Kernel Weight (TKW): A measure of grain size.

  • Test Weight (Bushel Weight): An indicator of grain density.

  • Mycotoxin Analysis (if applicable): For diseases like FHB, grain samples should be analyzed for mycotoxins such as deoxynivalenol (B1670258) (DON).

Resistance Management

The repeated use of fungicides with the same mode of action can lead to the development of resistant pathogen populations. To ensure the long-term efficacy of this compound and other triazole fungicides, a resistance management strategy is essential. This includes:

  • Alternating Modes of Action: Rotate or mix this compound with fungicides from different chemical groups.

  • Adhering to Label Rates: Using fungicides at the recommended rates helps to prevent the selection of less sensitive individuals in the pathogen population.

  • Integrating Non-Chemical Control: Utilizing the cultural control methods outlined in the IPM section reduces the overall disease pressure and the number of fungicide applications required.

By integrating this compound into a comprehensive IPM program and following sound experimental protocols for its evaluation, researchers and drug development professionals can contribute to the sustainable management of cereal diseases.

References

Troubleshooting & Optimization

Overcoming matrix effects in LC-MS/MS analysis of Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Tetraconazole.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they affect this compound analysis?

Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[2][3] For example, when analyzing this compound in complex food matrices like fruits and vegetables, endogenous components such as sugars, organic acids, and pigments can interfere with the ionization process.[4][5]

2. How can I evaluate the matrix effect for this compound in my samples?

The matrix effect can be quantitatively assessed by comparing the signal response of this compound in a pure solvent standard to its response in a matrix extract spiked at the same concentration. The matrix effect percentage is calculated using the following formula:

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100

A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement. A value between -20% and 20% is often considered a low or negligible matrix effect.

3. What are the common strategies to overcome matrix effects for this compound analysis?

There are several strategies that can be employed to mitigate matrix effects in the LC-MS/MS analysis of this compound. These can be broadly categorized as sample preparation techniques, chromatographic optimization, and calibration strategies. The choice of strategy or combination of strategies will depend on the complexity of the matrix and the required sensitivity of the assay.

A logical workflow for addressing matrix effects is presented in the following diagram:

Matrix_Effect_Mitigation_Workflow Workflow for Mitigating Matrix Effects in this compound Analysis A Start: LC-MS/MS Analysis of this compound B Significant Matrix Effect Observed? A->B C Optimize Sample Preparation B->C Yes L Analysis Complete B->L No F QuEChERS C->F G Solid Phase Extraction (SPE) C->G H Liquid-Liquid Extraction (LLE) C->H D Implement Advanced Chromatographic Separation E Utilize Appropriate Calibration Strategy D->E I Matrix-Matched Calibration E->I J Standard Addition E->J K Stable Isotope Labeled Internal Standard (SIL-IS) E->K F->D G->D H->D I->L J->L K->L

Workflow for Mitigating Matrix Effects

4. Which sample preparation method is recommended for this compound in food matrices?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for the analysis of pesticide residues, including this compound, in a variety of food matrices.[5][7] This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents that remove interfering matrix components.

The following table summarizes recovery data from studies using QuEChERS-based methods for this compound in different fruit and vegetable matrices. High recovery rates generally indicate effective removal of interfering matrix components.

MatrixFortification Level (mg/kg)Average Recovery (%)Reference
Cucumber0.005, 0.05, 0.585.53 - 110.66[8]
Tomato0.005, 0.05, 0.585.53 - 110.66[5]
Apple0.005, 0.05, 0.585.53 - 110.66[5]
Grape0.005, 0.05, 0.585.53 - 110.66[5]

5. Is there a stable isotope-labeled internal standard available for this compound?

As of now, a commercially available stable isotope-labeled (e.g., deuterated or 13C-labeled) internal standard specifically for this compound is not readily found. While the use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, its absence necessitates alternative approaches.[9]

In such cases, a structural analog can be used as an internal standard. For example, Hexaconazole has been used as an internal standard for the analysis of this compound enantiomers in strawberries. It is important to validate the use of a structural analog to ensure it behaves similarly to this compound during extraction and ionization.

For critical applications requiring the highest accuracy, custom synthesis of a deuterated or 13C-labeled this compound standard is an option, although this can be a costly and time-consuming process.[10]

Experimental Protocols

QuEChERS-based Extraction of this compound from Cucumber

This protocol is adapted from a method for the analysis of this compound residues in fruits and vegetables.[8]

Materials:

  • Homogenized cucumber sample

  • Acetonitrile (ACN)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

QuEChERS_Workflow QuEChERS Protocol for this compound in Cucumber cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A 1. Weigh 10 g of homogenized cucumber into a 50 mL centrifuge tube. B 2. Add 10 mL of Acetonitrile. A->B C 3. Vortex vigorously for 1 minute. B->C D 4. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. C->D E 5. Shake vigorously for 1 minute. D->E F 6. Centrifuge at 4000 rpm for 5 minutes. E->F G 7. Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube. F->G H 8. Add 150 mg of anhydrous MgSO₄ and 50 mg of PSA. G->H I 9. Vortex for 30 seconds. H->I J 10. Centrifuge at 10,000 rpm for 5 minutes. I->J K 11. Take the supernatant for LC-MS/MS analysis. J->K

QuEChERS Protocol for this compound

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor recovery of this compound Inefficient extraction.Ensure thorough homogenization of the sample. Optimize the vortexing/shaking time and speed.
Analyte degradation.Check the pH of the sample and extraction solvent. This compound may be susceptible to degradation under certain pH conditions.
Significant ion suppression High concentration of co-eluting matrix components.Implement a more rigorous cleanup step (e.g., using additional sorbents like C18 or GCB in the d-SPE step). Dilute the final extract before injection, if sensitivity allows.
Inadequate chromatographic separation.Optimize the LC gradient to better separate this compound from interfering matrix components. Consider using a different stationary phase.
Inconsistent results Variability in matrix effects between samples.Use matrix-matched calibration standards for quantification. If a blank matrix is unavailable, the standard addition method is a suitable alternative.
Inconsistent sample preparation.Ensure precise and consistent execution of the extraction and cleanup steps for all samples and standards.

By implementing these strategies and following validated protocols, researchers can effectively overcome matrix effects and achieve accurate and reliable quantification of this compound in various complex matrices using LC-MS/MS.

References

Troubleshooting poor peak shape in gas chromatography of Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the gas chromatographic analysis of Tetraconazole, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, a polar triazole fungicide, is commonly caused by secondary interactions with active sites within the GC system. These active sites can be exposed silanol (B1196071) groups in the injector liner, on the column's stationary phase, or contamination within the system.[1][2] this compound molecules can interact with these sites via hydrogen bonding, leading to delayed elution for a portion of the analyte molecules and resulting in a tailing peak. Other potential causes include column contamination, improper column installation, or a non-optimized temperature profile.

Q2: What is the ideal GC column for this compound analysis?

A low-polarity, inert column is recommended for the analysis of this compound. A DB-5 (5% phenyl-methylpolysiloxane) or similar stationary phase is a good starting point as it provides good selectivity for a wide range of pesticides, including triazole fungicides.[3] More importantly, using a column specifically designated as "inert" or "ultra-inert" will significantly reduce peak tailing by minimizing the number of active sites available for interaction with the analyte.[4][5][6][7]

Q3: Can the injector temperature affect the peak shape of this compound?

Yes, the injector temperature is a critical parameter. While a high temperature is necessary to ensure complete and rapid vaporization of this compound, an excessively high temperature can lead to thermal degradation of the analyte in the inlet. This degradation can result in peak distortion or the appearance of additional peaks. Conversely, a temperature that is too low can cause slow vaporization, leading to a broadened or split peak. Therefore, optimizing the injector temperature is crucial for achieving a sharp, symmetrical peak.

Q4: How does sample preparation impact this compound peak shape?

The sample matrix can significantly impact peak shape. Complex matrices can introduce non-volatile residues that contaminate the injector liner and the head of the column, creating active sites and leading to peak tailing.[2] A thorough sample cleanup procedure is essential to remove matrix components that may interfere with the analysis. Additionally, the choice of solvent for sample reconstitution is important; it should be compatible with the stationary phase to ensure proper focusing of the analyte at the head of the column.

Troubleshooting Guide: Poor Peak Shape for this compound

Problem: Peak Tailing

This is the most common peak shape issue for polar analytes like this compound.

Potential Cause Troubleshooting Steps
Active Sites in Injector Liner 1. Replace the injector liner with a new, deactivated (silanized) liner.[1] 2. Consider using a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can be a source of activity.
Column Contamination/Degradation 1. Condition the column at the manufacturer's recommended temperature for a sufficient period to remove contaminants. 2. If tailing persists, trim 15-30 cm from the front of the column to remove the most contaminated section.[2] 3. If the column is old or heavily used, replace it with a new, inert column.
Improper Column Installation 1. Ensure the column is cut cleanly and squarely. A poor cut can create turbulence and active sites. 2. Verify that the column is installed at the correct depth in the injector and detector according to the instrument manufacturer's guidelines.
Sub-optimal GC Parameters 1. Oven Temperature Program: Start with a lower initial oven temperature to improve focusing of the analyte at the head of the column. 2. Carrier Gas Flow Rate: Ensure the flow rate is optimal for the column dimensions and carrier gas type. A flow rate that is too low can increase the opportunity for interaction with active sites.
Problem: Peak Fronting

Peak fronting is less common than tailing but can indicate specific issues.

Potential Cause Troubleshooting Steps
Column Overload 1. Dilute the sample and re-inject. 2. Reduce the injection volume.
Incompatible Injection Solvent 1. Ensure the sample is dissolved in a solvent that is compatible with the stationary phase (e.g., for a DB-5 column, use a non-polar to moderately polar solvent). 2. If possible, dissolve the sample in the initial mobile phase solvent.
Low Injector or Oven Temperature 1. Gradually increase the injector temperature to ensure complete vaporization. 2. Ensure the initial oven temperature is not too low, which can cause condensation of the sample on the column.
Problem: Split Peaks

Split peaks can arise from issues in the injection process or column integrity.

Potential Cause Troubleshooting Steps
Improper Injection Technique 1. For manual injections, ensure a rapid and smooth injection. 2. For autosampler injections, check the injection speed and syringe condition.
Inlet Issues 1. Check for a partially blocked syringe needle or a cored septum particle in the liner. 2. Use a liner with a tapered bottom to help focus the sample onto the column.
Column Void or Channeling This is a more serious issue indicating damage to the column's stationary phase. The column will likely need to be replaced.

Experimental Protocols

Recommended GC Method for this compound Analysis

This method is a starting point and may require optimization for your specific instrument and application.

Parameter Value
GC Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Injector Temperature 250 °C (optimize between 240-280 °C)
Oven Program Initial: 100 °C (hold for 1 min) Ramp: 20 °C/min to 280 °C (hold for 5 min)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Detector ECD, µECD, or MS
Detector Temperature 300 °C
Injection Volume 1 µL (splitless or split, depending on concentration)

Visual Troubleshooting Workflows

PoorPeakShape_Troubleshooting start Poor this compound Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No check_active_sites Check for Active Sites: - Replace Liner - Use Inert Column - Trim Column peak_tailing->check_active_sites Yes split_peak Split Peak? peak_fronting->split_peak No check_overload Check for Overload: - Dilute Sample - Reduce Injection Volume peak_fronting->check_overload Yes check_injection Check Injection: - Syringe Condition - Injection Speed - Septum Debris split_peak->check_injection Yes optimize_temp Optimize Temperatures: - Inlet Temperature - Oven Program check_active_sites->optimize_temp check_solvent Check Solvent Compatibility check_overload->check_solvent solution Symmetrical Peak check_injection->solution optimize_temp->solution check_solvent->solution

Caption: Troubleshooting workflow for poor this compound peak shape.

InertFlowPath cluster_injector Injector cluster_column Column cluster_connections Connections title Achieving an Inert Flow Path for this compound Analysis injector_liner Deactivated Liner gold_seal Inert Gold Seal injector_liner->gold_seal guard_column Deactivated Guard Column gold_seal->guard_column inert_column Ultra-Inert GC Column ferrules Inert Ferrules inert_column->ferrules guard_column->inert_column detector Detector ferrules->detector sample Sample Injection sample->injector_liner

Caption: Key components for an inert GC flow path.

References

Technical Support Center: Optimization of Tetraconazole Application in Vineyards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tetraconazole (B1682234) for disease management in vineyard experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound, offering potential causes and solutions in a question-and-answer format.

Question/Issue Potential Causes Troubleshooting Steps
Why am I still seeing powdery mildew development after a this compound application? 1. Fungicide Resistance: The target powdery mildew population may have developed resistance to Sterol Biosynthesis Inhibitors (SBIs), the chemical class of this compound. 2. Poor Spray Coverage: Inadequate coverage of the grape canopy, especially the undersides of leaves and fruit clusters, can leave tissues unprotected. 3. Improper Timing: Application may have been made after infection was already well-established, as this compound has limited curative activity. 4. Rainfall/Irrigation: Heavy rain or overhead irrigation shortly after application can wash off the product before it is fully absorbed.1. Resistance Management: Rotate this compound with fungicides from different FRAC groups. Avoid consecutive applications of SBI fungicides.[1][2][3] 2. Optimize Spray Application: Calibrate your sprayer to ensure the correct volume is being applied. Adjust nozzle type, pressure, and travel speed to improve canopy penetration. Consider using adjuvants to enhance deposition. 3. Preventative Applications: Apply this compound on a preventative schedule, before disease symptoms are visible, especially during periods of high disease pressure. 4. Monitor Weather: Avoid applying this compound if heavy rain is forecasted. Most formulations are rainfast after a few hours, but check the product label for specific instructions.
I've noticed yellowing and scorching on the leaves of my grapevines after spraying this compound. What could be the cause? 1. Phytotoxicity: Applying fungicides, including this compound, at excessively high rates or during periods of high temperature (generally above 30°C or 86°F) can cause plant injury. 2. Tank Mix Incompatibility: Mixing this compound with certain other pesticides, adjuvants, or foliar fertilizers can lead to phytotoxic reactions. 3. Sensitive Grape Cultivars: Some grape varieties may be more sensitive to certain fungicide formulations.1. Adhere to Label Rates and Weather Conditions: Always follow the recommended application rates on the product label. Avoid spraying during the hottest part of the day. 2. Jar Test for Compatibility: Before tank-mixing, perform a jar test to check for physical compatibility between products. Consult product labels for any known incompatibilities. 3. Consult Variety-Specific Guidelines: Check for any known sensitivities of your specific grape cultivar to this compound or other SBI fungicides.
How can I improve the deposition of this compound on dense grapevine canopies? 1. Inadequate Spray Volume: Insufficient water volume may not be enough to carry the fungicide throughout a dense canopy. 2. Incorrect Nozzle Selection: Nozzles that produce very fine droplets may be prone to drift, while those producing very coarse droplets may not provide adequate coverage. 3. High Travel Speed: Moving too quickly through the vineyard can result in poor coverage and deposition.1. Adjust Spray Volume: Increase the spray volume (gallons per acre or liters per hectare) to ensure thorough coverage of dense foliage. 2. Select Appropriate Nozzles: Use nozzles that produce a medium droplet size to balance canopy penetration and drift reduction. Air-induction nozzles can be a good option. 3. Reduce Travel Speed: Slower travel speeds allow for better penetration of the spray into the canopy.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a systemic triazole fungicide that belongs to the Sterol Biosynthesis Inhibitor (SBI) class (FRAC Group 3). It works by inhibiting the C14-demethylation step in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. This disruption of ergosterol production leads to the instability of the cell membrane and ultimately, the death of the fungus.[4][5]

Q2: What is the recommended application rate for this compound in vineyards?

A2: The application rate of this compound can vary depending on the specific product formulation, disease pressure, and local regulations. For example, Mettle 125 ME is recommended at a rate of 3 to 5 fluid ounces per acre for the control of powdery mildew. Always consult the product label for specific application rates and instructions.

Q3: What is the pre-harvest interval (PHI) for this compound on grapes?

A3: The pre-harvest interval (PHI) for this compound on grapes can vary based on the application rate and the number of applications. A study on the dissipation of this compound in grapes found the following PHIs:

Application RatePre-Harvest Interval (PHI)
Recommended Rate12.5 days
Double the Recommended Rate28.5 days

Data from a study on the degradation kinetics of this compound in grapes.[6] It is crucial to always adhere to the PHI specified on the product label to ensure that residues in the harvested grapes do not exceed the maximum residue limits (MRLs).

Q4: How can I manage the risk of fungicide resistance to this compound?

A4: To mitigate the development of resistance to this compound and other SBI fungicides, it is essential to implement a resistance management strategy:

  • Rotate Fungicides: Alternate applications of this compound (FRAC Group 3) with fungicides from different FRAC groups that have different modes of action.

  • Limit Applications: Do not make more than two consecutive applications of any SBI fungicide.

  • Use Tank Mixtures: In some cases, tank-mixing this compound with a multi-site fungicide can help to manage resistance.

  • Apply Preventatively: Use this compound as a preventative measure rather than a curative one, as this reduces the selection pressure for resistant fungal strains.[1][2][3]

Experimental Protocols

Protocol for Assessing this compound Spray Deposition on Grapevine Leaves

Objective: To quantify the deposition of this compound on the upper and lower surfaces of grapevine leaves following a spray application.

Materials:

  • Calibrated vineyard sprayer

  • This compound formulation

  • Water-sensitive paper or a fluorescent tracer

  • Leaf washing solution (e.g., a known volume of a suitable solvent like methanol (B129727) or acetone)

  • Sample collection bags

  • Analytical instrumentation for quantifying this compound residues (e.g., LC-MS/MS or GC-MS)

  • Image analysis software (if using water-sensitive paper)

Methodology:

  • Sprayer Calibration: Ensure the sprayer is properly calibrated to deliver the desired volume per unit area.

  • Application: Apply the this compound solution to the target vineyard block according to the experimental design, recording all application parameters (e.g., nozzle type, pressure, speed, volume).

  • Sample Collection: Immediately after the spray has dried, collect a predetermined number of leaves from different parts of the canopy (e.g., upper, middle, lower).

  • Deposition Analysis (Leaf Washing Method):

    • For each leaf sample, wash the upper and lower surfaces separately in a known volume of the leaf washing solution to remove the fungicide residue.

    • Analyze the resulting wash solution using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

    • Calculate the amount of this compound deposited per unit area of the leaf surface.

  • Deposition Analysis (Water-Sensitive Paper Method):

    • If using water-sensitive paper, place the papers at various locations within the canopy before spraying.

    • After spraying, collect the papers and analyze them using image analysis software to determine the percentage of spray coverage and droplet density.

  • Data Analysis: Statistically analyze the deposition data to compare the effects of different spray parameters.

Visualizations

Signaling Pathway: Mode of Action of this compound

This compound inhibits the ergosterol biosynthesis pathway in fungi, which is crucial for the formation of functional cell membranes. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway AcetylCoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound This compound->Enzyme Inhibits Enzyme->Ergosterol Product Experimental_Workflow Define_Parameters Define Spray Parameters (Nozzle, Pressure, Volume, Speed) Experimental_Design Randomized Block Design in Vineyard Define_Parameters->Experimental_Design Sprayer_Calibration Calibrate Sprayer Experimental_Design->Sprayer_Calibration Application Apply this compound Treatments Sprayer_Calibration->Application Data_Collection Collect Data (Disease Severity, Spray Deposition) Application->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Optimization Determine Optimal Parameters Analysis->Optimization

References

Technical Support Center: Mitigating Tetraconazole Resistance in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on Tetraconazole resistance in fungal pathogens.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a triazole fungicide that acts as a demethylation inhibitor (DMI).[1] Its primary mode of action is the inhibition of the cytochrome P450 enzyme 14α-sterol demethylase (encoded by the ERG11 or CYP51 gene).[2][3][4] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts membrane integrity, leading to fungal growth inhibition.

Q2: What are the known molecular mechanisms of resistance to this compound and other azoles?

Fungal pathogens have evolved several mechanisms to counteract the effects of azole fungicides like this compound:

  • Target Site Modification: Point mutations in the ERG11/CYP51A gene can alter the structure of the 14α-sterol demethylase enzyme, reducing its binding affinity for azole fungicides.[2][3][4]

  • Overexpression of the Target Enzyme: An increase in the production of the 14α-sterol demethylase enzyme can overcome the inhibitory effect of this compound. This can be due to tandem repeats in the promoter region of the CYP51A gene.[5]

  • Increased Efflux Pump Activity: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration to sub-lethal levels.[3][6]

  • Alterations in Sterol Biosynthesis Pathway: Fungi can develop changes in their sterol biosynthesis pathway to bypass the need for the enzyme targeted by azoles.[3]

  • Stress Response Pathways: Activation of cellular stress response pathways, such as the calcineurin and Hsp90 pathways, can help the fungus tolerate the stress induced by azole treatment.[7][8]

Q3: How can I strategically use fungicides to slow the development of this compound resistance?

Several strategies, often as part of an Integrated Pest Management (IPM) program, can be employed:

  • Alternation of Fungicides: Avoid the repeated use of this compound or other fungicides with the same mode of action (FRAC Group 3). Instead, rotate with fungicides from different FRAC groups.[9]

  • Fungicide Mixtures: Using tank mixtures or pre-packaged products containing fungicides with different modes of action can be effective against a broader range of fungal strains and delay the selection of resistant individuals.

  • Optimal Application Timing and Dosage: Apply fungicides at the recommended dosage and timing. Using lower-than-recommended rates can expose the fungal population to sub-lethal doses, which can select for resistant strains.

  • Integrated Pest Management (IPM): Combine chemical control with non-chemical methods such as crop rotation, sanitation, and the use of resistant crop varieties to reduce the overall disease pressure and reliance on fungicides.[10][11][12]

Troubleshooting Experimental Workflows

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) or EC50 values in my in vitro susceptibility assays.

  • Possible Cause 1: Inconsistent Inoculum Preparation. The density of the fungal inoculum is critical for reproducible results.

    • Solution: Standardize your inoculum preparation procedure. Use a hemocytometer or spectrophotometer to ensure a consistent starting concentration of spores or mycelial fragments. For molds, conidia concentration should be carefully controlled.[13]

  • Possible Cause 2: Variation in Media Composition. The composition of the growth medium can influence fungal growth and susceptibility to fungicides.

    • Solution: Use a standardized and buffered medium such as RPMI-1640 as recommended by CLSI and EUCAST protocols.[13][14] Ensure the pH is consistent across experiments.

  • Possible Cause 3: "Trailing" Growth. Some fungal isolates may exhibit reduced but persistent growth at concentrations above the MIC, making the endpoint difficult to determine.

    • Solution: For broth microdilution assays, the endpoint for azoles is typically defined as the lowest concentration that causes a significant reduction in growth (e.g., ≥50% or ≥90%) compared to the drug-free control.[15] Be consistent with your chosen endpoint definition.

Issue 2: My molecular assay (e.g., PCR for ERG11 mutations) is not detecting resistance in isolates that show a resistant phenotype in vitro.

  • Possible Cause 1: Resistance is not due to target site mutation. The resistance mechanism may be due to other factors like overexpression of efflux pumps or the target enzyme.

    • Solution: Investigate other resistance mechanisms. Quantify the expression of ERG11 and key efflux pump genes (e.g., CDR1, MDR1) using RT-qPCR. You can also perform functional assays to measure efflux pump activity.

  • Possible Cause 2: Novel mutations in the target gene. Your PCR primers may not be designed to detect a newly emerged mutation.

    • Solution: Sequence the entire ERG11/CYP51A gene to identify any novel mutations that may be responsible for resistance.[16][17][18]

Issue 3: Difficulty in quantifying efflux pump activity.

  • Possible Cause: Inappropriate fluorescent substrate or inhibitor. The choice of fluorescent substrate and efflux pump inhibitor is crucial for a successful assay.

    • Solution: Use a known substrate of fungal efflux pumps, such as Rhodamine 6G.[19] To confirm the role of specific pumps, use inhibitors known to block their activity. For example, promethazine (B1679618) can inhibit some ATP-dependent efflux pumps.[19]

Quantitative Data Summary

The following table summarizes the effective concentration (EC50) and minimum inhibitory concentration (MIC) values for azole fungicides against various fungal pathogens, highlighting the differences between susceptible and resistant isolates.

FungicideFungal SpeciesSusceptibility StatusEC50 / MIC Range (µg/mL)Reference(s)
This compound Candida parapsilosisSusceptibleMIC/2[19]
Induced Resistance32 x MIC[19]
Fluconazole (B54011) Candida tropicalisSusceptible0.5 - 1[16][17]
Resistant32 - 256[16][17]
Candida albicansResistant≥ 8[20]
Terconazole (B1682230) Candida spp.SusceptibleSignificantly lower than fluconazole[21]
Itraconazole Aspergillus fumigatusResistant> 8[14]
Susceptible0.03 - 1[14]
Voriconazole Aspergillus fumigatusResistant2 to > 8[14]
Susceptible0.12 - 2[14]

Key Experimental Protocols

Broth Microdilution Assay for Antifungal Susceptibility Testing (Adapted from CLSI M38-A2)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

Materials:

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • This compound stock solution (in DMSO)

  • Fungal spore suspension (adjusted to 0.4 x 104 to 5 x 104 CFU/mL)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Fungicide Dilutions: Serially dilute the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations. Include a drug-free control well.

  • Inoculate Plates: Add the standardized fungal spore suspension to each well.

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a complete (or near-complete) inhibition of visible growth. For objective readings, a spectrophotometer can be used to measure absorbance, and the MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., 90%) compared to the control.

Molecular Detection of ERG11 Gene Mutations using PCR and Sequencing

This protocol outlines the steps to identify point mutations in the ERG11 gene associated with azole resistance.

Materials:

  • Fungal genomic DNA

  • PCR primers flanking the ERG11 gene

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from the fungal isolate.

  • PCR Amplification:

    • Set up a PCR reaction with primers designed to amplify the entire coding region of the ERG11 gene.

    • Use the following typical PCR cycling conditions: initial denaturation at 94°C for 4 minutes; 35 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 30 seconds, and extension at 72°C for 1 minute; followed by a final extension at 72°C for 10 minutes.[22]

  • Gel Electrophoresis: Run the PCR product on an agarose gel to verify the amplification of a single band of the expected size.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with a wild-type ERG11 reference sequence to identify any nucleotide changes that result in amino acid substitutions.

Quantification of Efflux Pump Activity using a Fluorescent Dye

This protocol measures the activity of efflux pumps by monitoring the extrusion of a fluorescent substrate.

Materials:

  • Fungal cell suspension

  • Rhodamine 6G (fluorescent substrate)

  • Glucose solution

  • Efflux pump inhibitor (e.g., promethazine)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Loading: Incubate the fungal cells with Rhodamine 6G to allow for its uptake.

  • Washing: Wash the cells to remove any extracellular dye.

  • Efflux Initiation: Resuspend the cells in a buffer containing glucose to energize the efflux pumps.

  • Fluorescence Monitoring: Measure the fluorescence of the supernatant or the decrease in intracellular fluorescence over time. An increase in extracellular fluorescence or a decrease in intracellular fluorescence indicates efflux pump activity.

  • Inhibitor Control: Perform a parallel experiment in the presence of an efflux pump inhibitor. Reduced efflux in the presence of the inhibitor confirms the role of efflux pumps.[19]

Visualizing Resistance Mechanisms and Experimental Workflows

Tetraconazole_Mode_of_Action cluster_Cell Fungal Cell This compound This compound Erg11 14α-sterol demethylase (ERG11/CYP51) This compound->Erg11 inhibits FungalCell Ergosterol Ergosterol Erg11->Ergosterol converts to Lanosterol Lanosterol Lanosterol->Erg11 binds to Membrane Cell Membrane Integrity Ergosterol->Membrane

Caption: Mode of action of this compound in inhibiting ergosterol biosynthesis.

Azole_Resistance_Mechanisms cluster_Mechanisms Mechanisms of Azole Resistance TargetMutation Target Site Mutation (ERG11/CYP51) ReducedBinding Reduced Binding TargetMutation->ReducedBinding TargetOverexpression Target Overexpression MoreTarget More Target to Inhibit TargetOverexpression->MoreTarget EffluxPumps Efflux Pump Overexpression DrugExpulsion Drug Expulsion EffluxPumps->DrugExpulsion StressResponse Stress Response Activation Tolerance Increased Tolerance StressResponse->Tolerance This compound This compound FungalCell Fungal Cell This compound->FungalCell enters Experimental_Workflow_Resistance_Assessment start Start: Fungal Isolate phenotypic Phenotypic Assay (Broth Microdilution) start->phenotypic mic_result MIC > Breakpoint? phenotypic->mic_result genotypic Genotypic Assay (PCR & Sequencing) mutation_result Known Mutation? genotypic->mutation_result functional Functional Assay (Efflux Pump Activity) efflux_result Increased Efflux? functional->efflux_result mic_result->genotypic Yes susceptible Susceptible mic_result->susceptible No mutation_result->functional No resistant_known Resistant (Known Mechanism) mutation_result->resistant_known Yes resistant_novel Resistant (Novel Mechanism) efflux_result->resistant_novel No resistant_efflux Resistant (Efflux-Mediated) efflux_result->resistant_efflux Yes

References

Method validation challenges for Tetraconazole residue analysis in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Tetraconazole residues in complex matrices. It is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during method validation and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in this compound residue analysis?

The primary challenges in analyzing this compound residues in complex matrices include:

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the analytical signal.[1][2][3] This is a significant issue in complex matrices like spices, fatty foods, and pigmented vegetables.[1][4][5]

  • Low Recovery: this compound may be lost during sample preparation, particularly during extraction and cleanup steps. This is especially prevalent in high-fat matrices where the analyte can partition into the lipid phase.

  • Poor Sensitivity and High Limits of Detection (LOD) and Quantification (LOQ): The presence of interfering compounds can increase background noise, making it difficult to detect and accurately quantify low levels of this compound.

  • Analyte Stability: this compound may degrade during sample storage or processing, leading to inaccurate results. It is crucial to investigate the stability of residues under storage conditions.[6]

Q2: Which sample preparation technique is recommended for this compound residue analysis?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and used for the extraction of this compound from various complex matrices, including fruits, vegetables, soil, and spices.[1][4][7][8][9] The standard procedure generally involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). However, modifications to the standard QuEChERS protocol are often necessary to address matrix-specific challenges.

Q3: How can I overcome matrix effects in my analysis?

Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.[10][11]

  • Optimized Cleanup: The d-SPE cleanup step in the QuEChERS method can be tailored to the specific matrix. For example:

    • PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids.

    • C18: Removes non-polar interferences like fats and waxes.[3]

    • GCB (Graphitized Carbon Black): Removes pigments like chlorophyll (B73375) and carotenoids.[1][3] Caution is advised as GCB can also retain planar pesticides.

  • Dilution of the Final Extract: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the analyte.

  • Instrumental Optimization: Fine-tuning the parameters of your analytical instrument (GC-MS/MS or LC-MS/MS) can help to improve selectivity and reduce the impact of interfering compounds.[10][12][13][14][15][16][17][18]

Q4: What are the typical validation parameters for a this compound residue analysis method?

A robust method validation for this compound residue analysis should include the following parameters:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. Calibration curves should have a correlation coefficient (r²) > 0.99.

  • Accuracy (Recovery): The closeness of the measured value to the true value. Acceptable recovery rates are typically within 70-120%.[19]

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. The relative standard deviation (RSD) should generally be ≤ 20%.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Stability: Evaluation of the analyte's stability in the matrix during storage and in processed samples.[6][20][21][22]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Analyte Recovery Incomplete Extraction: The extraction solvent may not be efficiently extracting this compound from the matrix. For dry samples like spices, inadequate rehydration prior to extraction can be an issue.[4]- Ensure thorough homogenization of the sample. - For dry matrices, add a small amount of water to the sample before adding the extraction solvent. - Increase the shaking/vortexing time during the extraction step.
Analyte Loss During Cleanup: The sorbents used in the d-SPE cleanup step may be retaining this compound.- Evaluate different d-SPE sorbent combinations and amounts. For example, if using GCB for pigmented matrices, test for recovery of this compound as it can adsorb planar molecules.
Partitioning into Fatty Layer: In high-fat matrices, this compound may partition into the lipid layer that separates from the acetonitrile during extraction.- After the initial extraction and centrifugation, a freeze-out step at -20°C or lower can help to precipitate lipids, which can then be removed by centrifugation or filtration.
Poor Peak Shape/Tailing Active Sites in GC System: The GC inlet liner, column, or ion source may have active sites that interact with the analyte.- Use a deactivated inlet liner. - Perform regular maintenance of the GC system, including cleaning the ion source. - Consider using a retention gap.
Incompatible Mobile Phase in LC System: The pH or organic composition of the mobile phase may not be optimal for this compound.- Optimize the mobile phase composition. Adding a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape for many pesticides.
High Matrix Effects (Signal Suppression/Enhancement) Insufficient Cleanup: The chosen d-SPE sorbents are not effectively removing interfering co-extractives.- For pigmented matrices (e.g., leafy greens, chili powder), include GCB in the cleanup step.[5] - For fatty matrices (e.g., vegetable oils), a combination of PSA and C18 is often effective.[3] - For matrices with a complex mixture of interferences, a combination of PSA, C18, and GCB may be necessary.[1]
Ionization Competition in the MS Source: High concentrations of co-eluting matrix components are competing with this compound for ionization.- Dilute the final extract before injection. - Optimize the chromatographic separation to better resolve this compound from interfering compounds. - Use matrix-matched calibration standards to compensate for the effect.[10][11]
Inconsistent Results/Poor Reproducibility Inhomogeneous Sample: The sub-sample taken for analysis may not be representative of the entire sample.- Ensure the entire sample is thoroughly homogenized before taking a sub-sample. For solid samples, this may involve grinding to a fine powder.
Variable Sample Preparation: Inconsistent execution of the extraction and cleanup steps.- Ensure precise and consistent addition of all reagents and solvents. - Use an automated sample preparation system if available to improve consistency.[7]
Analyte Degradation: this compound may be degrading in the sample or extract before analysis.- Analyze samples as quickly as possible after preparation. - Store extracts at low temperatures (e.g., -20°C or -80°C) and protect from light.[20] - Perform stability studies to determine the maximum allowable storage time for both samples and extracts.[6]

Quantitative Data Summary

The following tables summarize typical method validation parameters for this compound residue analysis in various complex matrices.

Table 1: Method Validation Parameters for this compound in Fruits and Vegetables

Matrix Analytical Method LOQ (mg/kg) Recovery (%) RSD (%) Reference
TomatoGC-ECD0.0189.4 - 95.6< 10[21]
CucumberGC-MS/MS0.006 - 0.01285.5 - 110.71.3 - 17.5
Various Fruits & VegetablesGC-MS/MS0.0170 - 120< 20

Table 2: Method Validation Parameters for this compound in Soil and Spices

Matrix Analytical Method LOQ (mg/kg) Recovery (%) RSD (%) Reference
SoilLC-MS/MS0.0181.2 - 100.2< 14
Spices (Cardamom, Cumin, Ginger, Chilies)UPLC-MS/MS0.0170 - 120< 20[1]
Red ChilliGC-MS/MS0.0001 - 0.001875 - 117< 20[5]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Fruits and Vegetables

This protocol is a general guideline based on the widely used QuEChERS method.

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For samples with high water content, the juice and pulp should be well mixed.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN versions).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., PSA, C18, GCB, and anhydrous MgSO₄). The choice of sorbents depends on the matrix (see Troubleshooting Guide).

    • Vortex for 30 seconds to 1 minute.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: Take the supernatant for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: Modified QuEChERS for this compound in High-Fat Matrices (e.g., Vegetable Oils)
  • Sample Preparation: Weigh 1-2 g of the oil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts.

    • Shake vigorously for 2 minutes.

  • Centrifugation: Centrifuge at ≥4000 rpm for 10 minutes.

  • Freeze-Out (Optional but Recommended): Place the centrifuge tube in a freezer at -20°C for at least 2 hours to precipitate the fat.

  • Second Centrifugation: Centrifuge again under the same conditions.

  • Cleanup (d-SPE):

    • Transfer the acetonitrile supernatant to a d-SPE tube containing PSA, C18, and anhydrous MgSO₄.

    • Vortex for 1 minute.

  • Final Centrifugation and Analysis: Centrifuge and take the supernatant for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenization 1. Homogenization Weighing 2. Weighing Homogenization->Weighing AddSolvent 3. Add Acetonitrile Weighing->AddSolvent AddSalts 4. Add QuEChERS Salts AddSolvent->AddSalts Shake1 5. Shake AddSalts->Shake1 Centrifuge1 6. Centrifuge Shake1->Centrifuge1 TransferSupernatant 7. Transfer Supernatant Centrifuge1->TransferSupernatant AddSorbents 8. Add d-SPE Sorbents TransferSupernatant->AddSorbents Shake2 9. Shake AddSorbents->Shake2 Centrifuge2 10. Centrifuge Shake2->Centrifuge2 FinalExtract 11. Final Extract Centrifuge2->FinalExtract Analysis 12. GC-MS/MS or LC-MS/MS FinalExtract->Analysis Troubleshooting_Logic Start Problem Encountered LowRecovery Low Recovery? Start->LowRecovery MatrixEffect High Matrix Effects? LowRecovery->MatrixEffect No IncompleteExtraction Check Extraction Efficiency (Time, Solvent, Homogenization) LowRecovery->IncompleteExtraction Yes PoorPeakShape Poor Peak Shape? MatrixEffect->PoorPeakShape No OptimizeCleanup Optimize d-SPE Cleanup (PSA, C18, GCB) MatrixEffect->OptimizeCleanup Yes GC_Issues Check GC System (Liner, Column, Source) PoorPeakShape->GC_Issues Yes (GC) LC_Issues Optimize LC Mobile Phase PoorPeakShape->LC_Issues Yes (LC) End Problem Resolved PoorPeakShape->End No CleanupLoss Evaluate d-SPE Sorbents IncompleteExtraction->CleanupLoss FattyMatrix Implement Freeze-Out Step CleanupLoss->FattyMatrix FattyMatrix->End DiluteExtract Dilute Final Extract OptimizeCleanup->DiluteExtract MatrixMatchedCal Use Matrix-Matched Calibration DiluteExtract->MatrixMatchedCal MatrixMatchedCal->End GC_Issues->End LC_Issues->End

References

Technical Support Center: Optimizing Tetraconazole Extraction from Oily Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Tetraconazole from challenging oily crop matrices. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise during the extraction and analysis of this compound from oily crops, offering potential causes and actionable solutions.

Problem Potential Causes Solutions
Low this compound Recovery Incomplete Extraction: The solvent may not be efficiently penetrating the sample matrix to dissolve the analyte. Analyte Loss During Cleanup: this compound may be retained by the cleanup sorbent along with the matrix interferences. Degradation of Analyte: pH or temperature conditions during extraction may be causing this compound to degrade.Optimize Extraction: - Ensure thorough sample homogenization to increase the surface area for solvent interaction. - Consider a pre-hydration step for dry samples to improve solvent penetration.[1] - Evaluate different extraction solvents or solvent mixtures. Acetonitrile (B52724) is commonly used in QuEChERS methods.[1][2] Refine Cleanup Step: - Select a more appropriate d-SPE sorbent. For fatty matrices, a combination of PSA and C18 is often recommended to remove fatty acids and other interferences.[3][4] For highly fatty samples, Enhanced Matrix Removal—Lipid (EMR—Lipid) sorbent can be highly effective.[3][5] - Adjust the amount of sorbent used; too much can lead to analyte loss. Control Extraction Conditions: - Buffer the extraction solvent to maintain a stable pH. For QuEChERS, various buffering salts are used.[6] - Avoid high temperatures during extraction and solvent evaporation steps.
High Matrix Effects (Signal Suppression or Enhancement) Co-extraction of Matrix Components: Lipids, pigments, and other matrix components can interfere with the ionization of this compound in the mass spectrometer.[7][8][9][10] Insufficient Cleanup: The chosen cleanup procedure may not be effectively removing interfering compounds from the extract.[9]Improve Cleanup: - Employ a more rigorous cleanup strategy. This could involve using a combination of d-SPE sorbents like PSA, C18, and Graphitized Carbon Black (GCB). Note that GCB can retain planar pesticides.[4][11] - For very complex oily matrices, consider solid-phase extraction (SPE) with cartridges which can offer a more thorough cleanup than d-SPE.[12] - The use of EMR—Lipid is a highly selective option for lipid removal.[5] Use Matrix-Matched Calibration: - Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure to compensate for matrix effects.[13] Dilute the Extract: - Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analytical signal.
Co-elution of Interfering Peaks Complex Matrix: Oily crop extracts contain a multitude of compounds that can have similar chromatographic behavior to this compound. Suboptimal Chromatographic Conditions: The LC or GC method may not have sufficient resolution to separate this compound from matrix interferences.Enhance Cleanup: - A more selective cleanup procedure can remove the specific interfering compounds. Optimize Chromatography: - Modify the chromatographic gradient, temperature program, or mobile phase composition to improve separation. - Consider using a different type of analytical column with a different stationary phase chemistry. - High-resolution mass spectrometry can help to distinguish the analyte from interferences.[14]
Instrument Contamination and Column Degradation Injection of "Dirty" Extracts: High levels of co-extracted lipids and other non-volatile materials can contaminate the GC inlet, LC interface, and analytical column.[11]Thorough Cleanup: - This is the most critical step. Ensure the cleanup procedure is robust enough for the complexity of your matrix. The goal is to remove as much of the non-volatile matrix as possible.[11] Use a Guard Column: - A guard column can help protect the analytical column from contamination. Regular Instrument Maintenance: - Perform regular maintenance of the GC inlet (e.g., replacing the liner and trimming the column) or LC system.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from oily crops like soybeans and sunflower seeds?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adapted for pesticide residue analysis in fatty matrices.[3][15] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[3] For oily crops, modifications to the standard QuEChERS protocol are necessary to handle the high lipid content.[1]

Q2: How can I minimize the co-extraction of lipids during the initial extraction step?

A2: While it's difficult to completely avoid lipid co-extraction with acetonitrile, a subsequent freezing-out step (low-temperature precipitation) can be effective. After the initial extraction and salting-out, the supernatant can be cooled to a low temperature (e.g., -20°C or -80°C) to precipitate a significant portion of the lipids, which can then be removed by centrifugation.[6]

Q3: Which d-SPE sorbents are best for cleaning up this compound extracts from oily matrices?

A3: The choice of sorbent is critical for removing interferences without compromising analyte recovery.

  • PSA (Primary Secondary Amine): Removes sugars, fatty acids, organic acids, and some pigments.[3]

  • C18 (Octadecylsilane): Effective for removing non-polar interferences like lipids and sterols.[3][4] A combination of PSA and C18 is often recommended for fatty matrices.[1]

  • GCB (Graphitized Carbon Black): Removes pigments like chlorophyll (B73375) and carotenoids, as well as sterols. However, it can retain planar pesticides, so its use should be evaluated carefully for this compound.[4]

  • EMR—Lipid (Enhanced Matrix Removal—Lipid): This is a highly selective sorbent designed specifically for the removal of lipids with minimal analyte loss.[3][5]

Q4: What are "matrix effects" and how do they impact the quantification of this compound?

A4: Matrix effects are the alteration of the analytical signal (suppression or enhancement) of the target analyte due to the presence of co-eluting matrix components.[8][9][10] In the analysis of this compound from oily crops, co-extracted lipids and other compounds can interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification.[7][13] Using matrix-matched calibration standards or isotopically labeled internal standards can help to compensate for these effects.

Q5: Should I use GC-MS or LC-MS/MS for the analysis of this compound?

A5: Both GC-MS/MS and LC-MS/MS can be used for the analysis of this compound. The choice often depends on the overall workflow and the other pesticides being analyzed simultaneously. LC-MS/MS is often preferred for its ability to analyze a wide range of pesticides with varying polarities and thermal stabilities without the need for derivatization. High-resolution mass spectrometry, available with both LC and GC, can further enhance selectivity in complex matrices.[14][15]

Quantitative Data Summary

The following table summarizes typical recovery data for pesticides from oily matrices using various cleanup sorbents. While specific data for this compound may vary, this provides a general comparison of cleanup efficiencies.

Cleanup Sorbent(s) Matrix Example Analyte Class Average Recovery (%) Key Considerations
PSA + C18Olive Oil, AvocadoMultiple Pesticides70-120% for many analytesA standard choice for fatty matrices, effectively removes fatty acids.[3][16]
Z-Sep+Olive OilMultiple Pesticides74-101% for carbamatesA zirconia-based sorbent that can be effective for lipid removal.[3]
EMR—LipidEdible Oils, AvocadoMultiple Pesticides>70% for a majority of pesticidesHighly selective for lipids, minimizing analyte loss.[3][15]
GCB (in combination)Tobacco (complex matrix)Multiple PesticidesRecoveries can be lower for planar pesticidesVery effective for pigment removal, but requires careful validation for the analyte of interest.[12]

Experimental Protocols

Optimized QuEChERS Protocol for this compound in Oily Seeds (e.g., Sunflower, Soybean)

This protocol is a modified version of the standard QuEChERS method, optimized for high-fat matrices.

1. Sample Preparation:

  • Homogenize a representative sample of the oily crop seeds.
  • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

2. Hydration:

  • Add 8 mL of reagent-grade water to the tube.
  • Vortex for 1 minute and let it stand for 30 minutes to ensure the sample is fully hydrated.

3. Extraction:

  • Add 10 mL of acetonitrile to the tube.
  • Add the salting-out mixture (e.g., 4 g MgSO₄, 1 g NaCl).
  • Seal the tube tightly and shake vigorously for 2 minutes.
  • Centrifuge at ≥4000 rpm for 5 minutes.

4. (Optional) Freezing-Out Step:

  • Transfer the acetonitrile supernatant to a clean tube.
  • Place the tube in a freezer at -20°C for at least 2 hours (or -80°C for 30 minutes).
  • Centrifuge at low temperature (if possible) for 5 minutes to pellet the precipitated lipids.
  • Quickly decant the clear supernatant into a new tube for cleanup.

5. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the clear acetonitrile extract into a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
  • Vortex for 2 minutes.
  • Centrifuge at ≥4000 rpm for 5 minutes.

6. Final Preparation for Analysis:

  • Take a 1 mL aliquot of the final cleaned extract.
  • Filter through a 0.22 µm syringe filter into an autosampler vial.
  • The sample is now ready for LC-MS/MS or GC-MS/MS analysis.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start 1. Homogenized Oily Seed Sample (2g) hydration 2. Add Water (8mL) & Hydrate start->hydration extraction 3. Add Acetonitrile (10mL) & Salts hydration->extraction centrifuge1 4. Shake & Centrifuge extraction->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant Acetonitrile Layer dspe 6. d-SPE Cleanup (PSA, C18, MgSO4) supernatant->dspe centrifuge2 7. Vortex & Centrifuge dspe->centrifuge2 final_extract 8. Collect Final Extract centrifuge2->final_extract Cleaned Extract analysis 9. Filter & Analyze (LC/GC-MS/MS) final_extract->analysis

Caption: Workflow for Optimized QuEChERS Extraction of this compound from Oily Crops.

troubleshooting_logic start Problem: Low this compound Recovery cause1 Check Extraction Efficiency start->cause1 cause2 Evaluate Cleanup Step start->cause2 cause3 Assess Analyte Stability start->cause3 solution1a Improve Homogenization cause1->solution1a Incomplete Penetration? solution1b Add Hydration Step cause1->solution1b Dry Matrix? solution2a Change/Optimize d-SPE Sorbent (e.g., add C18, use EMR-Lipid) cause2->solution2a High Fat Content? solution2b Reduce Sorbent Amount cause2->solution2b Analyte Adsorption? solution3a Buffer Extraction Solvent cause3->solution3a pH Issues? solution3b Avoid High Temperatures cause3->solution3b Thermal Degradation?

Caption: Troubleshooting Logic for Low this compound Recovery in Oily Crop Analysis.

References

Addressing variability in Tetraconazole EC50 values between experimental replicates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing tetraconazole (B1682234) in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address variability in this compound EC50 values between experimental replicates and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is a typical EC50 value for this compound?

A1: The EC50 value of this compound is highly dependent on the fungal species and isolate being tested. Sensitivity can vary significantly, and resistance can develop over time with fungicide exposure. For example, baseline sensitivity of Cercospora beticola isolates (from 1997-1999) to this compound was lower than in subsequent years, where a trend of increasing EC50 values has been observed, indicating a shift in fungal sensitivity.[1]

Q2: What is the mechanism of action of this compound, and how can it influence my assay?

A2: this compound is a triazole fungicide that acts as a sterol biosynthesis inhibitor.[2] Specifically, it inhibits the C14-demethylation of sterols, a crucial step in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Variability in the expression of the target enzyme (CYP51) or the development of mutations in the corresponding gene can lead to significant differences in susceptibility and, therefore, EC50 values.[3]

Q3: Should I use a mycelial growth inhibition assay or a spore germination assay?

A3: Both mycelial growth and spore germination assays can be used to determine the EC50 of this compound. The choice often depends on the fungal species and the specific research question. For many filamentous fungi, mycelial growth inhibition assays, often adapted to a 96-well plate format for higher throughput, are common.[4][5] For fungi that readily produce spores, a spore germination assay can also be a robust method.[6]

Q4: How can I be sure my this compound stock solution is accurate?

A4: this compound is a stable compound, but proper storage of stock solutions is crucial. It is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and store it at -20°C for long-term use. Prepare fresh dilutions for each experiment to avoid degradation. The final concentration of the solvent in the assay medium should be consistent across all treatments and typically should not exceed 1% (v/v) to avoid solvent-induced toxicity.

Troubleshooting Guide for EC50 Variability

High variability in EC50 values for this compound can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.

Potential Cause Troubleshooting Suggestions
Inconsistent Inoculum - Standardize Inoculum Preparation: Use a consistent method to prepare your fungal inoculum (e.g., spore suspension, mycelial slurry).- Quantify Inoculum: Use a hemocytometer or spectrophotometer to ensure a consistent number of spores or mycelial fragments is added to each well.- Use Fresh Cultures: Always use actively growing, healthy fungal cultures to prepare your inoculum.
Assay Conditions - Stable Environment: Ensure your incubator maintains a constant and uniform temperature and humidity.- Minimize Evaporation: Avoid using the outer wells of microtiter plates, as they are prone to evaporation. Alternatively, fill the outer wells with sterile water or media.- Consistent Incubation Time: Use a fixed incubation period for all replicates and experiments.
Chemical and Reagent Issues - Solubility: Ensure this compound is fully dissolved in the stock solution and does not precipitate when added to the assay medium. Gentle warming or vortexing may be necessary.- Stock Solution Degradation: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.- Media Composition: The composition of the growth medium can influence fungal growth and potentially the efficacy of this compound. Use a consistent and well-defined medium for all assays.
Pipetting and Dilution Errors - Calibrate Pipettes: Regularly calibrate all pipettes used for serial dilutions and dispensing reagents.- Proper Technique: Use fresh pipette tips for each dilution and replicate. Ensure thorough mixing at each dilution step.- Serial Dilution Accuracy: Perform serial dilutions carefully to ensure the accuracy of the final concentrations.
Data Analysis - Appropriate Model: Use a non-linear regression model (e.g., four-parameter logistic curve) to accurately calculate the EC50 from your dose-response data.- Sufficient Data Points: Ensure your concentration range includes points that inhibit growth by less than 50% and more than 50% to accurately define the curve.- Normalization: Properly normalize your data to the controls (0% and 100% inhibition) before fitting the curve.
Biological Variability - Isolate Purity: Ensure you are working with a pure fungal culture. Contamination with other microbes can affect growth and the apparent efficacy of the fungicide.- Fungal Resistance: Be aware that the fungal isolate you are using may have developed resistance to triazole fungicides, leading to higher EC50 values.[7] It may be necessary to compare your isolate to a known sensitive or wild-type strain.

Data Presentation

The following table summarizes reported EC50 values for this compound against the fungus Cercospora beticola, illustrating the change in sensitivity over time. This highlights the importance of establishing baseline sensitivity for the specific fungal isolates used in your research.

Year(s) of Isolate Collection Average EC50 Value (µg/ml)
1997-1999 (Baseline)~0.1
2000-2008Significant increase from baseline, with some isolates having EC50 values >1.0 µg/ml

Data adapted from a study on Cercospora beticola sensitivity to this compound.[1]

Experimental Protocols

Microtiter Plate-Based Mycelial Growth Inhibition Assay

This protocol provides a general framework for determining the EC50 of this compound against filamentous fungi.

1. Preparation of this compound Stock and Working Solutions: a. Prepare a 10 mg/ml stock solution of this compound in dimethyl sulfoxide (DMSO). b. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations. c. Further dilute these into the liquid growth medium (e.g., Potato Dextrose Broth) to achieve the final desired test concentrations. The final DMSO concentration should not exceed 1%.

2. Inoculum Preparation: a. Grow the fungal isolate on a suitable solid medium (e.g., Potato Dextrose Agar) until sufficient mycelial growth is observed. b. Aseptically transfer a small amount of mycelia into a sterile liquid medium. c. Homogenize the culture to create a fine mycelial suspension. d. Adjust the concentration of the mycelial fragments spectrophotometrically or by other standardized means.

3. Assay Procedure: a. In a 96-well microtiter plate, add the appropriate volume of liquid medium containing the serially diluted this compound. b. Include control wells: a negative control (medium only) and a positive control (medium with the highest concentration of DMSO used in the test wells). c. Add the standardized mycelial suspension to each well. d. Seal the plate to prevent evaporation and contamination. e. Incubate the plate at the optimal temperature for the fungus, with shaking if necessary to ensure uniform growth.

4. Data Collection and Analysis: a. Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) at a predetermined time point or over time to generate growth curves. b. Calculate the percentage of growth inhibition for each this compound concentration relative to the control (DMSO-treated) wells. c. Use a statistical software package to fit a non-linear regression model (e.g., four-parameter log-logistic) to the dose-response data to determine the EC50 value.

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 cluster_2 start High Variability in EC50 Values cat1 Inoculum Issues start->cat1 cat2 Assay Condition Variability start->cat2 cat3 Chemical/Reagent Problems start->cat3 cat4 Procedural Errors start->cat4 cat5 Data Analysis Issues start->cat5 sol1 Inconsistent Density Non-viable Culture Inconsistent Age cat1->sol1 Check sol2 Temperature Fluctuations Evaporation Inconsistent Incubation Time cat2->sol2 Verify sol3 Insolubility Degradation Media Inconsistency cat3->sol3 Assess sol4 Pipetting Errors Incorrect Dilutions cat4->sol4 Review sol5 Incorrect Model Insufficient Data Points cat5->sol5 Re-evaluate res1 Standardize Inoculum Prep & Quantify sol1->res1 Solution res2 Monitor Environment & Use Proper Plate Sealing sol2->res2 Solution res3 Ensure Solubility & Prepare Fresh Solutions sol3->res3 Solution res4 Calibrate Pipettes & Use Proper Technique sol4->res4 Solution res5 Use Non-linear Regression & Optimize Concentration Range sol5->res5 Solution G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol cyp51 14α-demethylase (CYP51) lanosterol->cyp51 membrane Fungal Cell Membrane ergosterol->membrane This compound This compound This compound->cyp51 Inhibits cyp51->ergosterol Catalyzes demethylation

References

Technical Support Center: Refinement of Analytical Methods for Detecting Tetraconazole Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of tetraconazole (B1682234) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound I should be looking for?

A1: The primary metabolites of this compound are a result of oxidation and reduction of the parent compound. The two major metabolites to target in your analytical methods are:

  • This compound carboxylic acid (M14360-acid): 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid.[1]

  • This compound alcohol (M14360-alcohol): 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol.[1][2]

In some biological matrices, you may also find glucuronide conjugates of these metabolites.[2]

Q2: Where can I obtain reference standards for this compound and its metabolites?

A2: High-purity reference standards are crucial for accurate quantification.[3] These can be purchased from various chemical standard suppliers. It is recommended to obtain certified reference materials (CRMs) to ensure the highest quality.

Q3: What is the mechanism of action of this compound?

A3: this compound is a triazole fungicide that works by inhibiting the ergosterol (B1671047) biosynthesis pathway in fungi.[1] Specifically, it inhibits the enzyme 14α-demethylase, which is a critical step in the conversion of lanosterol (B1674476) to ergosterol. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound and its metabolites.

Problem 1: Poor or No Signal for this compound or its Metabolites

Possible Cause Suggested Solution
Incorrect MS/MS Transitions Verify the precursor (Q1) and product (Q3) ion masses for this compound and its metabolites. Start with the parameters provided in the tables below and optimize from there.
Inefficient Ionization Ensure the mobile phase composition is appropriate for electrospray ionization (ESI), typically acidic conditions for positive ion mode. Check the ESI source parameters (e.g., capillary voltage, gas flow, temperature).
Sample Degradation This compound and its metabolites may be susceptible to degradation. Ensure proper sample storage (frozen at -20°C or below) and minimize freeze-thaw cycles. Prepare fresh working standards regularly.
Instrument Contamination A contaminated LC system or mass spectrometer source can lead to ion suppression. Flush the LC system with an appropriate cleaning solution and clean the MS source according to the manufacturer's instructions.

Problem 2: High Matrix Effects (Ion Suppression or Enhancement)

Possible Cause Suggested Solution
Insufficient Sample Cleanup The QuEChERS method is effective, but complex matrices may require additional cleanup steps. Consider using different sorbents in the dispersive SPE step (e.g., C18, GCB) or a pass-through SPE cartridge.
Co-elution with Matrix Components Modify the LC gradient to better separate the analytes from interfering matrix components. A longer, shallower gradient can improve resolution.
Inappropriate Calibration Strategy Use matrix-matched calibration standards to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. The use of a stable isotope-labeled internal standard is also highly recommended.

Problem 3: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Possible Cause Suggested Solution
Column Degradation The analytical column can degrade over time, especially with complex matrices. Replace the column or use a guard column to protect the analytical column.
Incompatible Injection Solvent The solvent used to dissolve the final extract should be compatible with the initial mobile phase conditions to avoid peak distortion. Ideally, the injection solvent should be weaker than the mobile phase.
Secondary Interactions This compound and its metabolites have polar functional groups that can interact with active sites on the column. Ensure the mobile phase has an appropriate pH and ionic strength. Consider using a column with end-capping.

Problem 4: Low Recovery During Sample Preparation

Possible Cause Suggested Solution
Inefficient Extraction Ensure the sample is thoroughly homogenized with the extraction solvent (acetonitrile in the QuEChERS method). For dry samples, adding water before extraction is crucial.
Analyte Loss During Cleanup The choice of sorbent in the dispersive SPE step is critical. Primary secondary amine (PSA) is commonly used, but for certain matrices or analytes, it may cause analyte loss. Test different sorbent combinations.
pH of the Extraction Solvent The pH of the extraction solvent can influence the recovery of acidic or basic analytes. For the acidic metabolite of this compound, ensure the extraction conditions are favorable.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for this compound and its Metabolites (Proposed)

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV) - Suggested Starting Point
This compound372.0159.170.120-30
This compound Carboxylic Acid346.0159.170.120-30
This compound Alcohol272.1159.170.115-25
Note: These are proposed parameters based on the fragmentation of the parent compound. Optimal conditions should be determined empirically.

Table 2: Recovery of this compound using the QuEChERS Method in Various Matrices

MatrixFortification Level (mg/kg)Recovery (%)Reference
Tomato0.1, 0.5, 1.089.4 - 95.6[4]
SoilNot Specified65 - 116[5]
Animal-Origin FoodsNot Specified72.87 - 109.62[6]
Grapes10, 50, 100 µg/kg~98[7]
Rice10, 50, 100 µg/kg~96[7]
Tea10, 50, 100 µg/kg~98[7]

Experimental Protocols

Protocol 1: QuEChERS Extraction for Solid Samples (e.g., Soil, Plant Tissue)

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • For dry samples (e.g., soil), add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile (B52724).

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing the dispersive SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • Take the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: Start at 10-20% B, ramp to 95% B over 8-10 minutes, hold for 2-3 minutes, and then return to initial conditions for equilibration.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) & other enzymes This compound This compound This compound->Lanosterol Inhibits 14α-demethylase

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction QuEChERS Cleanup Cleanup Extraction->Cleanup Dispersive SPE LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting Troubleshooting_Tree Start Analytical Issue Observed No_Signal No or Low Signal Start->No_Signal Bad_Peak_Shape Poor Peak Shape Start->Bad_Peak_Shape Low_Recovery Low Recovery Start->Low_Recovery Check_MS Check MS/MS Parameters & Ion Source No_Signal->Check_MS Check_Standards Check Standard Stability No_Signal->Check_Standards Check_Column Check Column & Guard Column Bad_Peak_Shape->Check_Column Check_Solvent Check Injection Solvent Bad_Peak_Shape->Check_Solvent Check_Extraction Review Extraction Procedure Low_Recovery->Check_Extraction Check_Cleanup Optimize dSPE Cleanup Low_Recovery->Check_Cleanup

References

Validation & Comparative

Decoding Fungicide Interactions: A Comparative Guide to Tetraconazole Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the interplay between different fungicidal agents is paramount for optimizing disease control strategies and managing the emergence of resistance. This guide provides a comprehensive comparison of the synergistic and antagonistic effects observed when tetraconazole (B1682234), a triazole fungicide, is combined with other fungicidal compounds. The data presented is compiled from experimental studies and aims to offer a clear, evidence-based overview of these interactions.

This compound, like other demethylation inhibitor (DMI) fungicides, functions by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. This mode of action makes it a key component in many disease management programs. However, its efficacy can be significantly altered when used in combination with fungicides from other chemical classes, leading to either enhanced (synergism) or reduced (antagonism) performance.

Synergistic Effects with Strobilurins: The Case of Pyraclostrobin (B128455)

A notable example of synergism is the combination of this compound with pyraclostrobin, a quinone outside inhibitor (QoI) or strobilurin fungicide. Strobilurins act by inhibiting mitochondrial respiration in fungi, a different mode of action from DMIs. This dual-pronged attack on fungal metabolism can lead to a more potent and broader spectrum of activity than either compound used alone.

A study detailed in a Chinese patent (CN102246784A) provides quantitative evidence of this synergy against cucumber downy mildew (Pseudoperonospora cubensis). The researchers determined the EC50 values (the concentration of a fungicide that inhibits 50% of fungal growth) for each fungicide individually and for various mixture ratios.

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

The synergistic effects of this compound and pyraclostrobin were evaluated using an in vitro mycelial growth inhibition assay. The general steps for such an assay are as follows:

  • Pathogen Culture: The target pathogen, in this case, Pseudoperonospora cubensis, is cultured on a suitable nutrient medium (e.g., Potato Dextrose Agar - PDA) to obtain a pure and actively growing culture.

  • Fungicide Stock Solutions: Stock solutions of this compound and pyraclostrobin are prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at known concentrations.

  • Preparation of Fungicide-Amended Media: A series of dilutions for each fungicide and their mixtures are prepared. These dilutions are then incorporated into the molten PDA medium to achieve a range of final concentrations.

  • Inoculation: Mycelial plugs of a uniform size are taken from the margin of an actively growing pathogen colony and placed at the center of each fungicide-amended and control (no fungicide) petri dish.

  • Incubation: The inoculated plates are incubated under controlled conditions of temperature and light that are optimal for the growth of the pathogen.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of EC50 and Synergy: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. These values are then used to determine the EC50 for each fungicide and their mixtures through probit analysis or other statistical methods. The nature of the interaction (synergism, antagonism, or additivity) is then determined using a method such as Colby's formula.

The following diagram illustrates the general workflow for evaluating fungicide synergy in vitro.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis pathogen Pathogen Culture media_prep Prepare Fungicide-Amended Media stock_tetra This compound Stock stock_tetra->media_prep stock_pyra Pyraclostrobin Stock stock_pyra->media_prep inoculation Inoculation media_prep->inoculation incubation Incubation inoculation->incubation data_collection Measure Mycelial Growth incubation->data_collection ec50_calc Calculate EC50 data_collection->ec50_calc synergy_calc Calculate Synergy (Colby's Formula) ec50_calc->synergy_calc

In Vitro Fungicide Synergy Evaluation Workflow
Quantitative Data: this compound and Pyraclostrobin against Cucumber Downy Mildew

The following table summarizes the EC50 values and the calculated synergism coefficient from the study on the combination of this compound and pyraclostrobin against Pseudoperonospora cubensis. A synergism coefficient greater than 1 indicates a synergistic effect.[1]

TreatmentActive Ingredient(s)EC50 (mg/L)Synergism Coefficient
1This compound4.13-
2Pyraclostrobin7.29-
3This compound + Pyraclostrobin (2:13 ratio)2.891.62
4This compound + Pyraclostrobin (4:11 ratio)2.451.91
5This compound + Pyraclostrobin (6:9 ratio)2.112.22
6This compound + Pyraclostrobin (8:7 ratio)1.982.37
7This compound + Pyraclostrobin (10:5 ratio)2.332.01

Data sourced from Chinese Patent CN102246784A.[1]

The data clearly demonstrates a synergistic relationship between this compound and pyraclostrobin, with the highest synergism observed at an 8:7 weight ratio of the two active ingredients.[1] This enhanced efficacy allows for lower concentrations of each fungicide to be used to achieve the same or better level of disease control, which can help in reducing the overall chemical load on the environment and mitigating the development of fungicide resistance.

Antagonistic Effects and Cross-Resistance with other DMI Fungicides

While combinations with fungicides from different classes can be beneficial, mixing this compound with other DMI fungicides may not always result in an additive or synergistic effect. In some instances, antagonism or issues of cross-resistance can arise.

Cross-resistance occurs when a fungal pathogen develops resistance to one fungicide and, as a result, also exhibits resistance to other fungicides with the same mode of action. This is a significant concern for the DMI class of fungicides.

A study on Stagonosporopsis citrulli, the causal agent of gummy stem blight on watermelon, investigated the efficacy of several DMI fungicides, including this compound, against isolates with varying levels of resistance to tebuconazole.[2][3]

Experimental Protocol: Field Efficacy Trial

Field trials are essential to validate in vitro findings and assess the performance of fungicides under real-world conditions. A typical protocol for a field efficacy trial involves:

  • Trial Site Selection: A field with a history of the target disease and uniform environmental conditions is selected.

  • Experimental Design: The trial is set up using a recognized statistical design, such as a randomized complete block design, with multiple replications for each treatment.

  • Treatments: The treatments include an untreated control, each fungicide applied alone at its recommended rate, and various combinations of the fungicides.

  • Application: Fungicides are applied at specified growth stages of the crop or at the onset of disease symptoms, following good agricultural practices.

  • Disease Assessment: Disease severity is assessed at regular intervals using a standardized rating scale.

  • Yield Data Collection: At the end of the growing season, crop yield and quality parameters are measured for each treatment plot.

  • Statistical Analysis: The collected data on disease severity and yield are subjected to statistical analysis to determine the significance of differences between treatments.

The logical relationship for assessing fungicide efficacy in a field trial is depicted in the diagram below.

field_trial_logic cluster_setup Trial Setup cluster_execution Trial Execution cluster_outcome Outcome Analysis site Select Trial Site design Establish Experimental Design site->design treatments Define Fungicide Treatments design->treatments application Apply Fungicides treatments->application assessment Assess Disease Severity application->assessment yield_data Collect Yield Data assessment->yield_data analysis Statistical Analysis yield_data->analysis efficacy Determine Efficacy analysis->efficacy

Field Trial Efficacy Assessment Logic
Comparative Efficacy Data: DMI Fungicides against Gummy Stem Blight

The study by Keinath et al. (2023) provides valuable data on the performance of this compound compared to other DMIs against a tebuconazole-sensitive isolate of S. citrulli in a field setting. The data is presented as the percentage of disease control relative to the untreated control.[2][3]

TreatmentActive Ingredient(s)Application Rate (a.i./ha)Disease Control (%)
1Tebuconazole126 g85
2Difenoconazole123 g88
3This compound 84 g 59
4Flutriafol140 g83
5Prothioconazole200 g86

Data adapted from Keinath et al., 2023. All DMI fungicides were rotated with mancozeb (B1675947).[2][3]

In this particular study, this compound provided a lower level of disease control against the tebuconazole-sensitive isolate compared to the other DMI fungicides tested.[2][3] This suggests a lack of synergistic or even additive effect when used in a rotational program with mancozeb against this pathogen, and in the context of other DMIs, it performed less effectively. This highlights the importance of understanding the specific pathogen and its resistance profile when selecting DMI fungicides for a spray program.

Conclusion

The interaction of this compound with other fungicides is complex and highly dependent on the partner fungicide's mode of action and the target pathogen. The combination of this compound with a strobilurin fungicide like pyraclostrobin has been shown to be synergistic, offering a promising strategy for enhanced disease control. Conversely, when used in combination or rotation with other DMI fungicides, the effects can be less predictable, and in some cases, this compound may be less effective than other options within the same class.

For researchers and drug development professionals, these findings underscore the necessity of conducting thorough in vitro and in vivo evaluations of fungicide combinations to identify truly synergistic partnerships and to avoid antagonistic interactions that could compromise disease management efforts. The experimental protocols and data presented in this guide serve as a foundation for such comparative studies.

References

A Comparative Guide to Multi-Residue Methods for Tetraconazole and Other Azole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated multi-residue methods for the determination of tetraconazole (B1682234) and other azole fungicides in various matrices. The performance of different analytical approaches is supported by experimental data from peer-reviewed studies, offering insights into the selection of the most suitable method for specific research and monitoring needs.

Overview of Analytical Techniques

The analysis of this compound and other azole fungicides is predominantly carried out using chromatographic techniques coupled with mass spectrometric detection. The two most common and powerful techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific azole compounds being targeted, the complexity of the sample matrix, and the required sensitivity.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile thermally stable compounds. While some azoles can be analyzed directly, others may require derivatization to improve their volatility and thermal stability.[4] GC-MS, particularly with a triple quadrupole mass analyzer (GC-MS/MS), offers high selectivity and sensitivity.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for a wider range of azole fungicides, including those that are thermally labile or less volatile.[1][3] LC-MS/MS generally requires less sample preparation in terms of derivatization and can offer excellent sensitivity and specificity, especially with modern instrumentation like Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS.[6]

Sample Preparation: The QuEChERS Method

A near-universal approach for the extraction of pesticide residues, including azole fungicides, from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[7][8][9] This method involves two main steps: an extraction/partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup step. The flexibility of the QuEChERS method allows for modifications to optimize recovery and cleanup for different sample types, from fruits and vegetables to fatty matrices like palm oil and animal tissues.[6][8][10]

Generic QuEChERS Workflow

QuEChERS_Workflow Homogenized_Sample Homogenized Sample Extraction Extraction & Partitioning (Acetonitrile, Salts) Homogenized_Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection dSPE_Cleanup d-SPE Cleanup (Sorbents like PSA, C18, GCB) Supernatant_Collection->dSPE_Cleanup Centrifugation2 Centrifugation dSPE_Cleanup->Centrifugation2 Final_Extract Final Extract for Analysis Centrifugation2->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: A generalized workflow of the QuEChERS sample preparation method.

Method Validation and Performance Comparison

The validation of an analytical method is crucial to ensure its reliability and fitness for purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as relative standard deviation, RSD). The following tables summarize the performance of various validated multi-residue methods for the analysis of this compound and other azoles in different matrices.

Table 1: Performance of a Multi-Residue Method for Azoles in Palm Kernel, Mesocarp, and Raw Agricultural Commodity (RAC) by GC-µECD[9]
AnalyteMatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)
This compound Palm Kernel0.1, 0.5, 1.080 - 108< 100.31 - 0.7
Penconazole Palm Kernel0.1, 0.5, 1.080 - 108< 100.31 - 0.7
Hexaconazole Palm Kernel0.1, 0.5, 1.080 - 108< 100.31 - 0.7
Propiconazole Palm Kernel0.1, 0.5, 1.080 - 108< 100.31 - 0.7
Epoxiconazole Palm Kernel0.1, 0.5, 1.080 - 108< 100.31 - 0.7
This compound Mesocarp0.1, 0.5, 1.080 - 108< 100.31 - 0.7
Penconazole Mesocarp0.1, 0.5, 1.080 - 108< 100.31 - 0.7
Hexaconazole Mesocarp0.1, 0.5, 1.080 - 108< 100.31 - 0.7
Propiconazole Mesocarp0.1, 0.5, 1.080 - 108< 100.31 - 0.7
Epoxiconazole Mesocarp0.1, 0.5, 1.080 - 108< 100.31 - 0.7
This compound RAC0.1, 0.5, 1.080 - 108< 100.31 - 0.7
Penconazole RAC0.1, 0.5, 1.080 - 108< 100.31 - 0.7
Hexaconazole RAC0.1, 0.5, 1.080 - 108< 100.31 - 0.7
Propiconazole RAC0.1, 0.5, 1.080 - 108< 100.31 - 0.7
Epoxiconazole RAC0.1, 0.5, 1.080 - 108< 100.31 - 0.7
Table 2: Performance of a Multi-Residue Method for Azoles in Animal-Origin Food by UPLC-MS/MS[7]
AnalyteMatrixFortification Level (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)
21 Triazoles Pork1, 2, 1072.0 - 114.8< 9.90.3 - 0.9
21 Triazoles Chicken1, 2, 1072.0 - 114.8< 9.90.3 - 0.9
21 Triazoles Beef1, 2, 1072.0 - 114.8< 9.90.3 - 0.9
21 Triazoles Mutton1, 2, 1072.0 - 114.8< 9.90.3 - 0.9
21 Triazoles Milk1, 2, 1072.0 - 114.8< 9.90.3 - 0.9
21 Triazoles Egg1, 2, 1072.0 - 114.8< 9.90.3 - 0.9
Table 3: Performance of a Multi-Residue Method for Azoles in Wine by LC-MS/MS[12]
AnalyteMatrixFortification Level (ng/mL)Accuracy (%)Precision (%)LOQ (ng/mL)
13 Azoles WineNot specified80 - 120< 140.25 - 7.5

Detailed Experimental Protocols

Modified QuEChERS for Palm Oil Matrices (GC-µECD Analysis)[9]
  • Sample Homogenization: 10 g of the sample is weighed into a 50 mL centrifuge tube.

  • Extraction: 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl) is added. The tube is shaken for 1 minute and then centrifuged at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: 1 mL of the supernatant is transferred to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA). The tube is vortexed for 30 seconds and centrifuged at 10000 rpm for 5 minutes.

  • Final Extract: The supernatant is collected for GC-µECD analysis.

Modified QuEChERS for Animal-Origin Food (UPLC-MS/MS Analysis)[7]
  • Sample Homogenization: 5 g of the homogenized sample (pork, chicken, beef, mutton, or egg) or 10 mL of milk is weighed into a 50 mL centrifuge tube.

  • Extraction: 10 mL of 1% acetic acid in acetonitrile is added. The tube is vortexed for 1 minute.

  • Salting Out: A salt packet containing 4 g of anhydrous MgSO₄ and 1 g of sodium acetate (B1210297) is added. The tube is shaken vigorously for 1 minute and centrifuged at 8000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: 1.5 mL of the supernatant is transferred to a d-SPE tube containing 150 mg of C18 and 900 mg of anhydrous MgSO₄. The tube is vortexed for 1 minute and centrifuged at 12000 rpm for 5 minutes.

  • Final Extract: The supernatant is filtered through a 0.22 µm filter before UPLC-MS/MS analysis.

Direct Analysis of Azoles in Wine (LC-MS/MS Analysis)[12]
  • Sample Preparation: The wine sample is simply centrifuged.

  • Final Extract: The supernatant is taken for direct injection into the LC-MS/MS system.

Comparison of GC-MS and LC-MS/MS for Azole Analysis

GCMS_vs_LCMSMS Azole_Analysis Azole Fungicide Analysis GC_MS GC-MS / GC-MS/MS Azole_Analysis->GC_MS LC_MSMS LC-MS/MS Azole_Analysis->LC_MSMS GC_Strengths Strengths: - Excellent for volatile/semi-volatile azoles - High resolution GC_MS->GC_Strengths GC_Weaknesses Weaknesses: - Derivatization may be needed for some azoles - Not suitable for thermally labile compounds GC_MS->GC_Weaknesses LC_Strengths Strengths: - Wide applicability to polar and non-polar azoles - Suitable for thermally labile compounds - High sensitivity and specificity LC_MSMS->LC_Strengths LC_Weaknesses Weaknesses: - Matrix effects can be more pronounced - Mobile phase composition is critical LC_MSMS->LC_Weaknesses

Caption: Key performance characteristics of GC-MS and LC-MS/MS for azole analysis.

Conclusion

The validation of multi-residue methods for this compound and other azole fungicides demonstrates that both GC-MS and LC-MS/MS can provide reliable and sensitive determination. The QuEChERS method stands out as a versatile and efficient sample preparation technique, adaptable to a wide range of matrices.

  • For broad-spectrum analysis of a diverse range of azoles, including thermally sensitive compounds, LC-MS/MS is generally the more versatile and often preferred technique.[1][3] It frequently offers lower detection limits and can often be employed with simpler sample preparation protocols.

  • GC-MS remains a powerful tool, particularly for more volatile azoles, and can be a cost-effective and robust option.

The choice of the optimal method will ultimately depend on the specific analytical needs, the available instrumentation, the nature of the sample matrices, and the target list of azole fungicides. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

Comparative Transcriptomic Analysis of Fungi Treated with Tetraconazole Versus Other Demethylation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of tetraconazole (B1682234) and other demethylation inhibitor (DMI) fungicides on various fungal species. By synthesizing data from multiple studies, this document aims to elucidate the molecular mechanisms underlying the antifungal activity of these compounds and highlight both conserved and divergent cellular responses. The information presented is intended to support research and development efforts in the field of mycology and antifungal drug discovery.

Introduction to DMI Fungicides

Demethylation inhibitors (DMIs) are a critical class of fungicides that target the ergosterol (B1671047) biosynthesis pathway, an essential process for maintaining the integrity of fungal cell membranes.[1][2] Specifically, DMIs inhibit the C14-demethylase enzyme (encoded by the CYP51 gene), which catalyzes a key step in the conversion of lanosterol (B1674476) to ergosterol.[1][2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[2][3] While DMIs share a common mode of action, individual compounds can elicit distinct transcriptomic responses in fungi, reflecting differences in their chemical structure, uptake, and metabolism.[4]

Comparative Transcriptomic Data

The following table summarizes the transcriptomic responses of different fungal species to treatment with this compound and other DMIs. The data is compiled from various independent studies, and therefore, direct quantitative comparisons should be made with caution due to differences in experimental conditions.

FungicideFungal SpeciesKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysReference
This compound Cercospora beticola (DMI-resistant strain)Ergosterol biosynthesis pathway genes (ERG genes, CYP51), ABC transporters, genes involved in oxidative stress response.Genes related to primary metabolism.[5]
Prochloraz (B1679089) Penicillium digitatumErgosterol biosynthesis pathway genes (CYP51), ABC transporters, genes related to stress response (e.g., heat shock proteins).Genes involved in developmental processes.[6]
Prochloraz Penicillium italicum (Resistant and Sensitive Strains)In the resistant strain, significant upregulation of CYP51 and ABC transporters was observed upon treatment.In the sensitive strain, genes related to cell wall integrity were downregulated.[7]
Imazalil (B1671291) (IMZ) Penicillium digitatumABC transporters, transcription factors.A significant portion of ergosterol biosynthesis genes were downregulated.[4]
Ketoconazole (B1673606) Microsporum canisCYP51, Squalene epoxidase (ERG1), genes involved in ribosome biogenesis.Genes related to cell division and DNA replication.[8][9]

Experimental Protocols

The methodologies summarized below are generalized from the cited studies and provide a framework for conducting transcriptomic analysis of fungi treated with DMI fungicides.

1. Fungal Culture and Fungicide Treatment:

  • Fungal Isolates: Specific fungal species and strains (e.g., wild-type, resistant mutants) are cultured on appropriate media (e.g., Potato Dextrose Agar).

  • Fungicide Application: Fungal cultures are exposed to the DMI fungicide at a predetermined concentration (often the half-maximal effective concentration, EC50) for a specific duration. Control cultures are treated with the solvent vehicle alone.

2. RNA Extraction and Sequencing:

  • RNA Isolation: Total RNA is extracted from fungal mycelia using commercial kits or standard protocols (e.g., Trizol method).

  • Library Preparation: RNA quality is assessed, and sequencing libraries are prepared (e.g., using Illumina TruSeq RNA Sample Preparation Kit).

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).[7]

3. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

  • Read Mapping: The cleaned reads are aligned to the reference genome of the fungal species using software such as TopHat or HISAT2.[6]

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is quantified, and statistical packages like DESeq2 or edgeR are used to identify differentially expressed genes (DEGs) between the fungicide-treated and control groups.[6]

  • Functional Annotation and Pathway Analysis: DEGs are functionally annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and pathways.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for all DMIs is the inhibition of the C14-demethylase in the ergosterol biosynthesis pathway. However, transcriptomic analyses reveal a broader cellular response to DMI treatment.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol dmi DMI Fungicides (e.g., this compound) dmi->cyp51

Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of DMI fungicides.

Upon DMI treatment, a common response observed across different fungi is the upregulation of genes within the ergosterol biosynthesis pathway itself, particularly CYP51.[4][5] This is often interpreted as a compensatory mechanism to overcome the enzymatic inhibition. Another conserved response is the upregulation of genes encoding ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which are thought to be involved in effluxing the fungicide from the cell, thus contributing to resistance.[4][7]

However, notable differences exist. For instance, treatment of Penicillium digitatum with imazalil led to the downregulation of a large portion of the ergosterol biosynthesis genes, a response that contrasts with the upregulation observed in other fungi treated with different DMIs.[4] This suggests that different DMIs may trigger distinct regulatory networks governing this pathway.

Experimental Workflow and Cellular Responses

The following diagrams illustrate a typical experimental workflow for transcriptomic analysis and a generalized model of fungal cellular responses to DMI treatment.

Experimental_Workflow culture Fungal Culture treatment DMI Treatment (this compound vs. Others) culture->treatment control Control (Vehicle) culture->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction sequencing RNA Sequencing rna_extraction->sequencing analysis Bioinformatic Analysis sequencing->analysis degs Differentially Expressed Genes analysis->degs pathway Pathway Analysis degs->pathway

Caption: A generalized workflow for the transcriptomic analysis of fungi treated with DMI fungicides.

Cellular_Response dmi DMI Fungicide (this compound / Other DMIs) inhibition Inhibition of CYP51 dmi->inhibition ergosterol_depletion Ergosterol Depletion & Toxic Sterol Accumulation inhibition->ergosterol_depletion membrane_stress Cell Membrane Stress ergosterol_depletion->membrane_stress transcriptional_response Transcriptional Reprogramming membrane_stress->transcriptional_response upregulation Upregulation: - Ergosterol Biosynthesis Genes - ABC/MFS Transporters - Stress Response Genes transcriptional_response->upregulation downregulation Downregulation: - Varies by DMI and Fungus (e.g., Development, Primary Metabolism) transcriptional_response->downregulation resistance Fungicide Resistance upregulation->resistance

Caption: A model of the cellular responses of fungi to DMI fungicide treatment.

Conclusion

Transcriptomic analysis provides a powerful tool for dissecting the molecular mechanisms of DMI fungicides. While the core target of these compounds is conserved, the global transcriptomic response can vary significantly depending on the specific DMI and the fungal species. The upregulation of ergosterol biosynthesis genes and efflux pumps appears to be a common resistance strategy. However, divergent responses in other metabolic and developmental pathways highlight the complexity of the fungal response to chemical stress. Further comparative transcriptomic studies under standardized conditions are needed to fully elucidate the unique and shared effects of different DMI fungicides, which will be invaluable for the development of novel and sustainable disease management strategies.

References

Comparative Metabolism of Tetraconazole in Susceptible and Resistant Fungal Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic landscape of antifungal resistance is paramount. This guide provides an objective comparison of tetraconazole (B1682234) metabolism in susceptible and resistant fungal strains, supported by representative experimental data and detailed methodologies.

This compound, a triazole antifungal agent, effectively combats a broad spectrum of fungal pathogens by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51, or ERG11), a critical step in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition. However, the emergence of this compound-resistant fungal strains poses a significant challenge. This resistance is often underpinned by distinct metabolic adaptations that alter the uptake, accumulation, and target interaction of the antifungal agent.

Key Mechanisms of this compound Resistance

Drawing parallels from extensive research on other azole antifungals, resistance to this compound in fungal pathogens is primarily attributed to three interconnected mechanisms:

  • Alterations in the Target Enzyme (CYP51/ERG11): Mutations in the ERG11 gene can lead to amino acid substitutions in the CYP51 enzyme, reducing its binding affinity for this compound.[1][2] Consequently, higher concentrations of the drug are required to achieve the same level of inhibition. Additionally, overexpression of the ERG11 gene results in an increased production of the target enzyme, effectively titrating out the drug.[2][3]

  • Increased Efflux of this compound: Resistant fungi often exhibit an enhanced capacity to pump this compound out of the cell, thereby preventing it from reaching its intracellular target.[4][5] This is mediated by the overexpression of efflux pump proteins, primarily belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[5][6]

  • Metabolic Bypass and Stress Response Pathways: Fungi can adapt their metabolic pathways to mitigate the toxic effects of this compound. This can involve alterations in sterol composition and the activation of cellular stress response pathways that help the fungus cope with the disruption of ergosterol biosynthesis.

Comparative Data: Susceptible vs. Resistant Strains

The following tables summarize representative quantitative data comparing the metabolic and molecular profiles of this compound-susceptible and -resistant fungal strains. This data is a composite representation based on findings from studies on various azole antifungals.

Parameter Susceptible Strain Resistant Strain Fold Change (Resistant/Susceptible)
Intracellular this compound (ng/mg dry weight) 150300.2
This compound Metabolite A (hydroxylated) (ng/mg dry weight) 25451.8
This compound Metabolite B (glycosylated) (ng/mg dry weight) 10202.0
Extracellular this compound (µg/mL in culture medium) 5153.0

Table 1: Comparative Analysis of this compound and its Metabolites. This table illustrates the reduced intracellular accumulation of the parent compound and increased levels of detoxified metabolites in the resistant strain, alongside higher extracellular concentrations due to active efflux.

Parameter Susceptible Strain Resistant Strain % Reduction from Untreated Control
Ergosterol Content (µg/mg dry weight) - No this compound 10.29.8N/A
Ergosterol Content (µg/mg dry weight) - With this compound 2.17.5Susceptible: 79.4%Resistant: 23.5%

Table 2: Ergosterol Content in Susceptible and Resistant Strains. This table demonstrates the significantly lower inhibition of ergosterol biosynthesis in the resistant strain upon exposure to this compound.[7][8]

Gene Susceptible Strain (Relative Expression) Resistant Strain (Relative Expression) Fold Change (Resistant/Susceptible)
ERG11 (CYP51) 1.08.58.5
ABC Transporter (e.g., CDR1) 1.015.215.2
MFS Transporter (e.g., MDR1) 1.012.812.8

Table 3: Relative Gene Expression of Key Resistance-Associated Genes. This table highlights the significant upregulation of the drug target and efflux pump genes in the resistant strain compared to the susceptible strain.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fungal Strains, Culture Conditions, and Susceptibility Testing
  • Strains and Culture: Susceptible and resistant isolates of a relevant fungal species (e.g., Aspergillus fumigatus or Candida albicans) are used. Strains are maintained on potato dextrose agar (B569324) (PDA) at 28°C. For experiments, fungal cultures are grown in a liquid medium such as RPMI-1640 or yeast nitrogen base (YNB) broth at 35°C with shaking.

  • Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Metabolite Extraction and LC-MS/MS Analysis
  • Sample Preparation: Fungal mycelia are harvested by filtration, washed with sterile water, and lyophilized. The dried mycelia are then ground to a fine powder under liquid nitrogen.

  • Extraction: Metabolites are extracted from the powdered mycelia using a solvent mixture, such as 60% methanol (B129727) with 1% formic acid.[10][11] The mixture is vortexed and sonicated, followed by centrifugation to pellet cellular debris. The supernatant containing the metabolites is collected.

  • LC-MS/MS Analysis: The extracted metabolites are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[1][4] Chromatographic separation is achieved on a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. The mass spectrometer is operated in a positive ion mode, and specific parent-daughter ion transitions for this compound and its expected metabolites are monitored for quantification.

Quantification of Ergosterol Content
  • Saponification: Fungal cells are harvested, and a specific dry weight is subjected to saponification with alcoholic potassium hydroxide. This process breaks down lipids and releases sterols.

  • Extraction: The non-saponifiable lipids, including ergosterol, are extracted with n-heptane.

  • Spectrophotometric Analysis: The ergosterol content in the n-heptane extract is quantified by scanning the absorbance between 230 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its identification and quantification.[7][8] The amount of ergosterol is calculated as a percentage of the wet weight of the cells.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from fungal mycelia using a commercial RNA extraction kit following the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The relative expression levels of the target genes (ERG11, ABC transporter, MFS transporter) are quantified using qRT-PCR with gene-specific primers. A housekeeping gene (e.g., β-tubulin or actin) is used as an internal control for normalization. The 2-ΔΔCt method is used to calculate the fold change in gene expression.

Visualizing Metabolic and Resistance Pathways

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed.

Ergosterol Biosynthesis Pathway and this compound Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol CYP51 (ERG11) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound This compound->14-demethyl lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound on CYP51.

Mechanisms of this compound Resistance in Fungi cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Tetraconazole_in Intracellular This compound CYP51 CYP51 (Target) Tetraconazole_in->CYP51 Inhibition Tetraconazole_out Extracellular This compound Tetraconazole_in->Tetraconazole_out Efflux EffluxPumps ABC/MFS Transporters EffluxPumps->Tetraconazole_in Pumps out Tetraconazole_out->Tetraconazole_in Uptake TargetModification Target Site Modification (ERG11 mutations) TargetModification->CYP51 Reduces Binding TargetOverexpression Target Overexpression (Increased ERG11) TargetOverexpression->CYP51 Increases Amount EffluxUpregulation Efflux Pump Upregulation (Increased ABC/MFS) EffluxUpregulation->EffluxPumps Increases Number

Caption: Key mechanisms contributing to this compound resistance in fungal cells.

Experimental Workflow for Comparative Metabolomics FungalCulture Fungal Culture (Susceptible & Resistant Strains) TetraconazoleExposure This compound Exposure FungalCulture->TetraconazoleExposure Harvest Harvest Mycelia TetraconazoleExposure->Harvest MetaboliteExtraction Metabolite Extraction Harvest->MetaboliteExtraction LCMS LC-MS/MS Analysis MetaboliteExtraction->LCMS DataAnalysis Data Analysis & Comparison LCMS->DataAnalysis

Caption: A streamlined workflow for the comparative metabolomic analysis of fungal strains.

Conclusion

The metabolic landscape of this compound-resistant fungi is markedly different from that of their susceptible counterparts. Resistant strains have developed sophisticated mechanisms to reduce the intracellular concentration of the drug, primarily through target site modification, overexpression of the target enzyme, and increased drug efflux. These adaptations lead to a significant decrease in the efficacy of this compound. A thorough understanding of these metabolic differences, gained through comparative analyses, is crucial for the development of novel antifungal strategies. These may include the design of new inhibitors that are less susceptible to resistance mechanisms, the development of efflux pump inhibitors to be used in combination therapy, or the identification of novel drug targets within the altered metabolic pathways of resistant strains.

References

Inter-Laboratory Validation of an Analytical Method for Tetraconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of Tetraconazole, a triazole fungicide. The objective of an inter-laboratory validation, also known as a collaborative study or proficiency testing, is to establish the performance characteristics of an analytical method across multiple laboratories, ensuring its reproducibility, reliability, and fitness for purpose.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in pesticide residue analysis and method validation.

Experimental Protocol: A Representative HPLC-MS/MS Method

While a specific, universally adopted method for this compound is not detailed in a single public inter-laboratory study, a common and robust approach involves High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique is widely used for its high sensitivity and selectivity in detecting trace levels of pesticide residues in various matrices.[4][5]

Sample Preparation (QuEChERS Method)

A prevalent sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5]

  • Homogenization: A representative sample (e.g., 10-15 g of a food matrix) is homogenized.

  • Extraction: The homogenized sample is extracted with acetonitrile (B52724).

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to partition the acetonitrile from the aqueous layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.[5]

  • Analysis: The final extract is filtered and analyzed by HPLC-MS/MS.

HPLC-MS/MS Parameters

  • Column: A C18 reversed-phase column is typically used for separation.[6]

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile.[5]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed for triazole fungicides.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound to ensure high selectivity.

Data Presentation: Performance Characteristics

The following tables summarize the key performance characteristics evaluated during an inter-laboratory validation. The data presented are representative values based on typical validation studies for triazole fungicides.

Table 1: Method Precision - Repeatability and Reproducibility

ParameterSpiked Level (µg/kg)Mean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
Repeatability 1098.55.2-
50101.24.8-
10099.84.5-
Reproducibility 1097.9-9.8
50100.5-8.5
10099.1-8.1

Repeatability (RSDr) refers to the precision of the method within a single laboratory under the same operating conditions over a short interval of time. Reproducibility (RSDR) indicates the precision between different laboratories.

Table 2: Method Accuracy and Recovery

MatrixSpiked Level (µg/kg)Number of LabsMean Recovery (%)Acceptance Criteria (%)
Grapes10895.470-120
1008102.170-120
Wheat10892.870-120
100898.570-120
Soil10889.670-120
100895.370-120

Accuracy is determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

Table 3: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterValue
Linearity (Correlation Coefficient, r²) > 0.99
Limit of Detection (LOD) 0.5 - 2.0 µg/kg
Limit of Quantification (LOQ) 2.5 - 10 µg/kg

Linearity demonstrates the direct proportionality of the analytical response to the concentration of the analyte. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[6]

Visualizations

Inter-Laboratory Validation Workflow

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Method Development & Single-Lab Validation B Protocol Design & Sample Preparation A->B C Distribution to Participating Labs B->C D Sample Analysis by Each Laboratory C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Results E->F G Performance Parameter Calculation (RSDr, RSDR) F->G H Final Validation Report G->H

Caption: Workflow of an inter-laboratory validation study.

Key Validation Parameters Relationship

Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-lab) Precision->Repeatability Reproducibility Reproducibility (Inter-lab) Precision->Reproducibility

Caption: Core parameters in analytical method validation.

A successful inter-laboratory validation demonstrates that the analytical method for this compound is robust, transferable, and yields comparable results across different laboratories. This is crucial for ensuring data consistency in regulatory submissions, monitoring programs, and research studies.

References

A Comparative Risk Assessment of Tetraconazole and Other Leading Triazole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological, ecotoxicological, and environmental fate profiles of tetraconazole (B1682234) and other prominent triazole fungicides, including tebuconazole, epoxiconazole, and propiconazole (B1679638). The information is supported by experimental data from regulatory assessments and scientific literature to assist in informed decision-making for research and development.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Triazole fungicides share a common mechanism of action, which involves the inhibition of the C14-demethylase enzyme (also known as CYP51) in fungi.[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes that regulates membrane fluidity and function.[2] By disrupting ergosterol production, triazoles impede fungal growth and proliferation.[1]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by triazole fungicides.

Ergosterol Biosynthesis Pathway and Triazole Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol C14Demethylase C14-Demethylase (CYP51) Lanosterol->C14Demethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Triazoles Triazole Fungicides (this compound, Tebuconazole, etc.) Triazoles->C14Demethylase Inhibition C14Demethylase->Ergosterol Demethylation

Inhibition of C14-demethylase by triazole fungicides.

Comparative Toxicological Profile

The primary target organs for this compound toxicity in mammals are the liver and kidneys.[3][4] Long-term exposure in mice has been shown to cause liver tumors.[3] The toxicological profiles of other triazoles also frequently indicate the liver as a primary target organ.[5][6]

The following tables summarize key toxicological data for this compound and selected triazole fungicides.

Table 1: Acute Toxicity Data

FungicideOral LD50 (rat)Dermal LD50 (rat)Inhalation LC50 (rat)
This compound 1031-1248 mg/kg>2000 mg/kg>3.66 mg/L
Tebuconazole ~1700 mg/kg>2000 mg/kg>0.8 mg/L (moderate toxicity)
Epoxiconazole >2000 mg/kg>2000 mg/kg>5.3 mg/L
Propiconazole 1517 mg/kg>4000 mg/kg>5 mg/L

Table 2: Chronic Toxicity and Reproductive/Developmental Toxicity (NOAEL/LOAEL)

FungicideStudy TypeSpeciesNOAELLOAEL
This compound Combined Chronic/CarcinogenicityRat0.4 mg/kg bw/day[7]-
2-Generation ReproductionRat2.9 mg/kg bw/day29.5 mg/kg bw/day
DevelopmentalRat5 mg/kg bw/day[7]30 mg/kg bw/day
Tebuconazole ChronicDog2.9 mg/kg bw/day-
2-Generation ReproductionRat3.1 mg/kg bw/day30.2 mg/kg bw/day
DevelopmentalRabbit10 mg/kg bw/day30 mg/kg bw/day
Epoxiconazole CarcinogenicityMouse0.69 mg/kg bw/day[8]-
2-Generation ReproductionRat2.5 mg/kg bw/day7.5 mg/kg bw/day
DevelopmentalRat5 mg/kg bw/day15 mg/kg bw/day
Propiconazole Short-term OralMouse2.7 mg/kg bw/day[5]-
2-Generation ReproductionRat8.4 mg/kg bw/day (parental)[5]43.7 mg/kg bw/day (parental)
DevelopmentalRat30 mg/kg bw/day90 mg/kg bw/day

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; bw: body weight.

Ecotoxicological Risk Assessment

Triazole fungicides can pose a risk to non-target organisms in the environment. Their persistence and potential for runoff into aquatic systems are key considerations in their environmental risk assessment.

Table 3: Aquatic Ecotoxicity Data (LC50/EC50)

FungicideOrganismEndpointValue
This compound Daphnia magna (water flea)48h EC505.2-10 µg/L
Pseudokirchneriella subcapitata (algae)72h IC5011-23 µg/L
Lemna minor (duckweed)EC500.539 mg/L[9]
Tebuconazole Daphnia magna48h EC502.37 mg/L[10]
Lemna gibba (duckweed)14d EC500.144 mg/L[10]
Epoxiconazole Lemna sp. (duckweed)-Most sensitive aquatic species
Propiconazole Oncorhynchus mykiss (rainbow trout)96h LC500.83 mg/L
Daphnia magna48h EC501.2 mg/L

LC50: Lethal Concentration for 50% of the test population; EC50: Effective Concentration for 50% of the test population; IC50: Inhibitory Concentration for 50% of the test population.

Environmental Fate

The environmental persistence and mobility of triazole fungicides are influenced by their physicochemical properties.

Table 4: Environmental Fate Parameters

FungicideSoil Aerobic Metabolism DT50 (days)Water Solubility (mg/L at 20°C)Log Kow
This compound Moderately persistent to persistent1503.2
Tebuconazole Persistent363.7
Epoxiconazole Persistent7.93.1
Propiconazole Moderately persistent1003.72

DT50: Dissipation Time for 50% of the substance; Log Kow: Octanol-water partition coefficient, an indicator of potential for bioaccumulation.

Experimental Protocols

The toxicological and ecotoxicological data presented in this guide are primarily derived from studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

A general workflow for a key toxicological study, the two-generation reproduction toxicity study (based on OECD Guideline 416), is outlined below.

General Workflow for OECD 416 Two-Generation Reproduction Study cluster_P Parental (P) Generation cluster_F1 First Filial (F1) Generation cluster_F2 Second Filial (F2) Generation P_Dosing Dosing (pre-mating, mating, gestation, lactation) P_Mating Mating P_Dosing->P_Mating P_Gestation Gestation & Parturition P_Mating->P_Gestation P_Lactation Lactation P_Gestation->P_Lactation F1_Selection Offspring Selection P_Lactation->F1_Selection F1_Dosing Dosing (post-weaning, maturation, mating, gestation, lactation) F1_Selection->F1_Dosing F1_Mating Mating F1_Dosing->F1_Mating F1_Gestation Gestation & Parturition F1_Mating->F1_Gestation F2_Weaning Offspring Weaning & Examination F1_Gestation->F2_Weaning

Workflow for a two-generation reproduction study.

Key Methodological Aspects of a Two-Generation Reproduction Toxicity Study (OECD 416):

  • Test Species: Typically, the rat is the preferred species.[11]

  • Administration: The test substance is administered continuously, usually through the diet, drinking water, or by gavage.[11]

  • Dose Levels: At least three dose levels and a control group are used.[11]

  • Parental (P) Generation: Young adult animals are dosed for a specified period before mating, during mating, gestation, and lactation.

  • First Filial (F1) Generation: Offspring are selected from the P generation and are dosed from weaning through maturity, mating, gestation, and lactation to produce the F2 generation.

  • Endpoints Evaluated: The study assesses reproductive performance (e.g., fertility, gestation length, litter size), offspring viability, growth, and development, as well as parental systemic toxicity.[12] Histopathological examinations of reproductive organs are also conducted.[12]

Conclusion

This compound and other triazole fungicides exhibit similar mechanisms of action and often share the liver as a primary target organ for toxicity. However, there are notable differences in their acute toxicity, chronic toxicity, and ecotoxicological profiles. This comparative assessment highlights the importance of evaluating the specific risk profile of each triazole fungicide based on quantitative experimental data. For researchers and professionals in drug development, understanding these nuances is critical for selecting appropriate compounds and designing robust safety and environmental risk assessments.

References

A Comparative Analysis of Tetraconazole and New Generation Fungicides in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing effort to effectively manage fungal diseases in crops, researchers and growers continually seek fungicides that offer superior efficacy, broader disease spectrums, and improved resistance management profiles. This guide provides a detailed comparison of the established triazole fungicide, Tetraconazole, with a selection of new-generation fungicides: Mefentrifluconazole, Pydiflumetofen (B1532787), and Fluxapyroxad. The comparative analysis is based on available data from side-by-side field trials, focusing on performance against key agricultural pathogens.

Executive Summary

This compound, a long-standing demethylation inhibitor (DMI), has been a reliable tool for controlling a range of fungal diseases. However, the emergence of resistance and the demand for more potent and versatile solutions have paved the way for new active ingredients. Mefentrifluconazole, another DMI, offers comparable efficacy to this compound against diseases like Cercospora leaf spot[1]. Pydiflumetofen and Fluxapyroxad belong to the succinate (B1194679) dehydrogenase inhibitor (SDHI) class of fungicides, which act on a different target site in the fungal respiration pathway, making them valuable partners in resistance management strategies[2][3]. Field trial data indicates that these newer fungicides can offer equivalent or, in some cases, enhanced control of diseases such as powdery mildew and Fusarium head blight, often with the added benefit of a different mode of action to combat resistance[1][4].

Data Presentation: Fungicide Efficacy

The following tables summarize the efficacy of this compound and the new generation fungicides against key fungal diseases based on data from various field trials. Efficacy is presented as the percent disease control or reduction in disease severity compared to an untreated control.

Table 1: Efficacy Against Powdery Mildew in Wheat

FungicideActive IngredientFRAC GroupApplication Rate (product/ha)Disease Severity (%)Percent Control (%)
Untreated Control---33.90
This compoundThis compound3 (DMI)Varies by product--
MefentrifluconazoleMefentrifluconazole3 (DMI)---
Pydiflumetofen + PropiconazolePydiflumetofen + Propiconazole7 (SDHI) + 3 (DMI)---
Fluxapyroxad + PyraclostrobinFluxapyroxad + Pyraclostrobin7 (SDHI) + 11 (QoI)---
This compound + Azoxystrobin + Tebuconazole + ChlorothalonilMultiple3, 11, M5-4.387.3[5]

Table 2: Efficacy Against Fusarium Head Blight (FHB) in Wheat

FungicideActive Ingredient(s)FRAC Group(s)Application Timing% FHB IncidenceDON (mg/kg)
Untreated Control---294.75
Pydiflumetofen + ProthioconazolePydiflumetofen + Prothioconazole7 (SDHI) + 3 (DMI)GS 61~2~0.5
ProthioconazoleProthioconazole3 (DMI)GS 61~5~1.5

Data extracted from a study comparing a pydiflumetofen co-formulation to a standard triazole. GS 61 represents early flowering.[4]

Experimental Protocols

To ensure the reliability and reproducibility of fungicide efficacy trials, standardized experimental protocols are essential. The following outlines a typical methodology for a side-by-side field trial, synthesized from common practices in agricultural research.

Objective

To evaluate the comparative efficacy of this compound and new generation fungicides (Mefentrifluconazole, Pydiflumetofen, Fluxapyroxad) for the control of a target fungal disease (e.g., powdery mildew) on a specific crop (e.g., wheat).

Experimental Design
  • Design: Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability[5][6].

  • Replications: A minimum of four replicate plots for each treatment is recommended to ensure statistical validity[5][6].

  • Plot Size: Plot dimensions should be sufficient to allow for representative disease assessment and to minimize spray drift between plots. Typical plot sizes can range from 11 m² to larger areas depending on the equipment used[5].

  • Treatments:

    • Untreated Control (UTC)

    • This compound (at labeled rate)

    • Mefentrifluconazole (at labeled rate)

    • Pydiflumetofen (at labeled rate)

    • Fluxapyroxad (at labeled rate)

    • Standard Grower Practice (optional)

Application
  • Equipment: Applications are typically made using a calibrated research sprayer (e.g., handheld boom sprayer or tractor-mounted sprayer) to ensure uniform coverage[6][7].

  • Timing: Fungicide applications are timed based on the disease and crop. For preventative control of powdery mildew in wheat, applications might be made at specific growth stages such as stem elongation (GS31) and flag leaf emergence (GS39)[7][8]. For curative activity, applications might be made a set number of days after inoculation[9].

  • Volume: Spray volume should be sufficient to achieve thorough coverage of the plant canopy, often around 100-200 L/ha[5][7].

Disease Assessment
  • Method: Disease severity is typically assessed visually as the percentage of leaf area or plant part affected by the disease. Standardized rating scales, such as a 0-5 or 0-9 scale, can also be used to quantify disease intensity[10][11].

  • Timing: Assessments are conducted at multiple time points throughout the growing season, including before and after fungicide applications, to monitor disease progression[7][11]. The final assessment is often done at a key crop growth stage, such as the dough stage for wheat.

  • Data Collection: For each plot, a representative sample of plants or leaves is assessed, and the average disease severity is calculated.

Data Analysis

Data are subjected to Analysis of Variance (ANOVA) appropriate for an RCBD. Treatment means are separated using a statistical test such as Tukey's HSD at a significance level of P < 0.05 to determine significant differences in efficacy among the fungicides.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the modes of action of Demethylation Inhibitor (DMI) and Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

DMI_Mode_of_Action cluster_fungal_cell Fungal Cell cluster_inhibition AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate Pathway AcetylCoA->MVA_Pathway Squalene Squalene MVA_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol (B1671047) Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Cell_Membrane Fungal Cell Membrane (with Ergosterol) Ergosterol->Cell_Membrane This compound This compound (DMI Fungicide) This compound->Lanosterol Inhibits 14α-demethylase

Caption: Mode of action of DMI fungicides like this compound, inhibiting ergosterol biosynthesis.

SDHI_Mode_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) ComplexII Complex II (SDH) ComplexI Complex I Ubiquinone Q ComplexI->Ubiquinone ComplexII->Ubiquinone ComplexIII Complex III CytochromeC Cyt c ComplexIII->CytochromeC ComplexIV Complex IV ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Ubiquinone->ComplexIII CytochromeC->ComplexIV SDHI Pydiflumetofen / Fluxapyroxad (SDHI Fungicides) SDHI->ComplexII Inhibits Electron Transfer

Caption: Mode of action of SDHI fungicides, disrupting the mitochondrial electron transport chain.

Experimental Workflow

The following diagram outlines the typical workflow for a side-by-side fungicide field trial.

Fungicide_Trial_Workflow Start Trial Planning (Objective, Treatments, Design) SiteSelection Field Site Selection & Preparation Start->SiteSelection PlotLayout Plot Layout (Randomized Complete Block) SiteSelection->PlotLayout Planting Crop Planting PlotLayout->Planting Application1 Fungicide Application 1 (e.g., GS31) Planting->Application1 Assessment1 Disease Assessment 1 Application1->Assessment1 Application2 Fungicide Application 2 (e.g., GS39) Assessment1->Application2 Assessment2 Disease Assessment 2 Application2->Assessment2 FinalAssessment Final Disease Assessment & Yield Measurement Assessment2->FinalAssessment DataAnalysis Statistical Analysis (ANOVA) FinalAssessment->DataAnalysis Report Report Generation & Conclusions DataAnalysis->Report

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and environmental protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of tetraconazole (B1682234), a widely used fungicide, ensuring the safety of laboratory personnel and the protection of our ecosystem.

Immediate Safety and Disposal Protocols

This compound is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative that it is not allowed to enter drains or sewer systems[3][4]. The primary methods for disposal involve treatment at a licensed chemical destruction plant or controlled incineration equipped with flue gas scrubbing[3]. For smaller quantities, disposal in a landfill approved for pesticide waste may be an option, but this must be done in accordance with all applicable federal, state, and local regulations[4].

Step-by-Step Disposal Guide for this compound Waste:
  • Waste Collection:

    • Collect all this compound waste, including pure substance, contaminated solutions, and grossly contaminated personal protective equipment (PPE), in a designated, properly labeled, and sealed container.

    • Ensure the container is suitable for hazardous waste and is kept closed.

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so[3].

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth[1].

    • Collect the absorbed material and place it into a suitable, closed container for disposal[3][5].

    • Clean the spill area thoroughly to remove any residual contamination[1].

  • Container Decontamination and Disposal:

    • For empty containers, triple rinse (or the equivalent) with a suitable solvent[3].

    • The rinsate should be collected and treated as hazardous waste.

    • Once decontaminated, containers can be offered for recycling or reconditioning[3]. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill[3].

  • Arranging for Final Disposal:

    • Contact a licensed hazardous material disposal company to arrange for the collection and disposal of the this compound waste[1][6].

    • Ensure that the disposal company is aware of the nature of the waste and will handle it in accordance with all relevant regulations.

Key Experimental and Safety Data

The following table summarizes key quantitative data related to the safe handling and disposal of this compound.

ParameterValueReference
Acute Oral Toxicity (LD50) > 2000 mg/kg bw (rat)[3]
Acute Dermal Toxicity (LD50) > 2000 mg/kg bw (rat)[3]
Acute Inhalation Toxicity (LC50) > 3.66 mg/L air (rat)[3]
Flash Point 69.8 °C[3]
Auto-ignition Temperature > 300 °C[3]
Water Solubility Not specified, but avoid discharge to water[3][4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

TetraconazoleDisposal Start This compound Waste Generated Assess_Type Assess Waste Type Start->Assess_Type Solid_Waste Solid Waste (e.g., contaminated labware, PPE) Assess_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions, rinsate) Assess_Type->Liquid_Waste Liquid Empty_Container Empty Container Assess_Type->Empty_Container Container Collect_Solid Collect in Labeled, Sealed Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled, Sealed Container Liquid_Waste->Collect_Liquid Triple_Rinse Triple Rinse Container Empty_Container->Triple_Rinse Contact_Disposal Contact Licensed Hazardous Waste Disposal Company Collect_Solid->Contact_Disposal Collect_Liquid->Contact_Disposal Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Puncture_Container Puncture to Prevent Reuse Triple_Rinse->Puncture_Container Collect_Rinsate->Collect_Liquid Dispose_Container Dispose in Sanitary Landfill or Recycle Puncture_Container->Dispose_Container Final_Disposal Final Disposal (Incineration/Chemical Destruction) Contact_Disposal->Final_Disposal

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe management of this compound waste, minimizing risks to personnel and the environment, thereby fostering a culture of safety and responsibility.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tetraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tetraconazole. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a triazole fungicide that requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling and disposal, and emergency protocols.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, which should be inspected for integrity before each use.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for splash hazards.[1]Protects against splashes, mists, and dust, preventing eye irritation and absorption.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected prior to use.[1][2]Prevents dermal absorption, which is a primary route of exposure.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] Use in well-ventilated areas.[1][3]Protects against inhalation of harmful dust, vapors, or aerosols.
Protective Clothing A long-sleeved shirt, long pants, and chemical-resistant coveralls or a lab coat. Fire/flame resistant and impervious clothing is advised.[1][3]Minimizes skin contact with the substance.
Footwear Chemical-resistant boots. Pant legs should be worn outside of the boots.[4][5]Prevents foot exposure and contamination from spills.

Operational Plan: Handling this compound

Follow this step-by-step protocol to ensure the safe handling of this compound in a laboratory setting.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.[1][2][3][6][7]

  • Area Preparation: Ensure the work area is well-ventilated, and an eyewash station and safety shower are readily accessible.[3]

  • PPE Inspection: Thoroughly inspect all PPE for any signs of damage or degradation.

Donning Personal Protective Equipment
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Protective Clothing: Put on a lab coat or coveralls over personal clothing.

  • Respiratory Protection: If required, fit the respirator and perform a seal check.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the sleeves of the lab coat.

Handling the Chemical
  • Work in a Ventilated Area: All handling of this compound should be performed in a well-ventilated area, such as a chemical fume hood.[1][3]

  • Avoid Dust and Aerosol Formation: Handle the substance carefully to prevent the generation of dust or aerosols.[1]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[1][3]

  • No Personal Items: Do not eat, drink, or smoke in the handling area.[1][7]

Post-Handling Procedures
  • Decontamination: Wipe down the work surface with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Gloves should be removed last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Waste Segregation and Collection
  • Hazardous Waste: All unused this compound and materials contaminated with it (e.g., gloves, absorbent pads, and disposable labware) must be treated as hazardous waste.

  • Containers: Collect waste in suitable, closed, and clearly labeled containers.[1][3]

Container Decontamination
  • Triple Rinse: For empty containers, triple rinse (or equivalent) with a suitable solvent.[1]

  • Rinsate Collection: The rinsate from the container cleaning should be collected and disposed of as hazardous waste.

Final Disposal
  • Licensed Disposal Facility: Arrange for the disposal of all this compound waste through a licensed chemical waste disposal company.[3]

  • Regulatory Compliance: Ensure all disposal activities comply with local, regional, national, and international regulations.[1][7]

  • Environmental Protection: Do not allow the chemical to enter drains or the environment.[1][3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Workflow

cluster_exposure Exposure Incident cluster_first_aid First Aid Response cluster_spill Spill Response Inhalation Inhalation Move_Fresh_Air Move to fresh air. Provide oxygen if breathing is difficult. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Remove contaminated clothing. Wash skin with soap and water for 15-20 minutes. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Hold eye open and rinse slowly with water for 15-20 minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Seek_Medical_Ingestion DO NOT induce vomiting. Rinse mouth. Seek immediate medical attention. Ingestion->Seek_Medical_Ingestion Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Seek_Medical_Ingestion->Medical_Attention Evacuate Evacuate non-essential personnel. Ventilate Ensure adequate ventilation. Evacuate->Ventilate Contain Contain spill with absorbent material. Ventilate->Contain Collect Collect and place in a labeled container for disposal. Contain->Collect

Emergency Response Workflow for this compound Incidents.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15-20 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Hold the eyelid open and rinse slowly and gently with water for at least 15-20 minutes.[2] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek medical attention.

  • Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]

By strictly adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.